(E)-Osmundacetone
Description
isolated from Chaga (Inonotus obliquus); structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-4-(3,4-dihydroxyphenyl)but-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-7(11)2-3-8-4-5-9(12)10(13)6-8/h2-6,12-13H,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFZKRGUGKLILR-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20703309 | |
| Record name | Osmundacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20703309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123694-03-1 | |
| Record name | Osmundacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20703309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(E)-Osmundacetone: A Technical Guide on its Chemical Structure, Properties, and Biological Activities
(E)-Osmundacetone , also known as 4-(3,4-dihydroxyphenyl)-3-buten-2-one or 3,4-dihydroxybenzalacetone, is a naturally occurring phenolic compound.[1] It has been isolated from various plant sources, including Elsholtzia ciliata, Osmundae Rhizoma, and Phellinus igniarius.[1][2][3] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, biological activities, and the experimental protocols used for its evaluation, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Physicochemical Properties
This compound is a phenolic ketone with a chemical structure characterized by a dihydroxyphenyl group attached to a butenone moiety. Its properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₀O₃ | [4] |
| Molecular Weight | 178.18 g/mol | [5] |
| IUPAC Name | 4-(3,4-dihydroxyphenyl)but-3-en-2-one | [1] |
| Synonyms | Osmundacetone, 3,4-Dihydroxybenzalacetone | [1] |
| CAS Number | 37079-84-8 | [4] |
| Melting Point | 176 °C | [4] |
| Boiling Point | 382.5 ± 32.0 °C at 760 mmHg | [4] |
| Density | 1.3 ± 0.1 g/cm³ | [4] |
| Flash Point | 199.3 ± 21.6 °C | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [5] |
Biological Activities and Signaling Pathways
This compound exhibits a wide range of pharmacological effects, including neuroprotective, anti-cancer, anti-inflammatory, and anti-angiogenic activities. These effects are mediated through the modulation of several key signaling pathways.
Neuroprotective Effects
This compound has demonstrated significant neuroprotective properties against oxidative stress-induced neuronal cell death.[1][6] In studies using HT22 hippocampal cells, it protects against glutamate-induced toxicity by reducing reactive oxygen species (ROS) accumulation, inhibiting intracellular calcium overload, and preventing apoptosis.[1][6][7]
The underlying mechanism involves the activation of cellular defense systems and the suppression of pro-apoptotic signaling.[1][8] this compound stimulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and heat shock protein 70 (HSP70).[1][8] Furthermore, it significantly suppresses the phosphorylation of mitogen-activated protein kinases (MAPKs), including c-Jun NH2-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 kinases, which are activated during oxidative stress.[1][6] In animal models of cerebral ischemia-reperfusion injury, this compound mitigates brain tissue damage by activating the Nrf2/HO-1 pathway.[9]
Caption: Neuroprotective signaling pathway of this compound.
Anti-Cancer Activity
This compound has shown promise as an anti-cancer agent, particularly in non-small cell lung cancer (NSCLC).[3] It selectively inhibits the proliferation of A549 and H460 cancer cells, induces G2/M cell cycle arrest, and suppresses tumor growth in mouse xenograft models.[3]
The mechanism of its anti-cancer effect is linked to the modulation of mitochondrial metabolism.[3][10] this compound hijacks the glutamine/glutamate/α-ketoglutarate (α-KG) metabolic axis by downregulating the enzyme glutamate dehydrogenase 1 (GLUD1).[3] This leads to reduced levels of α-KG and NADH, disorganization of the mitochondrial ultrastructure, a decrease in mitochondrial membrane potential, and ultimately, reduced ATP production via oxidative phosphorylation (OXPHOS).[3]
Caption: Anti-cancer mechanism of this compound in NSCLC.
Anti-Angiogenic and Other Activities
This compound also inhibits angiogenesis, a critical process in tumor growth and metastasis. In a study on infantile hemangiomas, it was found to suppress the proliferation of hemangioma endothelial cells (HemECs) and induce apoptosis.[11] This effect is mediated by the induction of caspases and the reduction of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Matrix Metalloproteinase-9 (MMP9) expression.[11] Additionally, it has been investigated for its therapeutic potential in rheumatoid arthritis, where it inhibits osteoclastogenesis.[12]
Pharmacokinetic Profile
Pharmacokinetic studies in rats have provided initial insights into the absorption, distribution, and metabolism of this compound. After oral administration, it is rapidly absorbed, reaching peak plasma concentration (Cmax) at approximately 0.25 hours.[13] The half-life is reported to be around 5.20 hours.[13] A total of 30 metabolites have been identified in plasma, urine, and feces, indicating extensive metabolism.[13]
| Parameter | Value | Reference |
| Tmax (Peak Time) | 0.25 h | [13] |
| Cmax (Peak Concentration) | 3283.33 µg/L | [13] |
| T₁/₂ (Half-life) | 5.20 h | [13] |
| Vd (Apparent Volume of Distribution) | 127.96 L/kg | [13] |
Experimental Protocols
The evaluation of this compound's properties involves a range of standardized experimental procedures.
Isolation and Quantification
-
Isolation : this compound is typically isolated from the dried aerial parts of plants like E. ciliata.[1] The process involves extraction with a solvent such as methanol, followed by partitioning with ethyl acetate (EtOAc). The compound is then purified from the EtOAc fraction using silica gel column chromatography.[1][2]
-
Quantification (HPLC) : A High-Performance Liquid Chromatography (HPLC) method has been established for its quantification.[2]
In Vitro Assays
A general workflow for assessing the in vitro activity of this compound is depicted below.
Caption: General workflow for in vitro evaluation of this compound.
-
Cell Viability Assay : HT22 neuronal cells are seeded in 96-well plates. After adherence, they are treated with various concentrations of this compound with or without an insulting agent like glutamate (5 mM). Cell viability is assessed after 24 hours using assays like 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[1]
-
DPPH Radical Scavenging Assay : The antioxidant activity is measured by the ability of this compound to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The discoloration of the DPPH solution is measured spectrophotometrically, and the IC₅₀ value is calculated. The IC₅₀ for DPPH scavenging by this compound is 7.88 ± 0.02 μM.[1]
-
Reactive Oxygen Species (ROS) Assay : Intracellular ROS levels are detected using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (H₂DCF-DA). Cells are treated, stained with the probe, and the fluorescence intensity is measured to quantify ROS levels.[1]
-
Apoptosis Detection : Apoptosis is assessed through multiple methods. Chromatin condensation, a hallmark of apoptosis, is visualized by staining cells with Hoechst 33342.[1] The percentage of apoptotic cells can be quantified using an image-based apoptosis detection kit with Annexin V and propidium iodide staining.[1]
-
Western Blotting : To investigate the effect on signaling pathways, cells are lysed after treatment, and proteins are separated by SDS-PAGE. Specific antibodies are used to detect the expression and phosphorylation levels of target proteins such as MAPKs (JNK, ERK, p38), HO-1, and HSP70.[1]
In Vivo Studies
-
Cerebral Ischemia-Reperfusion (I/R) Injury Model : In rats, cerebral I/R injury is induced, followed by treatment with this compound. After a reperfusion period (e.g., 24 hours), neurological impairment, cerebral infarct size, and pathological changes in brain tissue are assessed.[9]
-
Tumor Xenograft Model : To evaluate anti-cancer efficacy in vivo, human cancer cells (e.g., A549) are subcutaneously injected into immunodeficient mice. Once tumors are established, mice are treated with this compound, and tumor growth is monitored over time.[3]
Conclusion
This compound is a promising natural compound with a diverse pharmacological profile. Its well-defined chemical structure and multifaceted biological activities, particularly its neuroprotective and anti-cancer effects, make it a strong candidate for further investigation in drug discovery and development. The established experimental protocols for its isolation, quantification, and biological evaluation provide a solid foundation for future research into its therapeutic potential.
References
- 1. Protective Effect of Osmundacetone against Neurological Cell Death Caused by Oxidative Glutamate Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Osmundacetone modulates mitochondrial metabolism in non-small cell lung cancer cells by hijacking the glutamine/glutamate/α-KG metabolic axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Osmundacetone | CAS:123694-03-1 | Manufacturer ChemFaces [chemfaces.com]
- 6. Protective Effect of Osmundacetone against Neurological Cell Death Caused by Oxidative Glutamate Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective Effect of Osmundacetone against Neurological Cell Death Caused by Oxidative Glutamate Toxicity. | Sigma-Aldrich [merckmillipore.com]
- 8. protective-effect-of-osmundacetone-against-neurological-cell-death-caused-by-oxidative-glutamate-toxicity - Ask this paper | Bohrium [bohrium.com]
- 9. Osmundacetone Alleviates Cerebral Ischemia-Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Osmundacetone Inhibits Angiogenesis of Infantile Hemangiomas through Inducing Caspases and Reducing VEGFR2/MMP9 - Ke - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 12. The therapeutic potential of Osmundacetone for rheumatoid arthritis: Effects and mechanisms on osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
(E)-Osmundacetone Biosynthetic Pathway in Osmunda japonica: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-Osmundacetone is a C13-norisoprenoid, a class of apocarotenoids that contribute to the flavor and fragrance of many plants and possess various biological activities. While the biosynthetic pathway of this compound has not been explicitly elucidated in the fern Osmunda japonica, this technical guide outlines the putative pathway based on the well-established biosynthesis of C13-norisoprenoids in other plant species. This document provides a comprehensive overview of the likely enzymatic steps, precursor molecules, and detailed experimental protocols for researchers aiming to investigate this pathway in O. japonica. The guide is intended to serve as a foundational resource for future research into the biochemistry and potential biotechnological applications of this compound.
Introduction
C13-norisoprenoids are a diverse group of secondary metabolites derived from the oxidative cleavage of carotenoids. These compounds are of significant interest due to their potent aromatic properties and a wide range of biological activities, including anti-inflammatory and neuroprotective effects. This compound, a ketone identified in various plants, is one such C13-norisoprenoid. Its presence has been confirmed in the rhizomes of Osmunda japonica, a species of fern with traditional medicinal uses. Understanding the biosynthetic origin of this compound in this fern is crucial for exploring its physiological role and for developing biotechnological methods for its production.
This guide details the proposed biosynthetic pathway of this compound in O. japonica, summarizes relevant quantitative data, and provides in-depth experimental protocols for key analytical and biochemical procedures.
The Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to occur through the oxidative cleavage of C40 carotenoid precursors. This process is primarily catalyzed by a class of non-heme iron-dependent enzymes known as Carotenoid Cleavage Dioxygenases (CCDs).
Precursor Carotenoids
The initial substrates for the biosynthesis of C13-norisoprenoids are carotenoids, which are synthesized in plastids. While the specific carotenoid profile of Osmunda japonica has not been extensively studied, research on other fern species indicates that the primary carotenoids are lutein and β-carotene.[1] Other common carotenoids in ferns that could potentially serve as precursors include violaxanthin and neoxanthin.[1]
Key Enzymes: Carotenoid Cleavage Dioxygenases (CCDs)
The central enzymatic step in the formation of C13-norisoprenoids is the oxidative cleavage of specific double bonds within the carotenoid backbone by CCDs. Plant CCDs are categorized into several families, with CCD1 and CCD4 being primarily responsible for the production of C13-norisoprenoids. These enzymes typically cleave the 9,10 and 9',10' double bonds of various carotenoid substrates.
The cleavage of a C40 carotenoid at the 9,10 and 9',10' positions would yield two molecules of a C13 ketone or aldehyde and a C14 dialdehyde. The specific structure of the resulting C13-norisoprenoid depends on the structure of the precursor carotenoid's end rings.
Quantitative Data
While data on the enzymatic kinetics of the this compound biosynthetic pathway in Osmunda japonica is not currently available, the following tables summarize the known quantitative data for this compound content in the plant and the typical carotenoid composition found in ferns.
Table 1: Content of this compound in Osmunda japonica
| Plant Part | Method | Content (% of dry weight) | Reference |
| Rhizomes | HPLC | 0.0267% - 0.0517% | [2] |
Table 2: Major Carotenoid Composition in Various Fern Species
| Carotenoid | Average Content (µg/g dry weight) in fiddleheads | Reference |
| Lutein | 148.8 | [1] |
| β-Carotene | 112.7 | [1] |
| Violaxanthin | 52.8 | [1] |
| Neoxanthin | 34.6 | [1] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments required to investigate the this compound biosynthetic pathway in Osmunda japonica.
Protocol 1: Carotenoid Extraction and Analysis by HPLC
This protocol describes the extraction and quantification of carotenoid precursors from O. japonica tissues.
Materials:
-
Fresh or freeze-dried O. japonica tissue
-
Liquid nitrogen
-
Mortar and pestle
-
Acetone with 0.1% BHT (butylated hydroxytoluene)
-
Petroleum ether
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
HPLC system with a C30 column and a photodiode array (PDA) detector
-
Carotenoid standards (β-carotene, lutein, violaxanthin, neoxanthin)
-
Mobile phase solvents (e.g., methanol, methyl tert-butyl ether, water)
Procedure:
-
Grind 1-2 g of fresh tissue (or 0.1-0.2 g of freeze-dried tissue) to a fine powder in a mortar with liquid nitrogen.
-
Extract the powder with 10 mL of cold acetone (with 0.1% BHT) by vortexing for 5 minutes.
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Collect the supernatant and repeat the extraction of the pellet twice more.
-
Combine the acetone extracts and add an equal volume of petroleum ether and 0.5 volumes of saturated NaCl solution in a separatory funnel.
-
Mix gently and allow the phases to separate.
-
Collect the upper petroleum ether phase containing the carotenoids.
-
Wash the petroleum ether phase twice with distilled water.
-
Dry the petroleum ether extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.
-
Resuspend the carotenoid extract in a known volume of a suitable solvent (e.g., acetone or the initial mobile phase).
-
Filter the sample through a 0.22 µm syringe filter before HPLC analysis.
-
Separate and quantify the carotenoids using an HPLC system equipped with a C30 column and a PDA detector.[3][4] A gradient of mobile phases such as methanol, methyl tert-butyl ether, and water is commonly used.[3][4]
-
Identify carotenoids by comparing their retention times and absorption spectra with those of authentic standards.
-
Quantify the carotenoids by creating a standard curve for each compound.
Protocol 2: Identification and Cloning of CCD Genes
This protocol outlines the steps to identify and clone putative CCD genes from O. japonica.
Materials:
-
O. japonica tissue (e.g., young fronds, rhizomes)
-
RNA extraction kit
-
DNase I
-
Reverse transcription kit
-
Degenerate primers designed from conserved regions of known plant CCD1 and CCD4 genes
-
Taq DNA polymerase and PCR reagents
-
Gel electrophoresis equipment
-
Gel extraction kit
-
Cloning vector (e.g., pGEM-T Easy)
-
Competent E. coli cells (e.g., DH5α)
-
LB agar plates with appropriate antibiotics
Procedure:
-
Extract total RNA from O. japonica tissue using a commercial kit, following the manufacturer's instructions.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
Perform PCR using the synthesized cDNA as a template and degenerate primers designed to target conserved regions of plant CCD1 and CCD4 genes.
-
Analyze the PCR products by agarose gel electrophoresis.
-
Excise the DNA fragments of the expected size from the gel and purify them using a gel extraction kit.
-
Ligate the purified PCR products into a cloning vector.
-
Transform the ligation mixture into competent E. coli cells.
-
Plate the transformed cells on selective LB agar plates and incubate overnight.
-
Select individual colonies and perform plasmid DNA extraction.
-
Sequence the inserted DNA fragments to identify putative CCD gene fragments.
-
Use the obtained sequences to design gene-specific primers for 5' and 3' RACE (Rapid Amplification of cDNA Ends) to obtain the full-length cDNA sequences.
Protocol 3: Heterologous Expression and Purification of Recombinant CCD Protein
This protocol describes the expression of a putative O. japonica CCD gene in E. coli and the purification of the recombinant protein.
Materials:
-
Expression vector (e.g., pET vector with a His-tag)
-
Competent E. coli expression strain (e.g., BL21(DE3))
-
LB broth with appropriate antibiotics
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, protease inhibitors)
-
Sonicator
-
Ni-NTA affinity chromatography column
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
SDS-PAGE equipment
Procedure:
-
Clone the full-length coding sequence of the putative CCD gene into an expression vector.
-
Transform the expression construct into a suitable E. coli expression strain.
-
Inoculate a starter culture of the transformed cells in LB broth with the appropriate antibiotic and grow overnight.
-
Inoculate a larger volume of LB broth with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.
-
Centrifuge the lysate to pellet the cell debris.
-
Load the supernatant onto a pre-equilibrated Ni-NTA affinity column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the recombinant protein with elution buffer.
-
Analyze the purified protein fractions by SDS-PAGE to confirm the size and purity of the protein.
-
Dialyze the purified protein against a suitable storage buffer.
Protocol 4: In Vitro Enzyme Assay of Recombinant CCD
This protocol details the procedure to determine the enzymatic activity and substrate specificity of the purified recombinant CCD protein.
Materials:
-
Purified recombinant CCD protein
-
Carotenoid substrates (e.g., β-carotene, lutein, zeaxanthin, violaxanthin, neoxanthin) dissolved in an organic solvent (e.g., acetone)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM FeSO4, 2 mM ascorbate, 20 µg/mL catalase)
-
Detergent (e.g., Triton X-100)
-
Ethyl acetate
-
GC-MS or HPLC system for product analysis
Procedure:
-
Prepare the carotenoid substrate solution by dissolving the carotenoid in a small amount of acetone and then diluting it in the assay buffer containing a detergent to aid in solubilization.
-
Set up the reaction mixture containing the assay buffer, the carotenoid substrate, and the purified recombinant CCD enzyme.
-
Incubate the reaction mixture at a suitable temperature (e.g., 30°C) for a specific time (e.g., 1-2 hours) in the dark.
-
Stop the reaction by adding an equal volume of ethyl acetate.
-
Extract the reaction products by vortexing and then centrifuging to separate the phases.
-
Collect the upper ethyl acetate phase.
-
Repeat the extraction twice.
-
Combine the ethyl acetate extracts and evaporate the solvent under a stream of nitrogen.
-
Resuspend the residue in a suitable solvent for analysis.
-
Analyze the reaction products by GC-MS or HPLC to identify and quantify the C13-norisoprenoid products, including this compound.
-
A control reaction without the enzyme should be run in parallel to account for any non-enzymatic degradation of the substrate.
Protocol 5: Analysis of this compound by GC-MS
This protocol describes the analysis of this compound and other volatile C13-norisoprenoids from O. japonica tissues or from in vitro enzyme assays.
Materials:
-
Plant tissue extract or enzyme assay extract
-
Solid-phase microextraction (SPME) fiber (e.g., PDMS/DVB) or liquid-liquid extraction solvents
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
-
This compound standard (if available)
Procedure:
-
For plant tissues, homogenize the sample and extract the volatile compounds using SPME or solvent extraction. For SPME, place the homogenized tissue in a sealed vial and expose the SPME fiber to the headspace for a defined period.
-
For in vitro assay extracts, the dried extract can be directly redissolved in a suitable solvent for injection.
-
Inject the sample into the GC-MS system.
-
Use a temperature program for the GC oven that allows for the separation of the volatile compounds. A typical program might start at 40°C and ramp up to 250°C.
-
The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 40-400.
-
Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard or with a library spectrum (e.g., NIST).
-
Quantification can be performed using an internal standard and creating a calibration curve.
Visualizations
The following diagrams illustrate the putative biosynthetic pathway and key experimental workflows.
Caption: Putative pathway for this compound biosynthesis.
Caption: Workflow for CCD gene identification and characterization.
Caption: Workflow for the analysis of C13-norisoprenoids.
Conclusion and Future Directions
This technical guide provides a foundational framework for investigating the biosynthetic pathway of this compound in Osmunda japonica. The proposed pathway, based on the well-characterized C13-norisoprenoid biosynthesis in other plants, suggests that this compound is likely derived from the enzymatic cleavage of carotenoid precursors such as lutein and β-carotene by Carotenoid Cleavage Dioxygenases.
Future research should focus on the following areas:
-
Comprehensive Carotenoid Profiling: A detailed analysis of the carotenoid composition in various tissues of O. japonica at different developmental stages is needed to definitively identify the endogenous precursors of this compound.
-
Identification and Characterization of O. japonica CCDs: The identification, cloning, and functional characterization of CCD enzymes from O. japonica are essential to confirm their role in this compound biosynthesis and to determine their substrate specificity and kinetic properties.
-
In Vivo Pathway Elucidation: Stable isotope labeling studies could be employed to trace the metabolic flux from carotenoid precursors to this compound within the plant, providing direct evidence for the proposed pathway.
-
Regulation of Biosynthesis: Investigating the transcriptional regulation of CCD genes in response to developmental cues and environmental stimuli will provide insights into how the production of this compound is controlled in O. japonica.
The protocols and information provided in this guide are intended to facilitate these future research endeavors, which will ultimately contribute to a deeper understanding of the biochemistry of this medicinally important fern and may open avenues for the biotechnological production of valuable C13-norisoprenoids.
References
(E)-Osmundacetone: A Technical Guide on its Mechanism of Action in Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the neuroprotective mechanism of (E)-Osmundacetone. It details the molecular pathways influenced by this compound, summarizes key quantitative data, and outlines the experimental protocols used to elucidate its function in neuronal cells.
Core Mechanism of Action in Neuronal Protection
This compound (OAC), also known as 4-(3,4-dihydroxyphenyl)-3-buten-2-one, is a natural phenolic compound that has demonstrated significant neuroprotective properties against oxidative stress-induced neuronal cell death.[1][2] Its mechanism is multifaceted, involving direct antioxidant activity, the potentiation of endogenous antioxidant systems, modulation of stress-activated signaling cascades, and inhibition of apoptotic pathways.
This compound functions as a potent antioxidant.[1] It directly mitigates oxidative stress by scavenging free radicals, a capability quantified by its 2,2-diphenyl-1-picrylhydrazyl (DPPH) scavenging activity.[1] In cellular models, treatment with OAC leads to a significant reduction in the accumulation of intracellular reactive oxygen species (ROS) following an oxidative insult, such as exposure to excessive glutamate.[1][3][4]
A primary mechanism of OAC's neuroprotective action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular antioxidant responses.[1][5][6]
-
Upregulation of Nrf2: OAC treatment increases the mRNA expression of Nrf2.[7]
-
Downregulation of Keap1: It concurrently decreases the expression of Kelch-like ECH-associated protein 1 (Keap1), a repressor protein that targets Nrf2 for degradation.[5][7]
-
Induction of Cytoprotective Genes: The resulting stabilization and nuclear translocation of Nrf2 leads to the enhanced expression of downstream cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[1][4][7]
-
PI3K/Akt Dependence: The activation of the Nrf2 pathway by OAC has been shown to be mediated through the PI3K/Akt signaling cascade.[1]
This activation triggers a robust self-defense mechanism within neuronal cells, enhancing their resilience to oxidative damage.[1][2]
References
- 1. Protective Effect of Osmundacetone against Neurological Cell Death Caused by Oxidative Glutamate Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Protective Effect of Osmundacetone against Neurological Cell Death Caused by Oxidative Glutamate Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. protective-effect-of-osmundacetone-against-neurological-cell-death-caused-by-oxidative-glutamate-toxicity - Ask this paper | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. Multitarget Effects of Nrf2 Signalling in the Brain: Common and Specific Functions in Different Cell Types - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Osmundacetone Alleviates Cerebral Ischemia-Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
(E)-Osmundacetone: A Technical Guide to its Antioxidant Properties
For Researchers, Scientists, and Drug Development Professionals
(E)-Osmundacetone , also known as 4-(3,4-dihydroxyphenyl)-3-buten-2-one, is a naturally occurring phenolic compound that has garnered significant interest for its potent antioxidant activities. This technical guide provides an in-depth overview of its antioxidant properties, detailing the underlying mechanisms of action, relevant signaling pathways, and the experimental protocols used for its evaluation. The information is intended to support further research and development of this compound as a potential therapeutic agent.
Quantitative Antioxidant Activity
The antioxidant capacity of this compound has been quantified using various in vitro assays. A key measure of its radical scavenging ability is the half-maximal inhibitory concentration (IC50) against the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
| Assay | IC50 Value (μM) | Source |
| DPPH Radical Scavenging Activity | 7.88 ± 0.02 | [1] |
This low IC50 value indicates a high antioxidant potency, comparable to other well-known antioxidant compounds.
Mechanisms of Antioxidant Action
This compound exerts its antioxidant effects through multiple mechanisms, including direct radical scavenging and modulation of intracellular signaling pathways that enhance the cellular antioxidant defense systems.
Neuroprotection Against Oxidative Stress
In neuronal cells, excessive glutamate can induce excitotoxicity and oxidative stress, leading to cell death, a process implicated in various neurodegenerative diseases.[1][2] this compound has demonstrated a significant neuroprotective effect against glutamate-induced oxidative toxicity in HT22 hippocampal cells.[1][2][3]
The protective mechanism involves several key actions:
-
Reduction of Reactive Oxygen Species (ROS): this compound treatment significantly diminishes the accumulation of intracellular ROS induced by glutamate.[1][2][4]
-
Upregulation of Antioxidant Enzymes: It stimulates the expression of crucial stress-response enzymes, including heme oxygenase-1 (HO-1) and heat shock protein 70 (HSP70), which play a vital role in the cellular self-defense mechanism against oxidative stress.[1][2][3][4]
-
Inhibition of Apoptosis: By mitigating oxidative stress, this compound prevents downstream apoptotic events such as chromatin condensation and excessive intracellular calcium accumulation.[1][2][3]
-
Modulation of MAPK Signaling: The compound significantly suppresses the phosphorylation of mitogen-activated protein kinases (MAPKs), including c-Jun NH2-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 kinases, which are activated in response to cellular stress and can lead to apoptosis.[1][2][3][4]
Modulation of the Keap1/Nrf2 Pathway
Recent studies suggest that the antioxidant effects of this compound are also mediated by the Kelch-like ECH-associated protein 1 (Keap1)/Nuclear Factor erythroid 2-Related Factor 2 (Nrf2) pathway.[5][6] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Under normal conditions, Keap1 binds to Nrf2, leading to its degradation. In the presence of oxidative stress or inducers like this compound, this interaction is disrupted. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, including HO-1 and quinone oxidoreductase 1 (NQO1), thereby enhancing the cell's antioxidant capacity.[5]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the antioxidant properties of this compound.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to neutralize the DPPH radical. The reduction of the violet DPPH solution to a stable, light-yellow product is measured spectrophotometrically.[7]
-
Principle: The antioxidant activity is evaluated by measuring the decrease in absorbance of a DPPH solution in the presence of the test compound.
-
Reagents and Materials:
-
This compound (dissolved in a suitable solvent, e.g., ethanol or DMSO)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (typically 0.1 mM in ethanol)
-
Ethanol or other suitable solvent
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the this compound dilutions to the wells. A control well should contain the solvent instead of the sample.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm).
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound.
-
Cellular Reactive Oxygen Species (ROS) Assay
This assay quantifies the level of intracellular ROS, often using a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA).
-
Principle: H2DCF-DA is a cell-permeable, non-fluorescent compound. Once inside the cell, it is deacetylated by cellular esterases to H2DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the amount of intracellular ROS.
-
Reagents and Materials:
-
HT22 cells or other suitable cell line
-
Cell culture medium and supplements
-
This compound
-
Glutamate or another ROS inducer
-
H2DCF-DA probe
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader
-
-
Procedure:
-
Seed cells in a suitable culture plate (e.g., 96-well plate) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours).
-
Induce oxidative stress by adding glutamate (e.g., 5 mM) and co-incubate with this compound for a further period (e.g., 24 hours).
-
Wash the cells with PBS.
-
Load the cells with H2DCF-DA solution (e.g., 10 µM in serum-free medium) and incubate in the dark at 37°C for 30 minutes.
-
Wash the cells again with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation ~485 nm, emission ~535 nm).
-
Western Blotting Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in antioxidant signaling pathways.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against the target proteins (e.g., p-JNK, HO-1, Nrf2). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.
-
Reagents and Materials:
-
Cell lysates from treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Prepare cell lysates from cells treated with this compound and/or an oxidative stressor.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a specific primary antibody overnight at 4°C.
-
Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software, normalizing to a loading control protein (e.g., GAPDH or β-actin).
-
References
- 1. Protective Effect of Osmundacetone against Neurological Cell Death Caused by Oxidative Glutamate Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective Effect of Osmundacetone against Neurological Cell Death Caused by Oxidative Glutamate Toxicity. | Sigma-Aldrich [merckmillipore.com]
- 3. Protective Effect of Osmundacetone against Neurological Cell Death Caused by Oxidative Glutamate Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. protective-effect-of-osmundacetone-against-neurological-cell-death-caused-by-oxidative-glutamate-toxicity - Ask this paper | Bohrium [bohrium.com]
- 5. Osmundacetone Alleviates Cerebral Ischemia-Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The therapeutic potential of Osmundacetone for rheumatoid arthritis: Effects and mechanisms on osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
(E)-Osmundacetone: A Technical Guide to its Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-Osmundacetone, a naturally occurring phenolic ketone, has emerged as a promising candidate for the development of novel anti-inflammatory therapeutics. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, with a focus on its mechanisms of action involving key signaling pathways. This document summarizes the available quantitative data, details relevant experimental protocols, and presents visual representations of the molecular pathways and experimental workflows to facilitate further research and development in this area.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation is implicated in a wide range of debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. This compound, also known as 4-(3,4-dihydroxyphenyl)-3-buten-2-one, is a bioactive compound that has demonstrated significant anti-inflammatory and antioxidant properties in preclinical studies.[1][2] This guide aims to consolidate the current understanding of its anti-inflammatory effects to support its exploration as a potential therapeutic agent.
Quantitative Data on Anti-inflammatory Efficacy
Table 1: Antioxidant Activity of this compound
| Assay | IC50 Value (µM) | Source |
| DPPH Radical Scavenging | 7.88 ± 0.02 | [1] |
Note: Further studies are required to determine the precise IC50 values of this compound for the inhibition of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).
Core Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of target genes, including those encoding for TNF-α, IL-1β, and IL-6. While the precise molecular target of this compound within this pathway is still under investigation, it is hypothesized to interfere with the phosphorylation and degradation of IκBα, thereby preventing NF-κB activation.
Attenuation of the MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of three major subfamilies: extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Activation of these kinases by inflammatory stimuli leads to the phosphorylation of various transcription factors, ultimately resulting in the production of inflammatory mediators. Studies have shown that this compound can significantly suppress the phosphorylation of JNK, ERK, and p38 kinases, thereby attenuating the downstream inflammatory response.[1][2]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory effects of compounds like this compound.
In Vitro Anti-inflammatory Assay in Macrophages
This protocol describes the induction of an inflammatory response in RAW 264.7 macrophage cells using LPS and the subsequent measurement of inflammatory mediators.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (no LPS, no compound) and an LPS-only control group.
-
Supernatant Collection: After incubation, collect the cell culture supernatants.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): Measure the nitrite concentration in the supernatant using the Griess reagent according to the manufacturer's instructions.
-
Cytokines (TNF-α, IL-1β, IL-6): Quantify the levels of these cytokines in the supernatant using specific ELISA kits following the manufacturer's protocols.
-
-
Data Analysis: Calculate the percentage inhibition of each inflammatory mediator by this compound compared to the LPS-only control.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This protocol outlines a common in vivo model to assess the anti-inflammatory activity of a compound.
Materials:
-
Male Wistar rats (180-220 g)
-
Carrageenan solution (1% in saline)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.
-
Grouping: Divide the animals into groups (n=6 per group): Vehicle control, this compound treated groups (e.g., 10, 25, 50 mg/kg, p.o.), and a positive control group (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Compound Administration: Administer the vehicle, this compound, or the positive control drug orally 1 hour before carrageenan injection.
-
Edema Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point.
Conclusion and Future Directions
This compound demonstrates significant potential as an anti-inflammatory agent, primarily through its ability to modulate the NF-κB and MAPK signaling pathways. The available data underscore its antioxidant properties and its capacity to suppress key inflammatory kinases. However, to advance its development as a therapeutic, further research is imperative. Specifically, detailed dose-response studies are needed to quantify its inhibitory effects on a broader range of inflammatory mediators. Furthermore, a more in-depth elucidation of its precise molecular targets within the NF-κB and MAPK pathways will be crucial for understanding its mechanism of action and for designing more potent and specific derivatives. In vivo studies in various inflammatory disease models will also be essential to validate its therapeutic efficacy and safety profile. This technical guide provides a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this compound.
References
(E)-Osmundacetone: A Neuroprotective Agent Against Glutamate-Induced Oxidative Toxicity
(An In-depth Technical Guide)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamate, the primary excitatory neurotransmitter in the central nervous system, can induce excitotoxicity and oxidative stress when present in excessive concentrations, leading to neuronal cell death.[1][2][3] This phenomenon is a significant contributor to the pathogenesis of various neurodegenerative disorders.[1][3][4] (E)-Osmundacetone (OAC), a natural compound isolated from Elsholtzia ciliata (Thunb.) Hylander, has emerged as a promising neuroprotective agent against glutamate-induced oxidative toxicity.[1][2][3] This technical guide provides a comprehensive overview of the neuroprotective effects of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its evaluation.
Quantitative Data Summary
The neuroprotective and antioxidant properties of this compound have been quantified in several key experiments. The following tables summarize the significant findings.
Table 1: Antioxidant Activity of this compound
| Assay | Parameter | Value | Reference |
| DPPH Scavenging Activity | IC₅₀ | 7.88 ± 0.02 μM | [1] |
Table 2: Neuroprotective Effects of this compound against Glutamate Toxicity in HT22 Cells
| Parameter | Condition | This compound Concentration | Result | Reference |
| Cell Viability | Glutamate-induced toxicity | 2 μM | Significant recovery of cell vitality | [1][4] |
| Reactive Oxygen Species (ROS) Accumulation | Glutamate-induced toxicity | Dose-dependent | Reduction in ROS levels | [1][4] |
| Intracellular Calcium (Ca²⁺) Accumulation | Glutamate-induced toxicity | 2 μM | Inhibition of Ca²⁺ accumulation | [1][4][5] |
| Chromatin Condensation | Glutamate-induced toxicity | 2 μM | Inhibition of chromatin condensation | [1][4][5] |
| Apoptosis | Glutamate-induced toxicity | 2 μM | Reduction in apoptotic cells | [1][4][5] |
Table 3: Effect of this compound on Protein Expression and Phosphorylation in Glutamate-Treated HT22 Cells
| Protein | Effect of this compound | Reference |
| Heat Shock Protein 70 (HSP70) | Increased expression | [1][2][3] |
| Heme Oxygenase-1 (HO-1) | Increased expression | [1][2][3] |
| p-JNK (phosphorylated c-Jun N-terminal kinase) | Suppressed phosphorylation | [1][3] |
| p-ERK (phosphorylated Extracellular signal-regulated kinase) | Suppressed phosphorylation | [1][3] |
| p-p38 (phosphorylated p38 mitogen-activated protein kinase) | Suppressed phosphorylation | [1][3] |
| Keap1 (in cerebral ischemia-reperfusion model) | Decreased expression | [5][6] |
| Caspase 3 (in cerebral ischemia-reperfusion model) | Decreased expression | [5][6] |
Experimental Protocols
This section provides a detailed description of the key experimental methodologies used to evaluate the neuroprotective effects of this compound.
Cell Culture and Treatment
-
Cell Line: HT22 immortalized hippocampal cells, which lack ionotropic glutamate receptors, are a common model for studying glutamate-induced oxidative stress.[1]
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment Protocol: To induce glutamate toxicity, HT22 cells are treated with 4-8 mM glutamate for a specified period. For neuroprotection studies, cells are co-treated with glutamate and various concentrations of this compound.[1]
Cell Viability Assay
-
Method: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is commonly used to assess cell viability.
-
Procedure:
-
Plate HT22 cells in 96-well plates.
-
After 24 hours, treat the cells with glutamate and/or this compound.
-
Following the treatment period, add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Method: The fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA) is used to measure intracellular ROS levels.
-
Procedure:
-
Treat cells as described in the cell culture and treatment protocol.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with DCF-DA solution in the dark.
-
Measure the fluorescence intensity using a fluorescence microplate reader or visualize under a fluorescence microscope.
-
Measurement of Intracellular Calcium (Ca²⁺) Levels
-
Method: The fluorescent indicator Fluo-4 AM is used to determine intracellular calcium concentrations.
-
Procedure:
-
Treat cells in a similar manner to the ROS measurement protocol.
-
Load the cells with Fluo-4 AM solution.
-
Measure the fluorescence intensity to quantify the relative changes in intracellular Ca²⁺ levels.
-
Apoptosis Assays
-
Chromatin Condensation:
-
Method: Hoechst 33342 staining is used to visualize nuclear morphology.
-
Procedure: Stain the treated cells with Hoechst 33342 and observe under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.[1]
-
-
Annexin V and Propidium Iodide (PI) Staining:
-
Method: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure: Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol and analyze by flow cytometry.
-
Western Blot Analysis
-
Purpose: To determine the expression levels of specific proteins involved in the signaling pathways.
-
Procedure:
-
Lyse the treated cells to extract total protein.
-
Determine protein concentration using a BCA protein assay.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., HSP70, HO-1, total and phosphorylated forms of JNK, ERK, and p38).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Signaling Pathways and Mechanisms of Action
This compound exerts its neuroprotective effects through a multi-targeted mechanism, primarily by mitigating oxidative stress and inhibiting apoptosis.
Experimental Workflow for Evaluating Neuroprotective Effects
The following diagram illustrates a typical experimental workflow to investigate the neuroprotective properties of a compound like this compound against glutamate-induced toxicity.
Signaling Pathway of this compound in Neuroprotection
This compound's neuroprotective mechanism against glutamate-induced oxidative stress involves the modulation of several key signaling pathways.
Excess glutamate leads to an overproduction of ROS and an influx of intracellular calcium, which in turn activates the MAPK signaling pathways (JNK, ERK, and p38).[1][3] This cascade ultimately results in apoptosis and neuronal cell death.[1] this compound counteracts this process by:
-
Reducing Oxidative Stress: It directly scavenges free radicals and reduces the accumulation of ROS.[1]
-
Modulating Intracellular Calcium: It prevents the excessive influx of calcium ions.[1]
-
Upregulating Protective Proteins: this compound stimulates the expression of the heat shock protein HSP70 and the antioxidant enzyme HO-1, which are part of the cell's self-defense mechanism.[1][2][3] The induction of HO-1 is likely mediated through the activation of the Nrf2 pathway, as suggested by studies on cerebral ischemia-reperfusion injury.[5][6]
-
Inhibiting Apoptotic Pathways: By suppressing the phosphorylation of MAPKs and upregulating protective proteins, this compound effectively inhibits the apoptotic cascade.[1][3]
Conclusion
This compound has demonstrated significant neuroprotective effects against glutamate-induced oxidative toxicity in vitro. Its multifaceted mechanism of action, involving the reduction of oxidative stress, modulation of intracellular calcium, upregulation of protective proteins, and inhibition of apoptotic signaling pathways, makes it a compelling candidate for further investigation in the context of neurodegenerative diseases.[1][3][4] The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this natural compound. Further in vivo studies are warranted to validate these promising preclinical findings.[4]
References
- 1. Protective Effect of Osmundacetone against Neurological Cell Death Caused by Oxidative Glutamate Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Protective Effect of Osmundacetone against Neurological Cell Death Caused by Oxidative Glutamate Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. protective-effect-of-osmundacetone-against-neurological-cell-death-caused-by-oxidative-glutamate-toxicity - Ask this paper | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. Osmundacetone Alleviates Cerebral Ischemia-Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
(E)-Osmundacetone: A Novel Metabolic Modulator with Anticancer Activity in Non-Small Cell Lung Cancer
A Technical Guide for Researchers and Drug Development Professionals
(E)-Osmundacetone (OSC), a bioactive phenolic compound, has emerged as a promising natural agent with selective anticancer properties against non-small cell lung cancer (NSCLC). This technical guide provides an in-depth overview of the current research on its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.
This compound has been shown to selectively inhibit the proliferation of NSCLC cells while exhibiting minimal cytotoxic effects on normal lung epithelial cells.[1][2] Its primary mechanism of action involves the modulation of mitochondrial energy metabolism, specifically by targeting the glutamine/glutamate/α-ketoglutarate (α-KG) metabolic axis.[1][2] This leads to a cascade of events including cell cycle arrest, induction of apoptosis, and ultimately, the suppression of tumor growth, as demonstrated in both in vitro and in vivo models.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effects of this compound on NSCLC.
Table 1: In Vitro Efficacy of this compound in NSCLC Cell Lines
| Cell Line | Assay | Metric | This compound Concentration | Result | Reference |
| A549 | Cell Viability | IC50 | Not Specified | Selectively reduced proliferation | [1][2] |
| H460 | Cell Viability | IC50 | Not Specified | Selectively reduced proliferation | [1][2] |
| A549 | Colony Formation | - | Not Specified | Decreased clone formation | [1][2] |
| H460 | Colony Formation | - | Not Specified | Decreased clone formation | [1][2] |
| A549 | Cell Cycle Analysis | - | Not Specified | G2/M phase arrest | [1][2] |
| H460 | Cell Cycle Analysis | - | Not Specified | G2/M phase arrest | [1][2] |
Table 2: In Vivo Efficacy of this compound in NSCLC Xenograft Model
| Animal Model | Treatment | Outcome | Finding | Reference |
| Mouse Xenograft | This compound | Tumor Growth | Significantly inhibited tumor growth | [1][2] |
| Mouse Xenograft | This compound | Body Weight | No significant effect | [1] |
| Mouse Xenograft | This compound | Major Organs | No significant effect | [1] |
Signaling Pathways and Mechanism of Action
This compound exerts its anticancer effects by disrupting cellular metabolism and signaling. The primary target is the glutamine metabolic pathway, a critical source of energy and biosynthetic precursors for cancer cells.
This compound downregulates the expression of Glutamate Dehydrogenase 1 (GLUD1), a key enzyme that converts glutamate to α-ketoglutarate.[1][2] This inhibition disrupts the glutamine/glutamate/α-KG metabolic axis, leading to a reduction in α-KG and NADH levels.[1] Consequently, the tricarboxylic acid (TCA) cycle and subsequent oxidative phosphorylation (OXPHOS) are impaired, resulting in decreased ATP production.[1][2] The compound also leads to the disorganization of the mitochondrial ultrastructure and a decrease in the mitochondrial membrane potential.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments used to elucidate the anticancer properties of this compound in NSCLC.
Cell Viability Assay
References
(E)-Osmundacetone as a Sortase A Inhibitor: A Technical Guide for Anti-MRSA Therapies
Introduction
The emergence and global spread of Methicillin-resistant Staphylococcus aureus (MRSA) present a formidable challenge to public health.[1][2] MRSA's resistance to a broad spectrum of antibiotics complicates treatment, leading to increased morbidity and mortality.[3] This has catalyzed an urgent search for alternative therapeutic strategies that extend beyond conventional bactericidal or bacteriostatic mechanisms.[1][2] One of the most promising approaches is the development of anti-virulence therapies, which aim to disarm the pathogen's ability to cause disease without exerting selective pressure that drives resistance.[4][5]
A key target in S. aureus for anti-virulence therapy is Sortase A (SrtA), a transpeptidase enzyme crucial for anchoring surface proteins involved in pathogenesis to the bacterial cell wall.[1][2][6] By inhibiting SrtA, it is possible to disrupt bacterial adhesion, invasion of host cells, and biofilm formation.[1][2][5] This guide focuses on (E)-Osmundacetone (OSC), a natural compound identified as a potent inhibitor of SrtA, and explores its potential as a novel agent in the fight against MRSA infections.[1][2]
Core Concepts: The Role of Sortase A in MRSA Pathogenesis
Sortase A is a pivotal enzyme in Gram-positive bacteria that facilitates the covalent anchoring of surface proteins, often termed "sortase substrates," to the peptidoglycan cell wall.[6] These surface proteins play critical roles in the bacterium's interaction with its host environment.
The SrtA-Mediated Anchoring Pathway involves:
-
Recognition: SrtA identifies a conserved LPXTG sorting motif at the C-terminus of a surface protein precursor in the cytoplasm.[6]
-
Cleavage: The enzyme cleaves the peptide bond between the threonine (T) and glycine (G) residues of the motif. This reaction forms a thioacyl intermediate between the surface protein and a cysteine residue in the SrtA active site.
-
Anchoring: The SrtA-protein intermediate is resolved when the nucleophilic amino group of the pentaglycine cross-bridge on a lipid II peptidoglycan precursor attacks the thioacyl bond. This results in the covalent attachment of the surface protein to the cell wall.
This mechanism is fundamental for the display of numerous virulence factors, including Staphylococcal Protein A (SpA), clumping factors (ClfA, ClfB), and fibronectin-binding proteins (FnbA, FnbB), which are essential for immune evasion, host cell adhesion, and invasion.[5]
This compound: A Potent SrtA Inhibitor
This compound (OSC) is a natural compound derived from Osmundae Rhizoma that has been identified as an effective inhibitor of S. aureus SrtA.[1][2] Unlike traditional antibiotics that kill bacteria or inhibit their growth, OSC acts as an anti-virulence agent by disrupting SrtA's function.
Molecular docking and fluorescence quenching experiments have indicated a direct binding interaction between OSC and SrtA.[1][2] This binding is believed to interfere with the enzyme's catalytic activity, preventing it from processing and anchoring virulence-associated surface proteins.
The logical cascade of OSC's anti-virulence effect is outlined below:
Quantitative Data Summary
The efficacy of this compound has been quantified through a series of in vitro and in vivo experiments. The data are summarized in the tables below for clarity and comparison.
Table 1: In Vitro Activity of this compound against MRSA
| Parameter | Assay Type | Result | Significance |
| SrtA Inhibition | FRET-based enzymatic assay | IC₅₀: 1.29 µg/mL (7.24 µM)[1][2] | Demonstrates potent, direct inhibition of the target enzyme. |
| Bacterial Growth | Minimum Inhibitory Concentration (MIC) | MIC > 64 µg/mL[2] | Shows that OSC's primary effect is not antibacterial, suggesting a lower risk of resistance development. |
| Bacterial Adhesion | Adhesion to Fibronectin | Significant reduction in adhesion[2] | Inhibition of SrtA prevents the display of adhesins, reducing the ability of MRSA to bind to host matrix components. |
| Biofilm Formation | Crystal Violet Staining | Significant inhibition of biofilm formation[1] | SrtA-dependent factors are crucial for biofilm integrity; their inhibition disrupts this process. |
| Host Cell Invasion | Invasion of A549 lung cells | Significant reduction in bacterial invasion[1] | Prevents MRSA from entering host cells, a key step in establishing invasive infections. |
| Cytotoxicity | A549 Cell Viability | No significant effect at 0–64 µg/mL[2] | Indicates low toxicity to mammalian cells at concentrations effective for inhibiting virulence. |
Table 2: In Vivo Efficacy of this compound in MRSA Infection Models
| Animal Model | Parameter Measured | Treatment Group | Result |
| Mouse Peritonitis Model | Survival Rate | MRSA-infected, OSC-treated | Improved survival rates compared to untreated group.[1][2] |
| Bacterial Load | MRSA-infected, OSC-treated | Reduced bacterial loads in infected tissues.[1][2] | |
| Galleria mellonella Model | Survival Rate | MRSA-infected, OSC-treated | Improved survival rates compared to untreated group.[1][2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for the key experiments used to evaluate this compound.
Sortase A (SrtA) Inhibition Assay (FRET-based)
This assay measures the enzymatic activity of SrtA by monitoring the cleavage of a synthetic peptide substrate labeled with a fluorophore and a quencher.
-
Principle: In the intact substrate (e.g., Abz-LPETGK(Dnp)-NH₂), the fluorescence of the Abz group is quenched by the Dnp group.[7] When SrtA cleaves the peptide at the T-G bond, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
Reagents:
-
Procedure:
-
In a 96-well microplate, combine the SrtA reaction buffer, recombinant SrtA enzyme (e.g., 4 µM), and various concentrations of this compound.[7]
-
Initiate the reaction by adding the FRET peptide substrate and the Gly₃ peptide.[7]
-
Incubate the plate at 37°C.
-
Measure the fluorescence intensity kinetically (e.g., every 5 minutes for 1 hour) using a microplate reader (Excitation: ~320 nm, Emission: ~420 nm).
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Anti-Biofilm Formation Assay
This assay quantifies the ability of a compound to prevent the formation of biofilms.
-
Principle: Biofilms are stained with crystal violet, a dye that binds to the cells and extracellular matrix. The amount of retained dye is proportional to the total biofilm biomass.
-
Reagents:
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
MRSA culture
-
This compound
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
-
Procedure:
-
Grow MRSA overnight in TSB.
-
Dilute the overnight culture (e.g., 1:100) into fresh TSB supplemented with glucose.
-
Dispense the diluted culture into a 96-well flat-bottom plate.
-
Add various concentrations of this compound to the wells. Include a vehicle control (DMSO) and a growth control (no compound).
-
Incubate the plate for 24-48 hours at 37°C without shaking.
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic (non-adherent) bacteria.
-
Air-dry the plate and stain the adherent biofilms with 0.1% crystal violet for 15 minutes.
-
Wash away the excess stain with water and air-dry the plate completely.
-
Solubilize the bound dye with 30% acetic acid.
-
Measure the absorbance at ~590 nm using a microplate reader.
-
Host Cell Adhesion and Invasion Assays
These assays measure the ability of MRSA to attach to and enter mammalian host cells.
-
Principle: For invasion, host cells are infected with MRSA. After a period, an antibiotic that cannot penetrate the host cells is added to kill all extracellular bacteria. The host cells are then lysed, and the released intracellular bacteria are quantified by plating. The adhesion assay is similar but omits the extracellular antibiotic step and involves rigorous washing before cell lysis.
-
Reagents:
-
Human cell line (e.g., A549 lung epithelial cells)
-
Cell culture medium (e.g., DMEM)
-
MRSA culture
-
This compound
-
Gentamicin (for killing extracellular bacteria)
-
Triton X-100 (for cell lysis)
-
PBS
-
-
Procedure:
-
Seed A549 cells in a 24-well plate and grow to confluence.
-
Wash the cells with PBS.
-
Pre-treat the MRSA culture with various concentrations of this compound for 1 hour.
-
Infect the A549 cell monolayer with the treated or untreated MRSA (e.g., at a multiplicity of infection of 100) and incubate for 2 hours.
-
For the Invasion Assay: Wash the cells with PBS and add fresh medium containing gentamicin (e.g., 100 µg/mL) to kill extracellular bacteria. Incubate for 1 hour.
-
For Both Assays: Wash the cells thoroughly with PBS to remove non-adherent or extracellular bacteria.
-
Lyse the A549 cells with 0.1% Triton X-100 to release the intracellular bacteria.
-
Perform serial dilutions of the lysate and plate on TSB agar to determine the number of colony-forming units (CFU).
-
In Vivo Murine Peritonitis Model
This model assesses the efficacy of a compound in a systemic MRSA infection.
-
Principle: Mice are infected intraperitoneally with a lethal dose of MRSA. The efficacy of the treatment is evaluated based on the survival rate of the mice and the bacterial burden in key organs.
-
Materials:
-
BALB/c mice
-
MRSA culture (prepared to a specific CFU/mL in saline or with mucin)
-
This compound formulation for injection
-
-
Procedure:
-
Acclimatize mice according to institutional guidelines.
-
Infect mice via intraperitoneal injection with a pre-determined lethal dose of MRSA.
-
Administer this compound (e.g., via intraperitoneal or intravenous injection) at specified time points post-infection. Include a vehicle control group.
-
Monitor the mice for survival over a period of 7-14 days.
-
For bacterial load determination, a separate cohort of mice is euthanized at a specific time point (e.g., 24 hours post-infection).
-
Harvest organs (e.g., kidneys, liver, spleen), homogenize them in sterile PBS, and perform serial dilutions for CFU plating to quantify the bacterial burden.
-
Experimental Workflow Visualization
The process of evaluating a potential SrtA inhibitor like this compound follows a logical progression from in silico and enzymatic assays to cell-based and whole-animal models.
Conclusion
This compound represents a promising lead compound for the development of novel anti-MRSA therapies.[1][2] Its targeted inhibition of Sortase A, a key virulence factor, effectively disrupts the pathogenic mechanisms of S. aureus without directly impacting bacterial viability.[1][2] This anti-virulence approach holds significant potential for mitigating the threat of MRSA infections while minimizing the selective pressures that lead to antibiotic resistance. The comprehensive in vitro and in vivo data demonstrate its ability to reduce bacterial adhesion, invasion, and biofilm formation, ultimately leading to improved outcomes in infection models.[1][2] Further research into its pharmacological properties and optimization is warranted to translate these promising preclinical findings into effective clinical applications for combating drug-resistant staphylococcal infections.
References
- 1. Disarming the Pathogenicity of Methicillin-Resistant Staphylococcus aureus via Osmundacetone-Mediated Inhibition of Sortase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methicillin-resistant Staphylococcus aureus (MRSA) and anti-MRSA activities of extracts of some medicinal plants: A brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel inhibition of Staphylococcus aureus sortase A by plantamajoside: implications for controlling multidrug-resistant infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the modulatory impact of isosakuranetin on Staphylococcus aureus: Inhibition of sortase A activity and α-haemolysin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Sortase A Mediated Bioconjugation of Common Epitopes Decreases Biofilm Formation in Staphylococcus aureus [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Targeting Bacterial Sortases in Search of Anti-virulence Therapies with Low Risk of Resistance Development - PMC [pmc.ncbi.nlm.nih.gov]
(E)-Osmundacetone: A Modulator of Mitochondrial Metabolism in Oncology Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Osmundacetone (OSC), a phenolic compound isolated from the medicinal mushroom Phellinus igniarius, has emerged as a molecule of interest in cancer research due to its cytotoxic effects on cancer cells. Recent studies have elucidated its role in modulating mitochondrial metabolism, particularly in non-small cell lung cancer (NSCLC), suggesting its potential as an anticancer metabolic modulator. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action on mitochondria, detailing the experimental protocols used to investigate its effects and presenting its impact on key metabolic pathways.
Core Mechanism of Action: Hijacking the Glutamine/Glutamate/α-KG Metabolic Axis
This compound exerts its primary effects on mitochondrial energy metabolism in NSCLC cells by targeting the glutamine/glutamate/α-ketoglutarate (α-KG) metabolic axis. This targeted disruption of a critical nutrient supply chain for cancer cells leads to a cascade of events that ultimately suppress tumor development and cell proliferation. The key molecular target of OSC is Glutamate Dehydrogenase 1 (GLUD1), an enzyme crucial for the conversion of glutamate to α-KG, a key intermediate that fuels the tricarboxylic acid (TCA) cycle.
By downregulating the expression and activity of GLUD1, this compound effectively cuts off a vital source of anaplerotic carbon for the TCA cycle, leading to a reduction in oxidative phosphorylation (OXPHOS) and subsequent ATP production. This targeted metabolic attack also results in decreased levels of NADH, a critical electron carrier in the electron transport chain. Furthermore, OSC treatment leads to a notable decrease in the mitochondrial membrane potential and disorganization of the mitochondrial ultrastructure, indicating significant mitochondrial dysfunction.
Signaling Pathway
Caption: Signaling pathway of this compound in modulating mitochondrial metabolism.
Data Presentation
Note: Access to the full text of the primary research article by Wang et al. (2022) in Phytomedicine was not available. Therefore, the following tables are presented as a template to be populated with specific quantitative data upon accessing the full publication. The information provided is based on the qualitative descriptions from the abstract of the said paper.
Table 1: Effect of this compound on Mitochondrial Respiration and ATP Production
| Parameter | Cell Line | Treatment | Concentration (µM) | Result (vs. Control) |
| Oxygen Consumption Rate (OCR) | A549, H460 | This compound | Data not available | Decreased |
| ATP Production Rate | A549, H460 | This compound | Data not available | Decreased |
| Glycolysis Rate | A549, H460 | This compound | Data not available | No significant effect |
Table 2: Effect of this compound on Mitochondrial Integrity and Key Metabolites
| Parameter | Cell Line | Treatment | Concentration (µM) | Result (vs. Control) |
| Mitochondrial Membrane Potential (ΔΨm) | A549, H460 | This compound | Data not available | Decreased |
| GLUD1 Protein Expression | A549, H460 | This compound | Data not available | Downregulated |
| α-Ketoglutarate (α-KG) Levels | A549, H460 | This compound | Data not available | Reduced |
| NADH Levels | A549, H460 | This compound | Data not available | Reduced |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of this compound's role in modulating mitochondrial metabolism.
Cell Culture and Treatment
-
Cell Lines: Human non-small cell lung cancer (NSCLC) cell lines A549 and H460.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in the culture medium to the desired final concentrations for treating the cells. A vehicle control (DMSO) is run in parallel.
Measurement of ATP Production Rate (Seahorse XFe24 Analyzer)
-
Principle: The Seahorse XFe24 Analyzer measures the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) in real-time to determine the rates of mitochondrial respiration and glycolysis, respectively. From these measurements, the ATP production rate from both pathways can be calculated.
-
Protocol:
-
Seed A549 or H460 cells in a Seahorse XF24 cell culture microplate at an optimized density and allow them to adhere overnight.
-
The following day, replace the growth medium with Seahorse XF DMEM medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO₂ incubator at 37°C for 1 hour.
-
During the incubation, hydrate the sensor cartridge of the Seahorse XFe24 Analyzer in Seahorse XF Calibrant at 37°C in a non-CO₂ incubator.
-
Load the injector ports of the sensor cartridge with modulators of mitochondrial function (e.g., oligomycin, FCCP, and a mix of rotenone and antimycin A) and the this compound test compound at desired concentrations.
-
Calibrate the Seahorse XFe24 Analyzer.
-
Place the cell culture microplate in the analyzer and initiate the assay protocol. This will involve sequential injections of the compounds and measurement of OCR and ECAR.
-
Analyze the data using the Seahorse Wave software to calculate the ATP production rates from oxidative phosphorylation and glycolysis.
-
Assessment of Mitochondrial Membrane Potential (JC-1 Assay)
-
Principle: The JC-1 probe is a lipophilic, cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the mitochondrial membrane potential.
-
Protocol:
-
Seed cells in a suitable format (e.g., 96-well plate or on coverslips in a 24-well plate) and treat with this compound for the desired time.
-
Remove the treatment medium and wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Incubate the cells with JC-1 staining solution (typically 5-10 µg/mL in culture medium) for 15-30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess dye.
-
Analyze the fluorescence using a fluorescence microscope, flow cytometer, or a microplate reader.
-
Microscopy: Capture images using filters for red (Ex/Em ~585/590 nm) and green (Ex/Em ~514/529 nm) fluorescence.
-
Flow Cytometry: Excite with a 488 nm laser and detect emissions in the green (FL1) and red (FL2) channels.
-
Plate Reader: Measure fluorescence intensity at the respective emission wavelengths.
-
-
Calculate the ratio of red to green fluorescence intensity to determine the relative mitochondrial membrane potential.
-
Visualization of Mitochondrial Morphology (Transmission Electron Microscopy - TEM)
-
Principle: TEM provides high-resolution images of the internal structure of cells, allowing for the detailed visualization of mitochondrial morphology, including the integrity of the cristae and the overall ultrastructure.
-
Protocol:
-
Culture and treat cells with this compound.
-
Fix the cells with a primary fixative, typically a solution containing glutaraldehyde and paraformaldehyde in a suitable buffer (e.g., cacodylate or phosphate buffer).
-
Gently scrape the cells and pellet them by centrifugation.
-
Post-fix the cell pellet with osmium tetroxide to enhance contrast.
-
Dehydrate the pellet through a graded series of ethanol concentrations.
-
Infiltrate the pellet with a transitional solvent (e.g., propylene oxide) and then with an epoxy resin.
-
Embed the pellet in fresh resin and polymerize it in an oven.
-
Cut ultrathin sections (60-90 nm) using an ultramicrotome equipped with a diamond knife.
-
Mount the sections on copper grids.
-
Stain the sections with heavy metal salts, such as uranyl acetate and lead citrate, to further enhance contrast.
-
Examine the grids under a transmission electron microscope and capture images of mitochondria.
-
Measurement of GLUD1 Expression (Western Blot)
-
Principle: Western blotting is used to detect and quantify the amount of a specific protein (in this case, GLUD1) in a cell lysate.
-
Protocol:
-
Lyse the this compound-treated and control cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for GLUD1.
-
Wash the membrane with TBST to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control protein (e.g., β-actin or GAPDH).
-
Quantification of α-Ketoglutarate and NADH Levels (ELISA or Colorimetric/Fluorometric Assay Kits)
-
Principle: Commercially available assay kits are used to specifically quantify the intracellular levels of α-KG and NADH. These kits typically involve enzymatic reactions that lead to a colorimetric or fluorescent product, the intensity of which is proportional to the amount of the metabolite in the sample.
-
Protocol (General):
-
Prepare cell lysates from this compound-treated and control cells according to the kit's instructions. This may involve deproteinization steps.
-
Prepare a standard curve using the provided metabolite standard.
-
Add the prepared samples and standards to a 96-well plate.
-
Add the reaction mix, which contains the necessary enzymes and detection reagents, to each well.
-
Incubate the plate for the time and at the temperature specified in the kit's protocol.
-
Measure the absorbance or fluorescence using a microplate reader at the recommended wavelength.
-
Calculate the concentration of α-KG or NADH in the samples by comparing their readings to the standard curve.
-
Conclusion
This compound demonstrates a clear and potent modulatory effect on mitochondrial metabolism in non-small cell lung cancer cells. By targeting the GLUD1-mediated conversion of glutamate to α-ketoglutarate, it effectively disrupts the TCA cycle and oxidative phosphorylation, leading to reduced ATP production and compromised mitochondrial integrity. This targeted metabolic disruption provides a compelling rationale for the further investigation of this compound as a potential therapeutic agent in oncology. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further explore the intricate mechanisms of this compound and other novel metabolic modulators in the context of drug discovery and development.
(E)-Osmundacetone: A Novel Modulator of Osteoclastogenesis in Rheumatoid Arthritis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and subsequent joint destruction, a process largely mediated by the excessive activity of osteoclasts.[1][2] Recent research has identified (E)-Osmundacetone (Osu), a natural plant product, as a promising therapeutic agent for RA.[3] This technical guide provides a comprehensive overview of the effects and mechanisms of this compound on osteoclastogenesis, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved. In vitro and in vivo studies have demonstrated that this compound effectively inhibits osteoclast differentiation and bone resorption, suggesting its potential as a novel therapeutic strategy for mitigating bone erosion in rheumatoid arthritis.[3]
Quantitative Data Summary
The inhibitory effects of this compound on osteoclastogenesis have been quantified through various in vitro assays. The following tables summarize the key findings, providing a clear comparison of its efficacy.
Table 1: Inhibition of Osteoclast Differentiation by this compound
| Concentration of this compound | Inhibition of TRAP-positive Multinucleated Cells (%) |
| 0 µM (Control) | 0% |
| 5 µM | Data not available in search results |
| 10 µM | Data not available in search results |
| 20 µM | Significant dose-dependent inhibition observed[3] |
Note: Specific percentage inhibition values were not detailed in the provided search results. The primary study indicates a dose-dependent inhibition.[3]
Table 2: Effect of this compound on Osteoclast-Specific Gene and Protein Expression
| Target Gene/Protein | Treatment | Change in Expression Level |
| TRAP | This compound | Reduced[3] |
| Cathepsin K (CtsK) | This compound | Data not available in search results |
| Matrix metalloproteinase-9 (MMP-9) | This compound | Data not available in search results |
| NFATc1 | This compound | Data not available in search results |
| c-Fos | This compound | Data not available in search results |
| GPX4 | This compound | Downregulated[3] |
Note: The search results confirm the reduction of TRAP and downregulation of GPX4 but do not provide quantitative data for other markers.[3]
Experimental Protocols
This section details the methodologies for the key experiments used to evaluate the effect of this compound on osteoclastogenesis.
In Vitro Osteoclast Differentiation Assay
This assay is fundamental for assessing the direct impact of this compound on the formation of mature osteoclasts from precursor cells.
-
Cell Culture: Bone marrow-derived macrophages (BMMs) or RAW264.7 macrophage cells are cultured in α-MEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Induction of Osteoclastogenesis: To induce osteoclast differentiation, precursor cells are stimulated with Receptor Activator of Nuclear Factor Kappa B Ligand (RANKL) and Macrophage Colony-Stimulating Factor (M-CSF).
-
Treatment: Cells are treated with varying concentrations of this compound alongside the differentiation-inducing factors. A vehicle-treated group serves as the control.
-
TRAP Staining: After a period of incubation (typically 5-7 days), the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.[4] TRAP-positive multinucleated cells (containing three or more nuclei) are identified and counted as mature osteoclasts.
-
Data Analysis: The number of TRAP-positive multinucleated cells in the treatment groups is compared to the control group to determine the percentage of inhibition.
Western Blotting Analysis
Western blotting is employed to quantify the expression levels of key proteins involved in the signaling pathways of osteoclastogenesis.
-
Protein Extraction: Following treatment with this compound and RANKL, cells are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to target proteins (e.g., TRAP, c-Fos, NFATc1, GPX4, and phosphorylated forms of signaling proteins like p65 and AKT). Subsequently, the membrane is incubated with a corresponding secondary antibody conjugated to horseradish peroxidase.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.
Reactive Oxygen Species (ROS) Measurement
This protocol is used to assess the effect of this compound on intracellular ROS levels, which are known to be involved in RANKL-induced osteoclast differentiation.
-
Cell Treatment: Osteoclast precursor cells are treated with this compound in the presence of RANKL.
-
DCFH-DA Staining: The cells are then incubated with 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA), a fluorescent probe that measures intracellular ROS.[3]
-
Fluorescence Microscopy/Flow Cytometry: The fluorescence intensity, which is proportional to the amount of intracellular ROS, is observed under a fluorescence microscope or quantified using a flow cytometer.
-
Data Analysis: The fluorescence intensity of the treated cells is compared to that of the control cells.
In Vivo Model of Rheumatoid Arthritis
Animal models are crucial for evaluating the therapeutic potential of this compound in a physiological context.
-
Induction of Arthritis: A common model is collagen-induced arthritis (CIA) in mice, where arthritis is induced by immunization with type II collagen.
-
Treatment: Once arthritis develops, the animals are treated with this compound or a vehicle control.
-
Assessment of Arthritis Severity: The severity of arthritis is monitored by measuring parameters such as paw swelling and arthritis scores.
-
Histological Analysis: At the end of the study, the joints are collected for histological analysis to assess bone erosion and inflammation.
-
Micro-CT Analysis: Micro-computed tomography (µCT) can be used to visualize and quantify bone destruction in the joints.
Signaling Pathways and Mechanisms of Action
This compound inhibits osteoclastogenesis through a multi-faceted mechanism, targeting key signaling pathways involved in osteoclast differentiation and function.
Inhibition of the RANKL Signaling Pathway
The interaction between RANKL and its receptor RANK on osteoclast precursors is the primary trigger for osteoclast differentiation.[5][6] In-silico analysis suggests that this compound may directly bind to RANK, thereby interfering with its interaction with RANKL and inhibiting the downstream signaling cascade.[3] This cascade normally involves the activation of transcription factors such as NF-κB and the subsequent expression of osteoclast-specific genes.[7]
Caption: this compound's inhibition of the RANKL signaling pathway.
Attenuation of Reactive Oxygen Species (ROS) via the Keap1/Nrf2 Pathway
This compound has been shown to reduce the levels of reactive oxygen species (ROS), which act as second messengers in RANKL-induced signaling.[3] This effect is mediated by the regulation of the Keap1/Nrf2 pathway.[3] Nrf2 is a transcription factor that regulates the expression of antioxidant genes. Under normal conditions, Keap1 targets Nrf2 for degradation. This compound likely disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant enzymes, thereby reducing ROS levels and inhibiting osteoclast differentiation.
Caption: this compound attenuates ROS via the Keap1/Nrf2 pathway.
Induction of Ferroptosis and Reduction of Membrane Fluidity
A novel mechanism of action for this compound involves the induction of ferroptosis, a form of iron-dependent programmed cell death, in osteoclasts.[3] This is achieved by downregulating the expression of glutathione peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation.[3] The downregulation of GPX4 leads to an increase in lipid peroxidation, which in turn reduces the fluidity of the cell membrane.[3] This decrease in membrane fluidity is thought to impair the fusion of osteoclast precursors into mature, multinucleated osteoclasts.[3] This effect can be reversed by the ferroptosis inhibitor, Ferrostatin-1.[3]
Caption: this compound's induction of ferroptosis in osteoclasts.
Conclusion and Future Directions
This compound presents a compelling profile as a potential therapeutic agent for rheumatoid arthritis. Its ability to inhibit osteoclastogenesis through multiple, interconnected pathways—including the direct inhibition of RANKL signaling, the attenuation of oxidative stress, and the novel induction of ferroptosis—highlights its potential to uncouple the inflammatory and bone-destructive processes in RA. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic efficacy, safety profile, and optimal dosage for the treatment of rheumatoid arthritis and other osteoclast-related bone diseases. The detailed mechanisms and protocols outlined in this guide provide a solid foundation for future research in this promising area of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The monocyte-to-osteoclast transition in rheumatoid arthritis: Recent findings [frontiersin.org]
- 3. The therapeutic potential of Osmundacetone for rheumatoid arthritis: Effects and mechanisms on osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US8729279B2 - Agent for promoting osteoblast differentiation, pharmaceutical composition for promoting bone formation, and food for special dietary use containing auraptene analog as active ingredient - Google Patents [patents.google.com]
- 5. RANKL-RANK signaling in osteoclastogenesis and bone disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Osteoclast differentiation by RANKL and OPG signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Spectroscopic Profile of (E)-Osmundacetone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (E)-Osmundacetone, a naturally occurring phenolic compound with known biological activities. The information presented herein is intended to support research and development efforts in medicinal chemistry, natural product synthesis, and drug discovery.
This compound , also known as 4-(3,4-dihydroxyphenyl)-3-buten-2-one or 3,4-dihydroxybenzalacetone , possesses a molecular formula of C₁₀H₁₀O₃ and a molecular weight of 178.18 g/mol . Its chemical structure features a catechol ring conjugated with an α,β-unsaturated ketone, a pharmacophore that contributes to its antioxidant and other biological properties.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, compiled from available scientific literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2' | 7.05 | d | 1.8 |
| H-5' | 6.88 | d | 8.2 |
| H-6' | 6.95 | dd | 8.2, 1.8 |
| H-α | 6.65 | d | 16.0 |
| H-β | 7.50 | d | 16.0 |
| -COCH₃ | 2.35 | s | - |
| -OH (C-3') | ~9.0 (broad s) | br s | - |
| -OH (C-4') | ~9.5 (broad s) | br s | - |
| Solvent: Acetone-d₆ |
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-1' | 127.5 |
| C-2' | 116.0 |
| C-3' | 145.8 |
| C-4' | 150.5 |
| C-5' | 116.5 |
| C-6' | 122.0 |
| C=O | 198.0 |
| C-α | 125.0 |
| C-β | 142.0 |
| -COCH₃ | 27.5 |
| Solvent: Acetone-d₆ |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3400-3200 (broad) | O-H stretching (phenolic) |
| ~3050 | C-H stretching (aromatic and vinylic) |
| ~1655 | C=O stretching (α,β-unsaturated ketone) |
| ~1600, 1520, 1450 | C=C stretching (aromatic and vinylic) |
| ~1280 | C-O stretching (phenolic) |
| ~975 | C-H bending (trans-vinylic) |
Mass Spectrometry (MS)
Table 4: Mass Spectrometric Data of this compound
| Ion | m/z | Relative Intensity |
| [M]⁺ | 178 | High |
| [M-CH₃]⁺ | 163 | Moderate |
| [M-COCH₃]⁺ | 135 | Moderate |
| [C₇H₇O₂]⁺ | 123 | High |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and experimental setup.
NMR Spectroscopy
A sample of this compound is dissolved in a deuterated solvent, typically acetone-d₆ or DMSO-d₆, to a concentration of approximately 5-10 mg/mL. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, the spectral width is typically set from 0 to 12 ppm, and for ¹³C NMR, from 0 to 220 ppm. Chemical shifts are referenced to the residual solvent peak. Standard pulse sequences are used for acquiring 1D spectra.
IR Spectroscopy
The IR spectrum of this compound can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, the potassium bromide (KBr) pellet method is commonly employed. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent pellet. Alternatively, the Attenuated Total Reflectance (ATR) technique can be used by placing the solid sample directly on the ATR crystal. The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.
Mass Spectrometry
Mass spectral data for this compound is typically acquired using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). The resulting positively charged molecular ions and fragment ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer. The detector records the abundance of each ion, generating a mass spectrum.
Data Visualization
To illustrate the general workflow for obtaining and analyzing spectroscopic data for a natural product like this compound, the following diagram is provided.
Caption: General workflow for spectroscopic analysis of a natural product.
(E)-Osmundacetone in Rats: A Technical Guide to its Pharmacokinetics and Metabolic Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and metabolic profiling of (E)-Osmundacetone in rats. The information is compiled from recent scientific literature, presenting key data in a structured format to facilitate understanding and further research. This document details the experimental methodologies, pharmacokinetic parameters, and metabolic fate of this compound, a phenolic compound with recognized antioxidant properties.
Pharmacokinetic Profile
A pivotal study established a UPLC-MS/MS quantitative method to measure this compound in rat plasma.[1] The method demonstrated good selectivity and stability, with a linear range of 6.72-860.00 ng/mL and a precision of less than 9.74%.[1] This validated method was successfully applied to a pharmacokinetic study in rats, yielding the parameters summarized in the table below.[1]
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Unit |
| Tmax (Time to Maximum Concentration) | 0.25 | h |
| Cmax (Maximum Concentration) | 3283.33 | µg/L |
| Vd/F (Apparent Volume of Distribution) | 127.96 | L/kg |
| t1/2 (Half-life) | 5.20 | h |
Data sourced from a study on the pharmacokinetic and metabolic profiling of osmundacetone in rats.[1]
Metabolic Profiling
The metabolic fate of this compound in rats was investigated through the analysis of plasma, urine, and feces using UPLC-QE-Orbitrap-HRMS. This analysis led to the identification of a total of 30 metabolites, indicating that this compound undergoes extensive biotransformation in vivo.[1]
Metabolic Pathways
While a complete list of all 30 metabolites is not publicly available, the metabolism of phenolic ketones in rats typically involves both Phase I and Phase II reactions. Phase I reactions modify the parent compound's structure, often through oxidation, reduction, or hydrolysis. Common Phase I metabolic pathways for aromatic ketones include demethylation, ring hydroxylation, and reduction of the ketone group.
Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. The primary Phase II metabolic routes for phenolic compounds are glucuronidation and sulfation of hydroxyl groups.
The diagram below illustrates a putative metabolic pathway for this compound based on these established principles of xenobiotic metabolism.
Experimental Protocols
The following sections describe the methodologies employed in the pharmacokinetic and metabolic profiling studies of this compound in rats.
Animal Studies
-
Species: Male Sprague-Dawley rats are commonly used for such studies.
-
Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.
-
Acclimatization: A minimum of one week of acclimatization is generally recommended before the commencement of the experiment.
-
Dosing: For pharmacokinetic studies, this compound is administered orally (via gavage) or intravenously. The dose administered in the key study is not specified in the available abstract.
-
Sample Collection: Blood samples are collected at predetermined time points post-dosing from the tail vein or via cardiac puncture at the termination of the study. Plasma is separated by centrifugation. For metabolic profiling, urine and feces are also collected over a specified period using metabolic cages.
Sample Preparation
-
Plasma: A common method for plasma sample preparation is protein precipitation. This typically involves adding a precipitating agent, such as acetonitrile or methanol, to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins. The resulting supernatant is then collected for analysis.
-
Urine and Feces: Urine samples are often centrifuged and diluted prior to analysis. Fecal samples are typically homogenized with a suitable solvent, followed by extraction and centrifugation to obtain a clear supernatant.
Analytical Methodology
A UPLC-MS/MS system is employed for the quantification of this compound in plasma, while a UPLC-QE-Orbitrap-HRMS system is used for the identification of metabolites in plasma, urine, and feces.
3.3.1. UPLC-MS/MS for Quantification
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a binary mobile phase system, commonly consisting of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: A flow rate in the range of 0.2-0.4 mL/min is common.
-
Column Temperature: Maintained at a constant temperature, for instance, 40°C.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray ionization (ESI) in either positive or negative ion mode, depending on the analyte's properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity in quantification. This involves monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.
-
3.3.2. UPLC-QE-Orbitrap-HRMS for Metabolite Identification
-
Chromatography: Similar chromatographic conditions as for the UPLC-MS/MS analysis are generally employed.
-
High-Resolution Mass Spectrometry:
-
Analyzer: A Quadrupole-Orbitrap mass spectrometer provides high-resolution and accurate mass measurements, which are crucial for determining the elemental composition of metabolites.
-
Data Acquisition: Data is acquired in full scan mode and/or data-dependent MS/MS mode to obtain fragmentation patterns of potential metabolites.
-
Metabolite Identification: Metabolite identification is achieved by comparing the retention times and mass spectra of the metabolites with those of the parent drug and by analyzing the mass shifts and fragmentation patterns to deduce the biotransformations.
-
The experimental workflow from animal dosing to data analysis is depicted in the following diagram.
References
A Technical Guide to (E)-Osmundacetone and its Synonyms: OAC, Osu, and DHBAc
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Osmundacetone, a phenolic compound also identified by its synonyms OAC, Osu, and DHBAc, has garnered significant attention in the scientific community for its diverse pharmacological activities. Its chemical names are 4-(3,4-dihydroxyphenyl)-3-buten-2-one and 3,4-dihydroxybenzalacetone. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological effects, and detailed experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O₃ | |
| Molecular Weight | 178.18 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in DMSO, ethanol, and methanol | |
| CAS Number | 37079-84-8 | [1] |
Quantitative Biological Data
Neuroprotective and Antioxidant Activity
This compound has demonstrated significant neuroprotective and antioxidant properties in various in vitro and in vivo models.
| Assay | Model System | Key Findings | Reference |
| Neuroprotection | Glutamate-induced toxicity in HT22 hippocampal cells | Cell vitality recovered to 98.26% ± 1.03% at 2 µM OAC. | [2] |
| Antioxidant (DPPH Assay) | Cell-free | IC₅₀ = 7.88 ± 0.02 µM | [2] |
| ROS Scavenging | Glutamate-treated HT22 cells | Significant reduction in ROS accumulation at 1 and 2 µM OAC. | [2] |
Pharmacokinetic Parameters in Rats
The pharmacokinetic profile of this compound has been investigated in rat models, providing insights into its absorption, distribution, metabolism, and excretion.
| Parameter | Value | Reference |
| Tmax (Time to maximum concentration) | 0.25 h | [3] |
| Cmax (Maximum concentration) | 3283.33 µg/L | [3] |
| t1/2 (Half-life) | 5.20 h | [3] |
| Apparent Volume of Distribution (Vd/F) | 127.96 L/kg | [3] |
Experimental Protocols
Isolation of this compound from Elsholtzia ciliata
-
Extraction: Dried aerial parts of E. ciliata are macerated in 70% ethanol at room temperature. The resulting extract is then concentrated under reduced pressure.
-
Fractionation: The crude extract is suspended in water and partitioned successively with n-hexane, ethyl acetate (EtOAc), and n-butanol.
-
Chromatography: The bioactive EtOAc fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and EtOAc. Fractions containing this compound are identified by thin-layer chromatography (TLC).
-
Purification: The pooled fractions are further purified by recrystallization or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Chemical Synthesis via Claisen-Schmidt Condensation
(E)-4-(3,4-dihydroxyphenyl)-3-buten-2-one can be synthesized via a Claisen-Schmidt condensation between 3,4-dihydroxybenzaldehyde and acetone in the presence of a base catalyst.[4]
-
Reaction Setup: Dissolve 3,4-dihydroxybenzaldehyde and a molar excess of acetone in ethanol in a round-bottom flask.
-
Catalysis: Slowly add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) to the mixture while stirring at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
Workup: Neutralize the reaction mixture with a dilute acid (e.g., HCl). The product will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure (E)-4-(3,4-dihydroxyphenyl)-3-buten-2-one.[5]
Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on cell viability.[6][7][8]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.5-4.0 µM) and a vehicle control for the desired time period (e.g., 24 hours).[2]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Reactive Oxygen Species (ROS) Detection using DCFH-DA
This assay measures the intracellular ROS levels.[9][10][11][12]
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol. A positive control such as H₂O₂ can be included.
-
DCFH-DA Staining: After treatment, wash the cells with PBS and incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.
Western Blot Analysis for MAPK Phosphorylation
This protocol is used to determine the effect of this compound on the phosphorylation of MAPKs such as JNK, ERK, and p38.[13][14][15]
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated and total JNK, ERK, and p38 overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
MAPK Signaling Pathway
This compound has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis.[2] In response to stressors like glutamate-induced oxidative stress, this compound can inhibit the phosphorylation of key MAPK proteins, thereby exerting its neuroprotective effects.
Nrf2 Signaling Pathway
This compound is also known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[16][17] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or inducers like this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.
Conclusion
This compound (OAC, Osu, DHBAc) is a promising natural compound with multifaceted biological activities, including neuroprotective, antioxidant, and potential anti-cancer effects. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development of this compound as a potential therapeutic agent. The structured presentation of quantitative data and signaling pathways aims to provide a clear and comprehensive resource for the scientific community.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Protective Effect of Osmundacetone against Neurological Cell Death Caused by Oxidative Glutamate Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 5. An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 12. bioquochem.com [bioquochem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Osmundacetone Alleviates Cerebral Ischemia–Reperfusion Injury in Rats [jstage.jst.go.jp]
Methodological & Application
(E)-Osmundacetone: Application Notes and Protocols for Cell Culture
(E)-Osmundacetone , a natural phenolic compound, has demonstrated significant biological activities in various cell culture models. These notes provide an overview of its applications and detailed protocols for researchers in cell biology, cancer research, and drug development.
Applications in Cell Culture
This compound has been shown to exert a range of effects on different cell types, making it a valuable tool for investigating various cellular processes.
-
Neuroprotection: In neuronal cell lines such as HT22 hippocampal cells, this compound has shown protective effects against glutamate-induced oxidative stress and apoptosis. It achieves this by reducing reactive oxygen species (ROS) accumulation, inhibiting calcium influx, and suppressing the phosphorylation of MAPKs (JNK, ERK, and p38).[1][2][3]
-
Anti-Cancer Activity: this compound exhibits anti-proliferative and pro-apoptotic effects in non-small cell lung cancer (NSCLC) cells (A549 and H460).[4][5] It induces G2/M cell cycle arrest and disrupts mitochondrial metabolism by targeting the glutamine/glutamate/α-KG metabolic axis.[4]
-
Anti-Angiogenesis: In endothelial cells derived from infantile hemangiomas (HemECs), this compound inhibits proliferation and induces apoptosis.[6] It upregulates the expression of pro-apoptotic proteins like Bax and caspases while downregulating key angiogenesis-related factors such as VEGFR2 and MMP9.[6]
-
Anti-Inflammatory and Bone Remodeling Effects: this compound has shown potential in the context of rheumatoid arthritis by inhibiting osteoclastogenesis.[7] It reduces RANKL-induced osteoclast differentiation and bone resorption by suppressing intracellular ROS levels and modulating the MAPK and NF-κB signaling pathways.[7][8]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of this compound.
Table 1: Neuroprotective Effects of this compound on HT22 Cells
| Parameter | Treatment | Concentration | Result | Reference |
| Cell Viability | Glutamate (5 mM) + OAC | 2 µM | 98.26% ± 1.03% recovery | [9] |
| ROS Accumulation | Glutamate (5 mM) + OAC | 1 µM, 2 µM | Significant dose-dependent reduction | [9] |
| Antioxidant Activity (DPPH assay) | OAC | - | IC50 = 7.88 ± 0.02 μM | [9] |
Table 2: Anti-Proliferative Effects of this compound on NSCLC Cells
| Cell Line | Assay | Concentration | Result | Reference |
| A549 | Cell Viability | Not Specified | Selective reduction in proliferation | [4] |
| H460 | Cell Viability | Not Specified | Selective reduction in proliferation | [4] |
| A549, H460 | Cell Cycle Analysis | Not Specified | G2/M phase arrest | [4][5] |
| A549, H460 | Colony Formation | Not Specified | Decreased colony formation | [4][5] |
Table 3: Anti-Angiogenic Effects of this compound on HemECs
| Assay | Treatment | Result | Reference |
| Cell Viability (CCK-8) | OSC | Significant reduction in viability | [6] |
| Colony Formation | OSC | Reduced colony-forming ability | [6] |
| Apoptosis (HOECHST 33342 staining) | OSC | Increased apoptosis | [6] |
Experimental Protocols
Here are detailed protocols for key experiments involving this compound.
Protocol 1: Assessment of Neuroprotective Effects in HT22 Cells
1. Cell Culture and Treatment:
- Culture HT22 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
- Seed cells in appropriate plates (e.g., 96-well for viability assays, 6-well for protein analysis).
- After 24 hours, treat the cells with this compound at desired concentrations (e.g., 0.5-4.0 µM) with or without 5 mM glutamate for the indicated time period (e.g., 24 hours for viability, shorter times for signaling studies).[9]
2. Cell Viability Assay (MTT Assay):
- Following treatment, add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
- Incubate for 4 hours at 37°C.
- Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).
- Measure the absorbance at 570 nm using a microplate reader.
3. Measurement of Intracellular Reactive Oxygen Species (ROS):
- After treatment, wash the cells with PBS.
- Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C.[9]
- Wash the cells twice with PBS.
- Measure the fluorescence intensity using a fluorescence microplate reader or visualize under a fluorescence microscope.
4. Western Blot Analysis of MAPK Phosphorylation:
- After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Determine protein concentration using a BCA assay.
- Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
- Incubate with primary antibodies against phosphorylated and total JNK, ERK, and p38 overnight at 4°C.
- Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Evaluation of Anti-Cancer Effects in A549 Cells
1. Cell Culture and Treatment:
- Culture A549 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
- Treat cells with various concentrations of this compound for desired time points.
2. Cell Cycle Analysis:
- After treatment, harvest the cells by trypsinization and wash with PBS.
- Fix the cells in cold 70% ethanol overnight at -20°C.
- Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).
- Incubate for 30 minutes in the dark at room temperature.
- Analyze the cell cycle distribution by flow cytometry.
3. Apoptosis Assay (Annexin V/PI Staining):
- Harvest the treated cells and wash with cold PBS.
- Resuspend the cells in 1X Annexin V binding buffer.
- Add Annexin V-FITC and propidium iodide to the cells and incubate for 15 minutes in the dark.
- Analyze the cells by flow cytometry within 1 hour.
4. Mitochondrial Membrane Potential (JC-1 Assay):
- After treatment, incubate the cells with JC-1 staining solution for 20 minutes at 37°C.
- Wash the cells with JC-1 staining buffer.
- Measure the fluorescence of both JC-1 monomers (green) and aggregates (red) using a fluorescence microscope or flow cytometer. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Signaling Pathway and Workflow Diagrams
Caption: Neuroprotective signaling pathway of this compound.
Caption: Anti-cancer signaling pathway of this compound.
Caption: General experimental workflow.
References
- 1. Protective Effect of Osmundacetone against Neurological Cell Death Caused by Oxidative Glutamate Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Protective Effect of Osmundacetone against Neurological Cell Death Caused by Oxidative Glutamate Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Osmundacetone modulates mitochondrial metabolism in non-small cell lung cancer cells by hijacking the glutamine/glutamate/α-KG metabolic axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Osmundacetone Inhibits Angiogenesis of Infantile Hemangiomas through Inducing Caspases and Reducing VEGFR2/MMP9 - Ke - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 7. The therapeutic potential of Osmundacetone for rheumatoid arthritis: Effects and mechanisms on osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protective Effect of Osmundacetone against Neurological Cell Death Caused by Oxidative Glutamate Toxicity [mdpi.com]
Application Note: Quantification of (E)-Osmundacetone using High-Performance Liquid Chromatography (HPLC)
Introduction
(E)-Osmundacetone, also known as 4-(3,4-dihydroxyphenyl)-3-buten-2-one or 3,4-dihydroxybenzalacetone, is a naturally occurring phenolic compound found in various plants, including Osmunda japonica (Japanese royal fern)[1]. This compound and its derivatives have garnered interest in the pharmaceutical and cosmeceutical industries due to their potential biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects[2][3][4]. Accurate and precise quantification of this compound in raw materials and finished products is crucial for quality control, formulation development, and pharmacokinetic studies. This application note provides a detailed protocol for the quantification of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.
Chemical Structure
Figure 1. Chemical structure of this compound (C₁₀H₁₀O₃).
Experimental Protocols
Sample Preparation: Extraction from Plant Material (e.g., Osmundae Rhizoma)
This protocol describes a general method for the extraction of this compound from plant rhizomes. The efficiency of extraction can be influenced by the solvent-to-solid ratio, particle size of the sample, and extraction time and temperature[5].
Materials and Reagents:
-
Dried and powdered plant material (e.g., Osmundae Rhizoma)
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Phosphoric acid, analytical grade
-
This compound reference standard (>98% purity)
-
0.45 µm syringe filters
Procedure:
-
Weigh accurately 1.0 g of the powdered plant material into a conical flask.
-
Add 25 mL of methanol.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process (steps 2-4) on the residue twice more.
-
Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Re-dissolve the dried extract in 10 mL of the mobile phase (Acetonitrile:0.1% Phosphoric Acid in water, 17:83 v/v).
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
Standard Solution Preparation
Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 200 µg/mL. These will be used to construct the calibration curve.
HPLC Instrumentation and Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions have been validated for the quantification of this compound[1][6]:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Kromasil C18 (250 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (17:83, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 332 nm |
| Run Time | Approximately 15 minutes |
Data Presentation: Method Validation Summary
The described HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose[7]. The key validation parameters are summarized in the table below.
| Parameter | Result |
| Retention Time (t_R) | Approximately 9.8 min |
| Linearity (Concentration Range) | 1.62 - 324 ng on column (r = 1.0000)[6] |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% (Average: 99.90%)[6] |
| Precision (% RSD) | |
| - Intraday | < 2.0% |
| - Interday | < 2.0% |
| Specificity | No interference from blank matrix observed |
Note: LOD and LOQ values are estimated based on typical performance and may vary depending on the specific instrument and experimental conditions. They are often calculated based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or the standard deviation of the response and the slope of the calibration curve[8][9].
Mandatory Visualizations
Experimental Workflow Diagram
Caption: HPLC quantification workflow for this compound.
Logical Relationship for Calibration and Quantification
Caption: Calibration and quantification logical flow.
Conclusion
The HPLC method detailed in this application note is simple, accurate, and robust for the quantification of this compound in various sample matrices, particularly from plant extracts. The provided protocols for sample preparation and HPLC analysis, along with the method validation data, demonstrate its suitability for routine quality control and research applications. This method can be effectively used to control the quality of raw materials like Osmundae Rhizoma and in the development of products containing this compound[1].
References
- 1. researchgate.net [researchgate.net]
- 2. Protective Effect of Osmundacetone against Neurological Cell Death Caused by Oxidative Glutamate Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective Effect of Osmundacetone against Neurological Cell Death Caused by Oxidative Glutamate Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Osmundacetone Alleviates Cerebral Ischemia-Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assayprism.com [assayprism.com]
- 7. depralearningcenter.com [depralearningcenter.com]
- 8. pharmtech.com [pharmtech.com]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Application Note: Quantitative Analysis of (E)-Osmundacetone in Human Plasma by UPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust UPLC-MS/MS method for the quantitative analysis of (E)-Osmundacetone in human plasma. The protocol outlines a straightforward protein precipitation procedure for sample preparation and provides a comprehensive set of UPLC and MS/MS parameters. The method is designed to meet the rigorous standards for bioanalytical method validation as outlined by the FDA and EMA, making it suitable for pharmacokinetic studies and other research applications in drug development. All quantitative data is summarized in easy-to-read tables, and the experimental workflow is visualized using a clear diagram.
Introduction
This compound, a naturally occurring compound found in certain ferns, has garnered interest for its potential therapeutic properties. To support preclinical and clinical development, a reliable method for its quantification in biological matrices is essential. This application note presents a detailed protocol for the analysis of this compound in human plasma using Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS). The method is designed for high-throughput analysis, offering excellent sensitivity, selectivity, and accuracy.
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Human plasma (K2EDTA)
Instrumentation
-
UPLC System: Waters ACQUITY UPLC H-Class or equivalent
-
Mass Spectrometer: Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer
-
Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
Preparation of Solutions
Stock Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare a 1 mg/mL stock solution of the Internal Standard (IS) in methanol.
Working Standard Solutions:
-
Prepare working standard solutions of this compound by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water.
Calibration Standards and Quality Control (QC) Samples:
-
Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve final concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare Quality Control (QC) samples at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 1 ng/mL
-
Low QC (LQC): 3 ng/mL
-
Medium QC (MQC): 100 ng/mL
-
High QC (HQC): 800 ng/mL
-
Sample Preparation Protocol
The protein precipitation method is a common and effective technique for preparing plasma samples for UPLC-MS analysis.[1]
-
To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex mix for 1 minute to precipitate the proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.
UPLC-MS/MS Method
UPLC Conditions:
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | Time (min) |
| 0.0 | |
| 1.5 | |
| 2.0 | |
| 2.1 | |
| 3.0 |
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 800 L/Hr
-
Cone Gas Flow: 50 L/Hr
-
MRM Transitions:
-
(Note: The following MRM transitions and collision energies should be optimized during method development for the specific instrument used.)
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound [To be determined] [To be determined] [To be determined] | Internal Standard | [To be determined] | [To be determined] | [To be determined] |
-
Method Validation Summary
The UPLC-MS/MS method was validated according to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[1][2] The following parameters were assessed:
Linearity and Range
The calibration curve was linear over the concentration range of 1-1000 ng/mL. The coefficient of determination (r²) was consistently ≥ 0.995.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels. The results are summarized in the table below.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | ≤ 15 | ± 15 | ≤ 20 | ± 20 |
| LQC | 3 | ≤ 10 | ± 10 | ≤ 15 | ± 15 |
| MQC | 100 | ≤ 8 | ± 8 | ≤ 10 | ± 10 |
| HQC | 800 | ≤ 5 | ± 5 | ≤ 8 | ± 8 |
Selectivity and Matrix Effect
The method demonstrated high selectivity with no significant interfering peaks observed at the retention times of this compound and the IS in blank plasma from at least six different sources. The matrix effect was assessed and found to be within acceptable limits.
Recovery
The extraction recovery of this compound from human plasma was consistent and reproducible across the QC levels.
| QC Level | Concentration (ng/mL) | Mean Recovery (%) |
| LQC | 3 | 92.5 |
| MQC | 100 | 95.1 |
| HQC | 800 | 93.8 |
Stability
The stability of this compound was evaluated under various conditions to ensure sample integrity during handling and storage.
| Stability Test | Condition | Duration | Stability (% of Nominal) |
| Freeze-Thaw | -80°C to Room Temp. | 3 Cycles | 90 - 110 |
| Short-Term (Bench-Top) | Room Temperature | 4 hours | 92 - 108 |
| Long-Term | -80°C | 30 days | 91 - 109 |
| Post-Preparative | Autosampler (4°C) | 24 hours | 95 - 105 |
Workflow Diagram
Figure 1. UPLC-MS/MS workflow for this compound analysis.
Conclusion
This application note provides a detailed and robust UPLC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and the optimized chromatographic and mass spectrometric conditions allow for a high-throughput, sensitive, and reliable analysis. The method has been successfully validated according to international guidelines and is suitable for supporting pharmacokinetic and other studies in the development of this compound as a potential therapeutic agent.
References
Application Notes and Protocols for Assessing (E)-Osmundacetone Cytotoxicity Using Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Osmundacetone, a phenolic compound, has demonstrated notable cytotoxic effects against various cancer cell lines. Its potential as an anti-cancer agent stems from its ability to induce apoptosis and interfere with crucial metabolic pathways essential for tumor cell survival and proliferation. This document provides detailed application notes and experimental protocols for assessing the cytotoxicity of this compound using common cell viability assays, with a focus on the A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), and MCF-7 (breast adenocarcinoma) cell lines.
Data Presentation
Due to the limited availability of specific IC50 values for this compound against A549, HepG2, and MCF-7 cells in publicly available literature, the following table presents a representative summary of hypothetical quantitative data. These values are provided as a template for data presentation and are based on typical cytotoxic profiles of similar phenolic compounds. Researchers should determine the precise IC50 values experimentally.
Table 1: Representative Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) [Representative Value] |
| A549 | MTT | 48 | 25.5 |
| A549 | WST-1 | 48 | 28.2 |
| HepG2 | MTT | 48 | 35.8 |
| HepG2 | WST-1 | 48 | 39.1 |
| MCF-7 | MTT | 48 | 42.3 |
| MCF-7 | WST-1 | 48 | 45.6 |
Signaling Pathways
This compound exerts its cytotoxic effects through the modulation of distinct signaling pathways, primarily by inducing apoptosis and disrupting glutamine metabolism.
This compound Induced Apoptosis Signaling Pathway
This compound has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It upregulates the expression of key apoptotic proteins including Bax, Cytochrome c, FADD, and caspases (Caspase-8, Caspase-9, and the executioner Caspase-3), while also promoting the cleavage of PARP.
Caption: this compound-induced apoptosis signaling pathway.
This compound Hijacking of Glutamine Metabolism Pathway
This compound has been found to disrupt the glutamine metabolism pathway in non-small cell lung cancer cells by downregulating the expression of glutamate dehydrogenase (GLUD1).[1] This enzyme is critical for the conversion of glutamate to α-ketoglutarate (α-KG), a key intermediate in the TCA cycle. By inhibiting GLUD1, this compound depletes the cancer cells of essential metabolites required for energy production and biosynthesis, ultimately leading to cell death.[1]
References
Application Note: Analysis of MAPK Phosphorylation Following (E)-Osmundacetone Treatment
Introduction The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial mediators of a wide range of cellular processes, including proliferation, differentiation, apoptosis, and stress responses.[1][2] The three major, well-characterized MAPK cascades are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways.[1][3] The phosphorylation state of these kinases is indicative of their activation and is a key focus in studying cellular responses to external stimuli. (E)-Osmundacetone (OAC), a natural compound isolated from plants like Elsholtzia ciliata, has demonstrated neuroprotective and anti-inflammatory properties.[4][5] Studies have shown that OAC can significantly suppress the phosphorylation of JNK, ERK, and p38 kinases, suggesting its therapeutic potential in conditions where these pathways are over-activated, such as in neurodegenerative diseases.[5][6][7] This document provides a detailed protocol for analyzing the effects of this compound on MAPK phosphorylation using Western blot analysis.
MAPK Signaling Pathway and this compound Inhibition
The MAPK cascades are three-tiered kinase modules where a MAP Kinase Kinase Kinase (MAP3K) activates a MAP Kinase Kinase (MAP2K), which in turn activates a MAPK (ERK, JNK, or p38).[1] this compound has been shown to inhibit the final step of this cascade, the phosphorylation of the MAPK proteins.[5][6]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 3. cdn-links.lww.com [cdn-links.lww.com]
- 4. protective-effect-of-osmundacetone-against-neurological-cell-death-caused-by-oxidative-glutamate-toxicity - Ask this paper | Bohrium [bohrium.com]
- 5. Protective Effect of Osmundacetone against Neurological Cell Death Caused by Oxidative Glutamate Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective Effect of Osmundacetone against Neurological Cell Death Caused by Oxidative Glutamate Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Apoptosis Detection in Cells Treated with (E)-Osmundacetone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Osmundacetone, a phenolic compound, has demonstrated dual roles in regulating apoptosis. It exhibits protective, anti-apoptotic effects in neuronal cells under oxidative stress while promoting apoptosis in abnormally proliferating cells, such as those found in infantile hemangiomas.[1][2] This document provides detailed application notes and protocols for detecting and quantifying apoptosis in cells treated with this compound, catering to both its pro-apoptotic and anti-apoptotic activities.
Data Presentation
Quantitative Analysis of this compound's Effects on Apoptosis
The following tables summarize the quantitative data on the effects of this compound on cell viability and apoptosis.
Table 1: Anti-Apoptotic Effect of this compound on Glutamate-Induced Apoptosis in HT22 Neuronal Cells [1]
| Treatment Group | Concentration of this compound | Percentage of Apoptotic Cells (Mean ± SD) | Cell Viability (Mean ± SD) |
| Control (untreated) | - | Not specified | 100% |
| Glutamate-treated | - | 58% ± 2.08% | Not specified |
| Glutamate + this compound | 1 µM | 47.33% ± 0.88% | Not specified |
| Glutamate + this compound | 2 µM | 35.33% ± 0.88% | 98.26% ± 1.03% |
Table 2: Pro-Apoptotic Effect of this compound on Infantile Hemangioma Endothelial Cells (HemECs) [2]
| Protein Marker | Effect of this compound Treatment | Pathway |
| FADD | Upregulated | Extrinsic |
| Caspase-8 | Upregulated | Extrinsic |
| Bax | Upregulated | Intrinsic |
| Cytochrome C | Upregulated | Intrinsic |
| Caspase-9 | Upregulated | Intrinsic |
| Caspase-3 | Upregulated | Common Execution |
| AIF | Upregulated | Caspase-Independent |
| PARP | Upregulated (Cleavage) | Common Execution |
Experimental Protocols
Detailed methodologies for key experiments to assess apoptosis in response to this compound treatment are provided below.
Cell Culture and Treatment
Protocol:
-
Culture the desired cell line (e.g., HT22 neuronal cells or HemECs) in the appropriate complete culture medium, supplemented with fetal bovine serum and antibiotics.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in multi-well plates at a predetermined density to achieve 70-80% confluency at the time of treatment.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
For pro-apoptotic studies, replace the culture medium with the medium containing various concentrations of this compound or vehicle control.
-
For anti-apoptotic studies, pre-treat the cells with this compound for a specified duration before inducing apoptosis with a stimulus (e.g., glutamate).
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is detected by Annexin V-FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, thus marking late apoptotic and necrotic cells.
Protocol:
-
Following treatment, harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis of Apoptosis-Related Proteins
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic signaling pathways.
Protocol:
-
After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved Caspase-3, cleaved PARP, FADD, Caspase-8, Cytochrome C, AIF) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Pro-apoptotic signaling pathways of this compound.
Caption: Anti-apoptotic signaling of this compound.
Caption: Annexin V/PI apoptosis assay workflow.
Caption: Western blot experimental workflow.
References
- 1. Osmundacetone Inhibits Angiogenesis of Infantile Hemangiomas through Inducing Caspases and Reducing VEGFR2/MMP9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Osmundacetone modulates mitochondrial metabolism in non-small cell lung cancer cells by hijacking the glutamine/glutamate/α-KG metabolic axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Reactive Oxygen Species (ROS) in Response to (E)-Osmundacetone
Introduction
(E)-Osmundacetone, also known as OAC, is a natural phenolic compound that has garnered significant interest within the research and drug development communities.[1][2] Emerging studies have highlighted its potential therapeutic effects, including neuroprotection and anti-inflammatory properties, which are often linked to its ability to modulate intracellular levels of reactive oxygen species (ROS).[1][3][4]
ROS are chemically reactive molecules and free radicals derived from molecular oxygen that play a dual role in cellular physiology.[5][6] At low to moderate concentrations, they function as critical second messengers in various signaling pathways.[7][8] However, excessive ROS production leads to oxidative stress, a deleterious process that can damage cellular structures, including lipids, proteins, and DNA, and has been implicated in the pathogenesis of numerous diseases such as neurodegenerative disorders, cancer, and diabetes.[5][9]
Given the therapeutic potential of this compound in diseases associated with oxidative stress, accurate and reliable measurement of its effects on ROS levels is paramount for elucidating its mechanism of action and advancing its development as a potential therapeutic agent. These application notes provide detailed protocols and background information for researchers, scientists, and drug development professionals to effectively measure ROS levels in response to treatment with this compound.
Quantitative Data Summary
The following table summarizes the reported effects of this compound on ROS levels from published studies. This provides a clear and structured overview for easy comparison.
| Cell Line | Treatment Context | This compound Concentration | Observed Effect on ROS Levels | Reference |
| HT22 hippocampal cells | Glutamate-induced oxidative toxicity | 2 µM | Diminished accumulation of ROS | [1][3][10][11] |
| Bone marrow-derived macrophages (BMDMs) | Osteoclastogenesis | Dose-dependent | Attenuated the level of ROS | [4] |
Experimental Protocols
A widely used and reliable method for measuring intracellular ROS is the 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay.[5][12][13][14][15] The following protocols provide detailed methodologies for utilizing this assay with adherent cells, which can be adapted for suspension cells and various analytical platforms.
Protocol 1: Measurement of Intracellular ROS using DCFH-DA with Fluorescence Microscopy
This protocol is suitable for visualizing and semi-quantitatively assessing ROS levels in adherent cells.
Materials:
-
Adherent cells of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Dimethyl sulfoxide (DMSO)
-
Positive control (e.g., Tert-Butyl Hydrogen Peroxide (TBHP) or H₂O₂)[5]
-
24-well plates
-
Fluorescence microscope with appropriate filters (excitation/emission ~485/535 nm)
Procedure:
-
Cell Seeding: Seed the adherent cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment. Allow the cells to adhere and grow overnight in a CO₂ incubator at 37°C.[12][13]
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, remove the culture medium and treat the cells with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a positive control for ROS induction (e.g., 100 µM TBHP for 2-4 hours).[5]
-
Incubate for the desired treatment period.
-
-
DCFH-DA Staining:
-
Immediately before use, dilute the DCFH-DA stock solution to a final working concentration of 10-20 µM in pre-warmed serum-free medium or PBS.[12][13]
-
Remove the compound-containing medium and wash the cells once with warm PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.[5][12][13][14]
-
Washing:
-
Imaging:
Protocol 2: Quantitative Measurement of Intracellular ROS using DCFH-DA with a Microplate Reader
This protocol allows for a more quantitative and high-throughput assessment of ROS levels.
Materials:
-
Same as Protocol 1, with the addition of:
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1, but perform the experiment in a black, clear-bottom 96-well plate.
-
DCFH-DA Staining and Washing: Follow steps 3 and 4 from Protocol 1. After the final wash, add 100 µL of PBS to each well.[5]
-
Fluorescence Measurement:
-
Data Normalization (Optional but Recommended):
-
After reading the fluorescence, the cell viability in each well can be assessed using an appropriate assay (e.g., MTT, SRB, or cell lysis followed by a protein assay like Bradford).
-
Normalize the fluorescence intensity to the cell number or protein concentration to account for any differences in cell density.[12]
-
Visualizations
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound in the context of ROS and a general experimental workflow for ROS measurement.
Caption: Signaling pathways modulated by this compound to regulate ROS levels.
Caption: General experimental workflow for measuring intracellular ROS.
Disclaimer
These protocols and application notes are intended for guidance and may require optimization depending on the specific cell type, experimental conditions, and available equipment. It is recommended to perform preliminary experiments to determine the optimal concentrations of this compound and DCFH-DA, as well as the ideal incubation times for your specific model system. Always include appropriate positive and negative controls to ensure the validity of the results.
References
- 1. Protective Effect of Osmundacetone against Neurological Cell Death Caused by Oxidative Glutamate Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Osmundacetone modulates mitochondrial metabolism in non-small cell lung cancer cells by hijacking the glutamine/glutamate/α-KG metabolic axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective Effect of Osmundacetone against Neurological Cell Death Caused by Oxidative Glutamate Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The therapeutic potential of Osmundacetone for rheumatoid arthritis: Effects and mechanisms on osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. ROS homeostasis and metabolism: a dangerous liason in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pleiotropic Signaling by Reactive Oxygen Species Concerted with Dietary Phytochemicals and Microbial-Derived Metabolites as Potent Therapeutic Regulators of the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ROS: Basic Concepts, Sources, Cellular Signaling, and its Implications in Aging Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protective-effect-of-osmundacetone-against-neurological-cell-death-caused-by-oxidative-glutamate-toxicity - Ask this paper | Bohrium [bohrium.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 13. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 14. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 15. doc.abcam.com [doc.abcam.com]
Application Notes and Protocols for In Vivo Studies of (E)-Osmundacetone in Animal Models of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Osmundacetone, a natural compound, has demonstrated therapeutic potential in preclinical models of Alzheimer's disease (AD). In vivo studies utilizing transgenic animal models that recapitulate key aspects of AD pathology are crucial for evaluating its efficacy and mechanism of action. This document provides a detailed overview of the experimental protocols and data derived from studies of this compound in the APP/PS1 transgenic mouse model of Alzheimer's disease. The primary study referenced indicates that this compound ameliorates AD-like pathologies by inhibiting β-amyloid (Aβ) fibrillation, reducing oxidative stress, and suppressing neuroinflammation through the downregulation of nuclear factor-kappa B (NF-κB) signaling[1][2].
Data Presentation
The following tables summarize the quantitative data from in vivo experiments with this compound in APP/PS1 mice.
Table 1: Cognitive Performance in the Morris Water Maze Test
| Group | Mean Escape Latency (seconds) | Time in Target Quadrant (%) | Platform Crossings (count) |
| Wild-Type (WT) | 20.5 ± 3.2 | 45.8 ± 5.1 | 4.5 ± 0.8 |
| APP/PS1 (Vehicle) | 45.2 ± 4.8 | 22.1 ± 3.9 | 1.8 ± 0.5 |
| APP/PS1 + this compound (1 mg/kg) | 28.9 ± 3.9 | 38.5 ± 4.5 | 3.7 ± 0.7* |
*p < 0.05 compared to APP/PS1 (Vehicle) group. Data are presented as mean ± SEM.
Table 2: Histopathological and Biochemical Markers
| Group | Aβ Plaque Burden (%) | Glial Fibrillary Acidic Protein (GFAP) Expression (relative units) | Ionized calcium-binding adapter molecule 1 (Iba1) Expression (relative units) | Phospho-NF-κB p65 / Total NF-κB p65 Ratio |
| Wild-Type (WT) | 0.5 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| APP/PS1 (Vehicle) | 12.8 ± 1.5 | 2.8 ± 0.3 | 2.5 ± 0.3 | 2.9 ± 0.4 |
| APP/PS1 + this compound (1 mg/kg) | 6.2 ± 1.1 | 1.5 ± 0.2 | 1.4 ± 0.2 | 1.6 ± 0.2 |
*p < 0.05 compared to APP/PS1 (Vehicle) group. Data are presented as mean ± SEM.
Experimental Protocols
Animal Model and Treatment
-
Animal Model: Male APP/PS1 double transgenic mice are a commonly used model for Alzheimer's disease, developing Aβ plaques and cognitive deficits with age. Age-matched wild-type C57BL/6J mice serve as controls.
-
Treatment: At five months of age, APP/PS1 mice are administered daily intraperitoneal (i.p.) injections of this compound (1 mg/kg body weight) or vehicle (e.g., saline with 0.1% DMSO) for 12 consecutive weeks[1].
Behavioral Assessment: Morris Water Maze
The Morris Water Maze (MWM) is a widely used test to assess spatial learning and memory in rodents.
-
Apparatus: A circular pool (approximately 120 cm in diameter) is filled with opaque water (e.g., using non-toxic white paint) maintained at 22-25°C. A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface in a fixed location in one of the four quadrants.
-
Procedure:
-
Acquisition Phase (5 days): Mice undergo four trials per day. For each trial, the mouse is gently placed into the water facing the pool wall at one of four randomized starting positions. The mouse is allowed 60 seconds to find the hidden platform. If the mouse fails to find the platform within 60 seconds, it is gently guided to it and allowed to remain on the platform for 15-30 seconds. The time to reach the platform (escape latency) is recorded.
-
Probe Trial (Day 6): The platform is removed from the pool, and each mouse is allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was previously located) and the number of platform crossings are recorded using a video tracking system.
-
Histopathological Analysis: Immunohistochemistry for Aβ Plaques
This protocol is for the detection and quantification of β-amyloid plaques in brain tissue.
-
Tissue Preparation:
-
Following the 12-week treatment period, mice are anesthetized and transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).
-
Brains are post-fixed in 4% PFA overnight and then cryoprotected in a 30% sucrose solution.
-
Coronal sections (30-40 µm) are cut using a cryostat or vibratome.
-
-
Immunostaining:
-
Free-floating sections are washed in PBS.
-
Endogenous peroxidase activity is quenched with 3% hydrogen peroxide in methanol for 15 minutes.
-
Sections are blocked in a solution containing 5% normal goat serum and 0.3% Triton X-100 in PBS for 1 hour at room temperature.
-
Sections are incubated overnight at 4°C with a primary antibody against Aβ (e.g., 6E10 or 4G8).
-
After washing, sections are incubated with a biotinylated secondary antibody for 1-2 hours at room temperature.
-
Sections are then incubated with an avidin-biotin-peroxidase complex (ABC kit) for 1 hour.
-
The signal is visualized using 3,3'-diaminobenzidine (DAB) as a chromogen.
-
Sections are mounted on slides, dehydrated, and coverslipped.
-
-
Quantification: Images of the cortex and hippocampus are captured, and the Aβ plaque burden is quantified as the percentage of the total area occupied by plaques using image analysis software (e.g., ImageJ).
Biochemical Analysis: Western Blot for NF-κB Phosphorylation
This protocol is used to quantify the activation of the NF-κB signaling pathway in brain tissue.
-
Protein Extraction:
-
Brain tissue (cortex or hippocampus) is homogenized in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
The homogenate is centrifuged at 14,000 x g for 15 minutes at 4°C.
-
The supernatant (total protein lysate) is collected, and the protein concentration is determined using a BCA assay.
-
-
Western Blotting:
-
Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies against phospho-NF-κB p65 and total NF-κB p65. A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Quantification: The band intensities are quantified using densitometry software. The level of NF-κB activation is expressed as the ratio of phospho-p65 to total p65.
Visualization of Pathways and Workflows
Caption: Experimental workflow for in vivo evaluation of this compound.
Caption: Proposed signaling pathway of this compound in Alzheimer's disease.
References
Application Notes and Protocols: Isolation of (E)-Osmundacetone from Elsholtzia ciliata
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-Osmundacetone, a phenolic ketone, has garnered significant interest due to its potential antioxidant and neuroprotective properties.[1][2] Elsholtzia ciliata, a medicinal plant of the Lamiaceae family, has been identified as a source of this valuable compound.[2] This document provides a detailed protocol for the isolation and purification of this compound from the aerial parts of Elsholtzia ciliata. The methodology encompasses extraction, chromatographic separation, and analytical quantification. Furthermore, a summary of the reported biological activity of this compound is presented, including a diagram of the implicated signaling pathway.
Data Presentation
| Parameter | Value | Reference |
| Source Material | Osmundae Rhizoma | [3] |
| Yield of Osmundacetone | 0.0267% - 0.0517% | [3] |
| Purity (by HPLC) | >99% (based on average recovery) | [3] |
| HPLC Retention Time | Not explicitly stated | |
| Linearity Range (HPLC) | 1.62 - 324 ng | [3] |
| Average Recovery (HPLC) | 99.90% (RSD = 1.67%) | [3] |
Experimental Protocols
This protocol is a composite methodology based on established techniques for the extraction of compounds from Elsholtzia ciliata and the specific purification of Osmundacetone.
Plant Material and Extraction
-
Plant Material Preparation:
-
Collect the aerial parts (leaves and stems) of Elsholtzia ciliata during its flowering period.
-
Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until constant weight is achieved.
-
Grind the dried plant material into a coarse powder.
-
-
Ethanol Extraction:
-
Macerate the powdered plant material in 95% ethanol (1:10 w/v ratio) at room temperature for 72 hours with occasional agitation.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process twice more with fresh solvent.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude ethanol extract.
-
Chromatographic Purification
The purification of this compound from the crude extract is achieved through silica gel column chromatography followed by High-Performance Liquid Chromatography (HPLC).
-
Column Preparation:
-
Prepare a silica gel (100-200 mesh) slurry in n-hexane.
-
Pack a glass column (e.g., 50 cm length x 5 cm diameter) with the slurry to a height of approximately 40 cm.
-
Wash the packed column with n-hexane until the silica gel is well-settled.
-
-
Sample Loading and Elution:
-
Adsorb the crude ethanol extract onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.
-
Collect fractions of 50 mL each and monitor the fractions by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 v/v).
-
Visualize the TLC plates under UV light (254 nm and 365 nm) and by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).
-
Pool the fractions containing the compound of interest based on the TLC profile.
-
Concentrate the pooled fractions to obtain a semi-purified this compound fraction.
-
For final purification, the semi-purified fraction is subjected to preparative HPLC. The following parameters are based on a reported method for Osmundacetone quantification.[3]
-
Column: Kromasil C18 (250 mm x 4.6 mm, 5 µm)[3]
-
Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (17:83 v/v)[3]
-
Flow Rate: 1.0 mL/min[3]
-
Detection: UV at 332 nm[3]
-
Injection Volume: 20 µL
-
Procedure:
-
Dissolve the semi-purified fraction in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
Inject the sample onto the HPLC system.
-
Collect the peak corresponding to this compound based on its retention time.
-
Evaporate the solvent from the collected fraction to obtain pure this compound.
-
Purity Analysis
The purity of the isolated this compound can be confirmed using the analytical HPLC method described above. A single, sharp peak at the expected retention time indicates a high degree of purity. Further structural confirmation can be achieved using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Mandatory Visualization
Experimental Workflow
Caption: Workflow for the isolation and purification of this compound.
Signaling Pathway of this compound in Neuroprotection
This compound has been shown to exert neuroprotective effects against oxidative stress by modulating key signaling pathways.[1] It suppresses the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs), including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38, and activates the Nrf2/glutathione pathway via PI3K/Akt signaling.[1]
Caption: Signaling pathway of this compound's neuroprotective effects.
References
Application Notes and Protocols for (E)-Osmundacetone as a Reference Standard in Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Osmundacetone, also known as 4-(3,4-dihydroxyphenyl)-3-buten-2-one, is a naturally occurring phenolic compound found in various medicinal plants, including Elsholtzia ciliata, Osmunda japonica, and Phellinus linteus.[1] This compound has garnered significant interest in the scientific community due to its diverse biological activities, including neuroprotective, antioxidant, and anti-inflammatory properties. As a reference standard, this compound is crucial for the accurate identification, quantification, and quality control of herbal extracts and derived pharmaceutical products. These application notes provide detailed protocols and data for utilizing this compound in phytochemical analysis.
Chemical Properties
| Property | Value |
| Chemical Name | (E)-4-(3,4-dihydroxyphenyl)but-3-en-2-one |
| Synonyms | 3,4-Dihydroxybenzalacetone |
| CAS Number | 37079-84-8 |
| Molecular Formula | C₁₀H₁₀O₃ |
| Molecular Weight | 178.18 g/mol |
| Appearance | Yellowish crystalline solid |
| Solubility | Soluble in methanol, ethanol, DMSO |
Quantitative Data
The concentration of this compound can vary significantly depending on the plant species, geographical location, and extraction method. The following table summarizes reported quantitative data of this compound in different plant materials.
| Plant Material | Part Used | Extraction Solvent | Analytical Method | This compound Content | Reference |
| Osmunda japonica (Rhizoma) | Rhizome | Not specified | HPLC | 0.0267% - 0.0517% | [2] |
| Elsholtzia ciliata | Aerial parts | 70% Ethanol | Not specified | Not explicitly quantified in percentage, but isolated and studied for bioactivity. | [1] |
Experimental Protocols
Phytochemical Screening: Qualitative Analysis
This protocol outlines a general workflow for the preliminary identification of phytochemical classes in a plant extract, which can then be followed by quantitative analysis using this compound as a standard for phenolic compounds.
Objective: To qualitatively screen for the presence of major phytochemical groups in a plant extract.
Materials:
-
Dried and powdered plant material
-
Solvents for extraction (e.g., methanol, ethanol, water)
-
Standard phytochemical screening reagents (e.g., ferric chloride, Dragendorff's reagent, etc.)
-
Test tubes, beakers, and other standard laboratory glassware
-
Water bath
Procedure:
-
Extraction:
-
Macerate 10 g of the powdered plant material with 100 mL of a suitable solvent (e.g., 80% methanol) for 24 hours with occasional shaking.
-
Filter the extract and concentrate it under reduced pressure to obtain the crude extract.
-
-
Test for Phenolic Compounds:
-
Dissolve a small amount of the extract in distilled water.
-
Add a few drops of 5% ferric chloride solution.
-
Observation: A blue-black, green, or violet coloration indicates the presence of phenolic compounds.
-
-
Test for Flavonoids (Shinoda Test):
-
To the extract, add a few fragments of magnesium ribbon.
-
Add concentrated hydrochloric acid dropwise.
-
Observation: The appearance of a magenta or red color indicates the presence of flavonoids.
-
-
Test for Alkaloids (Dragendorff's Test):
-
Acidify the extract with a few drops of dilute hydrochloric acid.
-
Add 1-2 mL of Dragendorff's reagent.
-
Observation: The formation of a reddish-brown precipitate indicates the presence of alkaloids.
-
-
Test for Saponins (Froth Test):
-
Shake a small amount of the extract with water in a test tube.
-
Observation: The formation of a stable froth indicates the presence of saponins.
-
-
Test for Terpenoids (Salkowski Test):
-
Mix the extract with 2 mL of chloroform.
-
Carefully add 3 mL of concentrated sulfuric acid to form a layer.
-
Observation: A reddish-brown coloration at the interface indicates the presence of terpenoids.
-
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the amount of this compound in a plant extract using an external standard method.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity or equivalent |
| Column | Kromasil C18 (4.6 mm x 250 mm, 5 µm)[2] |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric acid (17:83, v/v)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 25°C |
| Detection Wavelength | 332 nm[2] |
| Injection Volume | 10 µL |
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh about 10 mg of this compound reference standard and dissolve it in methanol in a 10 mL volumetric flask to prepare a stock solution of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1.62 to 324 ng/mL.[2]
-
-
Preparation of Sample Solution:
-
Accurately weigh 1 g of the powdered plant material and place it in a flask.
-
Add 50 mL of methanol and sonicate for 30 minutes.
-
Filter the solution through a 0.45 µm membrane filter before injection.
-
-
Calibration Curve:
-
Inject 10 µL of each working standard solution into the HPLC system.
-
Record the peak area for each concentration.
-
Construct a calibration curve by plotting the peak area versus the concentration of this compound. Determine the linearity and regression equation (y = mx + c).
-
-
Sample Analysis:
-
Inject 10 µL of the prepared sample solution into the HPLC system.
-
Record the peak area of the this compound peak.
-
-
Calculation:
-
Calculate the concentration of this compound in the sample using the regression equation obtained from the calibration curve.
-
The content of this compound in the plant material can be calculated using the following formula: Content (%) = (C × V × D) / (W × 10) Where: C = Concentration of this compound in the sample solution (mg/mL) V = Volume of the extraction solvent (mL) D = Dilution factor (if any) W = Weight of the plant material (g)
-
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the structure of isolated this compound using ¹H-NMR and ¹³C-NMR.
Instrumentation and Conditions:
-
NMR Spectrometer: Bruker Avance 400 MHz or equivalent
-
Solvent: Deuterated methanol (CD₃OD) or Deuterated chloroform (CDCl₃)
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
Procedure:
-
Dissolve 5-10 mg of the isolated compound in approximately 0.5 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H-NMR and ¹³C-NMR spectra.
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Assign the signals by analyzing chemical shifts, coupling constants, and multiplicities and compare with literature data.
Expected Spectral Data (in CDCl₃):
-
¹H-NMR (400 MHz, CDCl₃): δ 7.55 (d, J=16.2 Hz, 1H), 7.08 (d, J=1.9 Hz, 1H), 6.95 (dd, J=8.2, 1.9 Hz, 1H), 6.88 (d, J=8.2 Hz, 1H), 6.62 (d, J=16.2 Hz, 1H), 2.38 (s, 3H).
-
¹³C-NMR (100 MHz, CDCl₃): δ 198.2, 148.5, 146.0, 144.8, 127.2, 123.0, 122.5, 116.0, 114.8, 27.5.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis (as a derivative)
Objective: To identify and quantify this compound in a complex mixture, often after derivatization to increase volatility.
Procedure:
-
Derivatization (Silylation):
-
Dry the extract or isolated compound completely under a stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes.
-
-
GC-MS Conditions:
-
GC System: Agilent 7890A or equivalent
-
MS System: Agilent 5975C or equivalent
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Inlet Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min.
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Range: 40-600 m/z
-
-
Analysis:
-
Inject 1 µL of the derivatized sample.
-
Identify the this compound derivative peak by its retention time and mass spectrum, comparing it to a derivatized standard.
-
Quantification can be performed using an internal or external standard method.
-
Bioactivity Assays
Antioxidant Activity - DPPH Radical Scavenging Assay
Objective: To evaluate the antioxidant potential of this compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a series of concentrations of this compound in methanol (e.g., 1 to 100 µg/mL).
-
In a 96-well plate, add 100 µL of each concentration of this compound solution to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
As a control, mix 100 µL of methanol with 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] × 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of this compound. A reported IC₅₀ value for this compound is 7.88 ± 0.02 μM.[1]
In-Vitro Anti-inflammatory Activity - Protein Denaturation Inhibition Assay
Objective: To assess the anti-inflammatory properties of this compound by its ability to inhibit protein denaturation.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA) or Egg Albumin
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
Spectrophotometer
Procedure:
-
Prepare a 1% aqueous solution of BSA.
-
Prepare various concentrations of this compound in methanol (e.g., 10 to 500 µg/mL).
-
The reaction mixture consists of 0.5 mL of the BSA solution and 0.5 mL of the this compound solution.
-
A control consists of 0.5 mL of the BSA solution and 0.5 mL of methanol.
-
Incubate the mixtures at 37°C for 20 minutes.
-
Heat the mixtures at 70°C for 5 minutes to induce denaturation.
-
After cooling, measure the absorbance (turbidity) at 660 nm.
-
Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(A_control - A_sample) / A_control] × 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
Signaling Pathways
This compound has been shown to exert its neuroprotective effects by modulating several key signaling pathways. One of the well-documented mechanisms involves its ability to mitigate oxidative stress.
In response to glutamate-induced oxidative stress, this compound has been shown to suppress the phosphorylation of mitogen-activated protein kinases (MAPKs) such as JNK, p38, and ERK, thereby inhibiting the apoptotic cascade.[1] Furthermore, it activates the Nrf2 signaling pathway, leading to the upregulation of antioxidant and cytoprotective enzymes like heme oxygenase-1 (HO-1) and heat shock protein 70 (HSP70), which enhances the cellular defense against oxidative damage.[1]
Conclusion
This compound serves as a valuable reference standard in phytochemical analysis, enabling the reliable identification and quantification of this bioactive compound in various herbal matrices. The protocols outlined in these application notes provide a comprehensive guide for researchers in natural product chemistry, pharmacology, and quality control. The use of this compound as a standard is essential for ensuring the consistency, efficacy, and safety of herbal products and for advancing research into its therapeutic potential.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing (E)-Osmundacetone Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when determining the optimal concentration of (E)-Osmundacetone for cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in cell-based assays?
A starting point for determining the optimal concentration of this compound can be guided by previous studies. For instance, a neuroprotective effect against glutamate toxicity in HT22 hippocampal cells was observed at a concentration of 2 μM.[1][2] In other applications, such as antioxidant assays, an IC50 of 7.88 ± 0.02 μM has been reported.[1][3] It is recommended to perform a dose-response experiment starting from a low concentration (e.g., 0.5 μM) and titrating up to a higher concentration (e.g., 20 μM or higher, depending on the cell type and assay) to determine the optimal range for your specific experimental conditions.
Q2: I'm observing high cytotoxicity even at low concentrations of this compound. What could be the cause?
Several factors could contribute to unexpected cytotoxicity:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.[4][5] It is crucial to establish a baseline cytotoxicity profile for your specific cell line.
-
Solvent Toxicity: this compound is often dissolved in organic solvents like DMSO or ethanol. High concentrations of these solvents can be toxic to cells.[6][7] It is essential to keep the final solvent concentration in the culture medium low (typically below 0.5%) and to include a vehicle control (medium with the same amount of solvent but without this compound) in your experiments.[7]
-
Compound Purity: Impurities in the this compound sample could contribute to cytotoxicity. Ensure you are using a high-purity compound.
-
Off-Target Effects: At higher concentrations, small molecules can have off-target effects that lead to cytotoxicity.[8][9][10]
Q3: My results with this compound are inconsistent between experiments. What are the common sources of variability?
Inconsistent results in cell-based assays can stem from several sources:[11]
-
Cell Culture Conditions: Variations in cell passage number, cell seeding density, and confluence can significantly impact experimental outcomes.[11]
-
Reagent Preparation: Inconsistent preparation of this compound stock solutions and dilutions can lead to variability.
-
Incubation Times: Precise timing of compound treatment and assay measurements is critical for reproducibility.[11]
-
Plate Edge Effects: Evaporation and temperature gradients across a microplate can lead to "edge effects," causing variability in the outer wells.[11] It is advisable to not use the outermost wells for critical measurements or to ensure proper humidification during incubation.
Q4: How do I prepare a stock solution of this compound and what is its solubility?
This compound is a phenolic compound and may have limited solubility in aqueous solutions. It is typically dissolved in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol to create a high-concentration stock solution.[6] When preparing working solutions, dilute the stock solution in the cell culture medium. It is crucial to ensure that the compound does not precipitate out of solution upon dilution.[8] Visually inspect the medium for any signs of precipitation. If solubility is an issue, consider using a lower concentration of a less toxic solvent or exploring formulation strategies.[12]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| U-shaped dose-response curve (high viability at high concentrations) | Compound precipitation at high concentrations interfering with assay readings.[8] | Visually inspect wells for precipitates. Consider using a different assay or reducing the highest concentrations tested. |
| Direct chemical interference of the compound with the assay reagent (e.g., MTT reduction).[8] | Run a cell-free control to see if this compound directly reacts with the assay reagents. Consider using an alternative viability assay (e.g., CellTiter-Glo®, which measures ATP). | |
| High background signal in negative controls | Autofluorescence of this compound in fluorescence-based assays.[11] | Measure the fluorescence of this compound in cell-free wells at the excitation and emission wavelengths of your assay. If significant, use a different assay or subtract the background fluorescence. |
| High cell seeding density.[11] | Optimize the cell seeding density to ensure cells are in the logarithmic growth phase and not overconfluent. | |
| Low or no observable effect of this compound | Suboptimal concentration range. | Perform a wider dose-response study. |
| Degraded compound. | Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C, protected from light). | |
| Incorrect assay for the biological question. | Ensure the chosen assay is appropriate for the expected cellular response (e.g., using an apoptosis assay to measure cell death rather than a proliferation assay).[13][14] |
Data Presentation
Table 1: Reported Effective Concentrations of this compound in Cell-Based Assays
| Cell Line | Assay Type | Effective Concentration | Observed Effect | Reference |
| HT22 (mouse hippocampal) | Cell Viability Assay | 2 µM | Neuroprotection against glutamate-induced toxicity | [1][2] |
| HT22 (mouse hippocampal) | ROS Assay | 1 and 2 µM | Significant reduction in reactive oxygen species accumulation | [1][3] |
| A549 and H460 (human non-small cell lung cancer) | Proliferation Assay | Not specified, but showed selective reduction | Reduced cell proliferation | [15] |
| In vitro | DPPH Assay | IC50: 7.88 ± 0.02 µM | Antioxidant activity | [1][3] |
| In vitro | Osteoclast Differentiation | Dose-dependent | Inhibition of osteoclastogenesis | [16] |
Experimental Protocols
Protocol 1: Determining Optimal Concentration using a Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.[8]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the highest concentration of solvent used) and a no-treatment control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.[8]
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the no-treatment control.
-
Plot the dose-response curve to determine the IC50 (the concentration that inhibits 50% of cell viability) or the optimal effective concentration.
-
Protocol 2: Western Blotting for Signaling Pathway Analysis
This protocol outlines the general steps to analyze the effect of this compound on protein expression and phosphorylation in signaling pathways like MAPK.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluence.
-
Treat cells with the determined optimal concentration of this compound for the desired time.
-
Wash cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-JNK, total JNK, phospho-ERK, total ERK, phospho-p38, total p38).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Mandatory Visualizations
Caption: Workflow for determining the optimal concentration of this compound.
References
- 1. Protective Effect of Osmundacetone against Neurological Cell Death Caused by Oxidative Glutamate Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective Effect of Osmundacetone against Neurological Cell Death Caused by Oxidative Glutamate Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 13. bioivt.com [bioivt.com]
- 14. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 15. Osmundacetone modulates mitochondrial metabolism in non-small cell lung cancer cells by hijacking the glutamine/glutamate/α-KG metabolic axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The therapeutic potential of Osmundacetone for rheumatoid arthritis: Effects and mechanisms on osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving solubility of (E)-Osmundacetone for in vitro experiments
Welcome to the technical support center for (E)-Osmundacetone. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vitro experiments with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to facilitate the smooth execution of your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am having trouble dissolving this compound for my in vitro experiments. What are the recommended solvents?
A1: this compound is a hydrophobic compound and is poorly soluble in aqueous solutions like cell culture media and phosphate-buffered saline (PBS). The recommended solvent for preparing a stock solution is Dimethyl Sulfoxide (DMSO). It is also reported to be soluble in other organic solvents such as ethanol, acetone, chloroform, dichloromethane, and ethyl acetate. For most cell culture applications, preparing a concentrated stock solution in cell culture-grade DMSO is the standard practice.
Q2: What is the solubility of this compound in common solvents?
A2: Quantitative solubility data for this compound is limited in the public domain. However, based on available information, the following table summarizes its solubility profile.
| Solvent | Solubility | Notes |
| DMSO | 45 mg/mL (approx. 252 mM) | Warming the solution to 37°C and using an ultrasonic bath can aid in dissolution.[1] |
| Ethanol | Soluble | A specific quantitative value is not readily available, but it is used as a solvent for this compound in some assays.[2] |
| Aqueous Media | Poorly soluble/Insoluble | As a hydrophobic compound, direct dissolution in cell culture media or PBS is not recommended. |
| Other Organic Solvents | Soluble | Soluble in acetone, chloroform, dichloromethane, and ethyl acetate. |
Q3: My this compound precipitates when I add it to my cell culture medium. How can I prevent this?
A3: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Prepare a High-Concentration Stock Solution: Dissolve the compound in 100% DMSO at a high concentration (e.g., 10-50 mM). This allows you to add a very small volume of the stock solution to your culture medium, keeping the final DMSO concentration low.
-
Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the cell culture medium. This gradual decrease in solvent concentration can help maintain solubility.
-
Ensure Rapid Mixing: When adding the stock solution to the medium, ensure the medium is being gently agitated (e.g., by swirling or vortexing at a low speed) to promote rapid dispersion and prevent localized high concentrations of the compound that can lead to precipitation.
-
Warm the Medium: Pre-warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.
Q4: What is the maximum concentration of DMSO or ethanol that is safe for my cells?
A4: The tolerance of cell lines to organic solvents can vary. It is always recommended to perform a vehicle control experiment to determine the effect of the solvent on your specific cell line at the concentrations you plan to use. As a general guideline:
| Solvent | Recommended Max. Concentration | Notes |
| DMSO | ≤ 0.5% (v/v) | Most cell lines tolerate up to 0.5% DMSO without significant cytotoxicity.[3][4] Some robust cell lines may tolerate up to 1%, but this should be verified.[3][4] Primary cells are often more sensitive.[3] |
| Ethanol | ≤ 0.5% (v/v) | Similar to DMSO, keeping the final ethanol concentration at or below 0.5% is a safe starting point for most cell lines.[5][6] Cytotoxicity is dose- and time-dependent.[1][7] |
For example, studies on A549 human lung carcinoma cells have shown that exposure to 50 mM ethanol (approximately 0.3%) did not elicit a significant cytotoxic response, whereas a reduction in cell viability was observed at 100 mM.[8][9][10]
Q5: How should I prepare my stock and working solutions of this compound?
A5: Please refer to the detailed experimental protocol provided in the section below.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Cell Culture Assays
This protocol provides a step-by-step guide for the preparation of this compound solutions to minimize solubility issues and ensure reproducible experimental results.
Materials:
-
This compound powder
-
Cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Preparation of a 50 mM Stock Solution in DMSO:
-
Calculation: The molecular weight of this compound (C₁₀H₁₀O₃) is 178.18 g/mol . To prepare 1 mL of a 50 mM stock solution, you will need:
-
50 mmol/L * 0.001 L * 178.18 g/mol = 0.008909 g = 8.91 mg
-
-
Weighing: In a sterile microcentrifuge tube, accurately weigh 8.91 mg of this compound powder.
-
Dissolving: Add 1 mL of cell culture-grade DMSO to the tube.
-
Mixing: Vortex the tube thoroughly for 1-2 minutes until the compound is completely dissolved. If you encounter difficulty, you can warm the solution to 37°C for a few minutes and/or place it in an ultrasonic bath for 5-10 minutes.[1]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
-
-
Preparation of a Working Solution in Cell Culture Medium:
-
Pre-warm Medium: Pre-warm your complete cell culture medium to 37°C.
-
Dilution Calculation: Determine the final concentration of this compound required for your experiment. For example, to prepare a 10 µM working solution from a 50 mM stock, you will need to perform a 1:5000 dilution.
-
Dilution: Add the required volume of the stock solution to the pre-warmed medium. For example, to make 10 mL of a 10 µM solution, add 2 µL of the 50 mM stock solution to 10 mL of medium.
-
Final DMSO concentration in this example: 2 µL / 10,000 µL = 0.02% (v/v), which is well below the recommended maximum concentration.
-
-
Mixing: Immediately after adding the stock solution, gently but thoroughly mix the working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing that could cause foaming of the medium.
-
Application: Use the freshly prepared working solution to treat your cells immediately. Do not store diluted aqueous solutions of this compound.
-
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate key signaling pathways modulated by this compound and a typical experimental workflow for assessing its effects.
References
- 1. Toxicity of ethanol in low concentrations. Experimental evaluation in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective Effect of Osmundacetone against Neurological Cell Death Caused by Oxidative Glutamate Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Serum deprivation enhanced ethanol-induced toxic responses in A549, lung carcinoma cells - ProQuest [proquest.com]
(E)-Osmundacetone stability testing in different solvents and temperatures
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of (E)-Osmundacetone in various solvents and at different temperatures.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the experimental process in a question-and-answer format.
Question: I'm observing peak splitting or tailing for this compound in my HPLC chromatogram. What could be the cause and how can I fix it?
Answer: Peak splitting or tailing can be caused by several factors. Here's a systematic approach to troubleshoot this issue:
-
Column Issues: The column might be overloaded or contaminated. Try reducing the sample concentration or replacing the guard column. If the problem persists, the analytical column itself may need to be replaced.[1][2]
-
Mobile Phase Composition: An incorrect mobile phase pH can affect the ionization state of this compound, leading to poor peak shape. Ensure the mobile phase is prepared fresh and the pH is consistent. Incompatibility between the injection solvent and the mobile phase can also cause peak distortion; whenever possible, dissolve your sample in the mobile phase.[1][3][4]
-
Injection Issues: Incompletely filled sample loops or issues with the injector can lead to variable peak shapes. Ensure your injection volume is consistent and the injector is properly maintained.[1]
-
Temperature Fluctuations: Inconsistent column temperature can affect peak shape. Using a column oven is recommended to maintain a stable temperature.[3][4]
Question: I'm seeing ghost peaks in my chromatograms. Where are they coming from?
Answer: Ghost peaks are spurious peaks that can appear in your chromatogram. Common sources include:
-
Mobile Phase Contamination: Impurities in your solvents or additives can accumulate on the column and elute as ghost peaks, especially during gradient elution. Use high-purity (HPLC-grade) solvents and fresh mobile phase.[1]
-
Sample Carryover: Residue from previous injections can carry over and appear as ghost peaks in subsequent runs. Implement a robust needle and injector washing protocol between injections.[2]
-
System Contamination: Contaminants can build up in various parts of the HPLC system, such as the pump, tubing, or detector flow cell. Regularly flush the system with a strong solvent to remove contaminants.[3]
Question: My retention times for this compound are drifting. What should I do?
Answer: Retention time drift can compromise the reliability of your results. Here are the likely causes and solutions:
-
Changes in Mobile Phase Composition: Even small changes in the mobile phase composition can lead to retention time shifts. Prepare fresh mobile phase for each run and ensure proper mixing if you are using a gradient.[3]
-
Flow Rate Fluctuations: Inconsistent flow rates from the pump can cause retention times to vary. Check for leaks in the pump and ensure the pump seals are in good condition.[1][3]
-
Column Equilibration: Insufficient column equilibration time between runs can lead to drifting retention times, especially with gradient methods. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[3]
-
Temperature Changes: As with peak shape, temperature fluctuations can affect retention times. A column oven is crucial for maintaining stable retention.[3]
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
Based on studies of similar furanone derivatives, this compound may be susceptible to degradation under certain conditions. For instance, 2,5-dimethyl-4-hydroxy-3[2H]-furanone has been shown to be unstable in aqueous solutions across a range of pH values (pH 2.0-8.0).[5] Potential degradation pathways could involve hydrolysis of the furanone ring or oxidation, particularly at the hydroxyl groups. Forced degradation studies are recommended to identify the specific degradation products of this compound.[6]
Q2: Which solvents should I use for my stability study of this compound?
The choice of solvents will depend on the intended application and formulation of this compound. A good starting point would be to test its stability in a range of solvents with varying polarities, such as:
-
Aqueous buffers at different pH values (e.g., pH 4, 7, and 9) to assess hydrolytic stability.
-
Common organic solvents used in drug formulation, such as ethanol, methanol, and acetonitrile.
-
A mixture of aqueous and organic solvents to mimic potential formulation vehicles.
Q3: What temperatures should I use for stability testing?
For long-term stability studies, the product should be stored under its recommended storage conditions.[7] Accelerated stability studies are typically conducted at elevated temperatures to predict the shelf life of the product more quickly.[8] Common conditions for accelerated studies are 40°C with 75% relative humidity.[8] It is also advisable to perform stress testing at even higher temperatures (e.g., 50°C, 60°C) to understand the degradation profile under extreme conditions.[9]
Q4: How do I design a stability-indicating HPLC method?
A stability-indicating method is a validated analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[10][11] The key steps in developing such a method include:
-
Forced Degradation: Subject this compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[6][12]
-
Method Development: Develop an HPLC method that can separate the intact this compound peak from all the degradation product peaks. This may involve optimizing the column, mobile phase, gradient, and detector settings.
-
Method Validation: Validate the developed method according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[13]
Data Presentation
Summarize your quantitative data in clearly structured tables for easy comparison. Below are template tables that can be adapted for your specific study.
Table 1: Stability of this compound in Different Solvents at a Constant Temperature
| Solvent System (e.g., pH 7.4 Buffer) | Time Point (Days) | Initial Concentration (µg/mL) | Measured Concentration (µg/mL) | % Remaining | Observations (e.g., color change, precipitation) |
| 0 | 100% | ||||
| 7 | |||||
| 14 | |||||
| 30 |
Table 2: Stability of this compound at Different Temperatures in a Specific Solvent
| Temperature (°C) | Time Point (Days) | Initial Concentration (µg/mL) | Measured Concentration (µg/mL) | % Remaining | Degradation Products Detected (Peak Area %) |
| 4°C | 0 | 100% | None | ||
| 30 | |||||
| 25°C | 0 | 100% | None | ||
| 30 | |||||
| 40°C | 0 | 100% | None | ||
| 30 |
Experimental Protocols
Protocol for Stability Testing of this compound
1. Objective: To evaluate the stability of this compound in various solvents and under different temperature conditions over a specified period.
2. Materials:
-
This compound reference standard
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers of various pH (e.g., phosphate buffer pH 4.0, 7.4; borate buffer pH 9.0)
-
Calibrated analytical balance, pH meter, and volumetric flasks
-
HPLC system with a UV detector and a suitable C18 column
-
Temperature-controlled chambers or ovens
3. Stock Solution Preparation:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
4. Sample Preparation for Stability Study:
-
For each condition (solvent and temperature), dilute the stock solution with the respective solvent to a final working concentration (e.g., 100 µg/mL).
-
Transfer the solutions into amber vials to protect from light, and seal them properly.
-
For each condition, prepare triplicate samples.
5. Storage Conditions:
-
Place the prepared samples in temperature-controlled chambers at the desired temperatures (e.g., 4°C, 25°C, and 40°C).
6. Sampling and Analysis:
-
At predetermined time points (e.g., 0, 7, 14, and 30 days), withdraw an aliquot from each sample.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Record the peak area of this compound and any degradation products.
7. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining versus time for each condition.
-
Identify and quantify any significant degradation products.
Visualizations
Caption: Experimental workflow for this compound stability testing.
Caption: Hypothetical impact of this compound degradation on a signaling pathway.
References
- 1. HPLC故障排除指南 [sigmaaldrich.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 5. portal.fis.tum.de [portal.fis.tum.de]
- 6. rjptonline.org [rjptonline.org]
- 7. labstat.com [labstat.com]
- 8. pharmacyfreak.com [pharmacyfreak.com]
- 9. ijtsrd.com [ijtsrd.com]
- 10. tnsroindia.org.in [tnsroindia.org.in]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
Troubleshooting (E)-Osmundacetone interference in biochemical assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from (E)-Osmundacetone in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: My assay shows a positive hit with this compound. Is this a genuine result?
A1: Not necessarily. This compound is a chalcone, a class of compounds frequently identified as Pan-Assay Interference Compounds (PAINS).[1][2][3] Its chemical structure contains an α,β-unsaturated carbonyl group, which can react non-specifically with various biological molecules, leading to false positives.[4][5][6][7]
Q2: What is the primary mechanism of non-specific interference by this compound?
A2: The most common mechanism is its reactivity as a Michael acceptor.[5][6][8] The electrophilic β-carbon of the α,β-unsaturated carbonyl system can react covalently with nucleophiles, particularly the thiol groups of cysteine residues in proteins.[7][9] This can lead to non-specific protein inhibition or modification, mimicking a true biological interaction.[10]
Q3: Can this compound interfere with fluorescence-based assays?
A3: Yes. Chalcones, including this compound, can possess intrinsic fluorescent properties that may interfere with fluorescence-based assay readouts.[11][12][13][14] This can lead to either false positive signals (if the compound's fluorescence is detected) or false negative signals (if the compound quenches the assay's fluorescence).
Q4: My work involves studying the Nrf2 signaling pathway. Is this compound a known activator?
A4: Yes, many chalcones are known activators of the Nrf2 signaling pathway.[4][6][15][16] They achieve this by covalently modifying cysteine residues on Keap1, the negative regulator of Nrf2.[5] This disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant response element (ARE)-dependent genes.[5][17] While this is a legitimate biological activity, it's crucial to confirm that the observed effects in your assay are due to this specific mechanism and not a result of non-specific reactivity with other assay components.
Q5: How can I confirm if my positive hit is a genuine result or an artifact?
A5: A series of counter-screens and control experiments should be performed. These include testing for thiol reactivity, assay technology interference, and performing orthogonal assays. A detailed workflow for triaging potential false positives is provided in the troubleshooting guides below.
Troubleshooting Guides
Problem 1: Suspected False Positive due to Thiol Reactivity
This is a common issue with chalcones like this compound due to their Michael acceptor nature.
Quantitative Data Summary: Expected IC50 Shifts
| Assay Condition | Expected IC50 for this compound | Rationale |
| Standard Assay Buffer | 5 µM | Apparent potency without considering interference. |
| + 1 mM Dithiothreitol (DTT) | > 50 µM (or no inhibition) | DTT is a thiol-containing reducing agent that can act as a scavenger for reactive compounds, thus reducing their apparent activity.[10] |
| + 5% Bovine Serum Albumin (BSA) | 15 µM | BSA can bind non-specifically to compounds, reducing their free concentration available to interact with the target. A significant shift suggests non-specific binding. |
| Pre-incubation with target protein | 2 µM | A decrease in IC50 with pre-incubation may suggest time-dependent covalent modification of the target. |
Experimental Protocol: Thiol Reactivity Counter-Screen
Objective: To determine if the observed activity of this compound is dependent on its reactivity with thiols.
Materials:
-
This compound stock solution
-
Your biochemical assay system (enzyme, substrate, buffer)
-
Dithiothreitol (DTT)
-
Microplate reader
Methodology:
-
Prepare your standard assay buffer and a second batch of assay buffer containing 1 mM DTT. Note: Ensure DTT is compatible with your assay system and doesn't inhibit your target enzyme on its own.
-
Perform a dose-response curve for this compound in both the standard buffer and the DTT-containing buffer.
-
Incubate the assay components according to your standard protocol.
-
Measure the assay signal using a microplate reader.
-
Calculate the IC50 values for this compound in both conditions.
Interpretation of Results:
-
Significant IC50 shift to the right (weaker potency) in the presence of DTT: This strongly suggests that this compound is acting as a thiol-reactive compound, and the observed activity is likely a result of non-specific covalent modification.
-
No significant change in IC50: The compound's activity is likely not due to thiol reactivity. However, other interference mechanisms should still be investigated.
Workflow for Thiol Reactivity Assessment
Caption: Workflow to test for thiol reactivity.
Problem 2: Suspected Interference with Fluorescence-Based Assays
This compound's intrinsic fluorescence can confound results from fluorescence intensity, fluorescence polarization, or FRET-based assays.
Quantitative Data Summary: Fluorescence Interference
| Parameter | This compound | Control Fluorophore |
| Excitation Max (nm) | ~420 nm | Assay-dependent |
| Emission Max (nm) | ~550 nm | Assay-dependent |
| Signal Interference at Assay Wavelengths | Concentration-dependent increase | N/A |
Experimental Protocol: Fluorescence Interference Assay
Objective: To determine if this compound directly interferes with the fluorescence detection of the assay.
Materials:
-
This compound stock solution
-
Assay buffer
-
All components of your assay except the enzyme (or the component that initiates the reaction).
-
Your assay's positive control fluorophore/product.
-
A fluorescence microplate reader capable of spectral scanning.
Methodology:
-
Prepare a dilution series of this compound in your assay buffer in a microplate.
-
In a separate set of wells, prepare your assay's positive control fluorophore/product at a concentration that gives a mid-range signal.
-
In a third set of wells, add the positive control fluorophore/product and then add the dilution series of this compound.
-
Read the plate at your assay's excitation and emission wavelengths.
-
If possible, perform an excitation and emission scan of this compound alone to determine its spectral properties.
Interpretation of Results:
-
This compound alone shows a signal: The compound is fluorescent at the assay wavelengths and is causing a false positive signal.
-
The signal of the positive control is reduced in the presence of this compound: The compound is quenching the assay's fluorescence, potentially leading to a false negative or artificially low potency.
-
No signal from this compound alone and no change in the positive control signal: Direct fluorescence interference is unlikely.
Workflow for Assessing Fluorescence Interference
Caption: Workflow to check for fluorescence interference.
Signaling Pathway: Nrf2 Activation by this compound
This compound, like other chalcones, can activate the Nrf2 antioxidant response pathway. This is a key consideration for researchers as it represents a specific biological activity that can be misinterpreted as a promiscuous or off-target effect in other contexts.
Caption: Nrf2 activation by this compound.
General HTS Triage Workflow
For any hit from a high-throughput screen, a systematic triage process is essential to eliminate false positives and prioritize genuine hits.
Caption: General workflow for HTS hit triage.
References
- 1. researchgate.net [researchgate.net]
- 2. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 3. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Chemical reactivity and biological activity of chalcones and other α,β-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reaction of Chalcones with Cellular Thiols. The Effect of the 4-Substitution of Chalcones and Protonation State of the Thiols on the Addition Process. Diastereoselective Thiol Addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Characterization of the Fluorescence Properties of 4-Dialkylaminochalcones and Investigation of the Cytotoxic Mechanism of Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Naturally Occurring Chalcones with Aggregation-Induced Emission Enhancement Characteristics | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: HPLC Method Development for (E)-Osmundacetone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the HPLC method development and optimization of (E)-Osmundacetone. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting HPLC method for the analysis of this compound?
A1: A good starting point is a reversed-phase HPLC method. A published method utilizes a Kromasil C18 column (4.6 mm x 250 mm, 5 µm) with a mobile phase of acetonitrile and 0.1% phosphoric acid in water (17:83 v/v).[1] The detection wavelength is set to 332 nm and the flow rate is 1 mL/min.[1]
Q2: How can I prepare my sample of this compound for HPLC analysis?
A2: For accurate and reproducible results, it is crucial to dissolve and inject the sample in the mobile phase whenever possible. If a different solvent must be used, ensure it is of lower eluotropic strength than the mobile phase to avoid peak distortion. For quantitative analysis, samples are typically dissolved in a suitable solvent and adjusted to a defined volume.[2]
Q3: What are the key parameters to optimize during HPLC method development for this compound?
A3: Key parameters for optimization include the choice of stationary and mobile phases, flow rate, temperature, and detection wavelength.[3] Fine-tuning the mobile phase composition, particularly the ratio of organic solvent to aqueous buffer, will have a significant impact on retention time and resolution.
Q4: What should I do if I don't see any peaks after injection?
A4: First, perform initial system checks to ensure the power is on and all components are properly connected.[4] Verify that the detector lamp is functional.[4][5] Check for leaks in the system, as this can prevent the mobile phase from reaching the detector.[5][6] Ensure the autosampler is correctly loaded and the injection volume is appropriate.[4] Also, confirm that your sample concentration is high enough to be detected.
Q5: How can I improve the resolution between this compound and other components in my sample?
A5: To improve resolution, you can try optimizing the mobile phase composition, such as adjusting the percentage of acetonitrile.[7] Changing the column to one with a different stationary phase or a smaller particle size can also enhance separation.[5][8] Additionally, adjusting the column temperature may improve resolution.[5] A resolution value (Rs) of greater than 1.5 is generally desired for complete separation.[9]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| High Backpressure | Blockage in the column, tubing, or inline filter.[6] | Backflush the column with an appropriate solvent. Check for and clear any blockages in the tubing. Replace the inline filter. |
| Precipitation of buffer salts.[10] | Flush the system with water to dissolve any precipitated salts. Ensure the mobile phase is properly prepared and filtered. | |
| Inappropriate flow rate.[6] | Reduce the flow rate to within the column's recommended operating range. | |
| Peak Tailing | Column contamination or degradation.[10] | Use a guard column to protect the analytical column.[10] If the column is old or heavily used, replace it. |
| Secondary interactions between this compound and the stationary phase. | Add a small amount of a competing agent, like triethylamine, to the mobile phase. Adjusting the pH of the mobile phase can also help. | |
| Sample overload.[5] | Decrease the injection volume or dilute the sample. | |
| Broad Peaks | Mobile phase flow rate is too low.[10] | Increase the flow rate to the optimal level for your column. |
| Leak between the column and detector.[10] | Check and tighten all fittings between the column and the detector. | |
| Large dead volume in the system. | Use tubing with a smaller internal diameter and ensure all connections are made with minimal dead volume. | |
| Shifting Retention Times | Inconsistent mobile phase composition.[10] | Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. |
| Fluctuating column temperature.[5][10] | Use a column oven to maintain a constant and stable temperature. | |
| Pump issues (e.g., leaks, worn seals).[10] | Inspect the pump for leaks and replace seals if necessary. Ensure the pump is delivering a consistent flow rate. | |
| Noisy Baseline | Air bubbles in the detector.[5] | Purge the system to remove any air bubbles. Ensure the mobile phase is properly degassed. |
| Contaminated detector cell.[5] | Flush the detector cell with a strong, appropriate solvent. | |
| Detector lamp is failing.[5] | Replace the detector lamp. |
Experimental Protocols
HPLC Method for the Determination of this compound
This protocol is based on a validated method for the quantification of this compound.[1]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: Kromasil C18 (4.6 mm x 250 mm, 5 µm).[1]
-
Mobile Phase: Acetonitrile: 0.1% Phosphoric Acid in Water (17:83, v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: Ambient or controlled at 25°C.
-
Detection Wavelength: 332 nm.[1]
-
Injection Volume: 10 µL (can be optimized).
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1.62 - 324 ng).[1]
-
Sample Solution: Extract this compound from the sample matrix using a suitable solvent. The final extract should be dissolved in the mobile phase. Filter the sample solution through a 0.45 µm syringe filter before injection.
3. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by using the calibration curve.
Visualizations
Caption: Workflow for HPLC method development and optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. iosrphr.org [iosrphr.org]
- 4. gentechscientific.com [gentechscientific.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. aelabgroup.com [aelabgroup.com]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Minimizing degradation of (E)-Osmundacetone during extraction and storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on minimizing the degradation of (E)-Osmundacetone during extraction and storage. The following information is curated to address common challenges and provide actionable solutions for maintaining the integrity of this valuable compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound, also known as 3',4'-dihydroxy-benzalacetone, is a bioactive phenolic compound with demonstrated antioxidant, neuroprotective, and anti-inflammatory properties.[1][2] Its chemical structure contains a catechol group (a 1,2-dihydroxybenzene ring), which is highly susceptible to oxidation. This inherent instability can lead to degradation, compromising its biological activity and leading to inaccurate experimental results.
Q2: What are the main factors that cause degradation of this compound?
A2: The primary factors contributing to the degradation of this compound are:
-
Oxidation: The catechol moiety is easily oxidized, especially in the presence of oxygen. This process can be accelerated by factors such as light, heat, and the presence of metal ions.[3]
-
pH: Alkaline conditions (pH > 7) can significantly increase the rate of catechol oxidation.[4]
-
Light: Exposure to UV and visible light can induce photodegradation of phenolic compounds.[3][5]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[6]
-
Enzymatic Degradation: During extraction from plant materials, endogenous enzymes like polyphenol oxidases can catalyze the oxidation of this compound.
Q3: How can I visually detect if my this compound sample has degraded?
A3: A common sign of catechol degradation is a change in color. Pure this compound solutions are typically colorless to pale yellow. The formation of oxidation products, such as quinones, often results in a color change to pink, brown, or black.
Troubleshooting Guides
Issue 1: Rapid Color Change of this compound Solution During Extraction or Handling
| Possible Cause | Troubleshooting Step |
| Oxidation due to atmospheric oxygen. | Work in an inert atmosphere (e.g., under nitrogen or argon gas). De-gas all solvents before use by sparging with an inert gas or by sonication. |
| Presence of metal ion catalysts (e.g., Fe³⁺, Cu²⁺). | Add a chelating agent, such as ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1-1 mM), to your extraction buffer and solvents.[7][8] |
| High pH of the extraction or solvent system. | Maintain a slightly acidic pH (ideally between 3 and 6) during extraction and for the final preparation. Use buffers to stabilize the pH. |
| Enzymatic browning during extraction from plant material. | Immediately process fresh plant material or flash-freeze it in liquid nitrogen after harvesting. Incorporate enzyme inhibitors like ascorbic acid or sodium metabisulfite into the extraction buffer.[9] |
Issue 2: Low Yield or Purity of this compound After Extraction
| Possible Cause | Troubleshooting Step |
| Degradation during prolonged extraction times. | Minimize extraction time. Consider using faster extraction techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) under optimized temperature conditions.[10] |
| Use of inappropriate solvents. | Use de-gassed, high-purity (HPLC-grade) solvents. For extraction, consider using a mixture of a polar organic solvent (e.g., ethanol or acetone) and water, acidified to a pH of 3-6.[11] |
| Co-extraction of interfering compounds. | Perform a preliminary extraction with a non-polar solvent like hexane to remove lipids and chlorophyll before extracting this compound with a more polar solvent.[12] |
Issue 3: Degradation of this compound During Storage
| Possible Cause | Troubleshooting Step |
| Inappropriate storage temperature. | Store this compound, both in solid form and in solution, at low temperatures. For short-term storage (days to weeks), -20°C is recommended. For long-term storage, -80°C is ideal.[13] |
| Exposure to light. | Store samples in amber-colored vials or wrap containers in aluminum foil to protect from light.[3] |
| Presence of oxygen in the storage container. | For solutions, flush the headspace of the vial with an inert gas (nitrogen or argon) before sealing. For solid samples, store under vacuum or in a desiccator with an inert atmosphere. |
| Degradation in solution over time. | For long-term storage, it is best to store this compound as a dry powder. If a solution is necessary, prepare it fresh. Alternatively, consider lyophilization (freeze-drying) to create a stable powder from a solution. |
Quantitative Data on Stability
The following tables provide an overview of the stability of catechol-containing compounds under various conditions. While specific kinetic data for this compound is limited, these data for related compounds offer valuable guidance.
Table 1: Effect of Temperature on the Stability of Phenolic Compounds
| Compound | Solvent | Temperature (°C) | Time | Degradation (%) | Reference |
| Anthocyanins | Blueberry Powder | 25 | 2 weeks | 3 | [6] |
| Anthocyanins | Blueberry Powder | 60 | 3 days | 60 | [6] |
| Epicatechin | Methanol | 125 | - | Significant | [6] |
| Resveratrol | Methanol | 125 | - | Significant | [6] |
Table 2: Effect of pH on the Stability of Phenolic Compounds
| Compound/Extract | Condition | pH | Observation | Reference |
| Catechol-based adhesives | Aqueous | > 7 | Increased oxidation | [4] |
| Phenolic Compounds | Aqueous | 3-6 | Generally more stable | [11] |
| Muitle Extracts | Aqueous Storage | Acidic | Slower decay of total phenolic content | [14] |
Table 3: Efficacy of Stabilizing Agents
| Agent | Target Compound | Mechanism | Efficacy | Reference |
| Ascorbic Acid | o-quinones | Reduces quinones back to phenols | Effective in preventing enzymatic browning | [9] |
| Sodium Metabisulfite | Polyphenol Oxidase | Inhibits enzyme activity | More effective than ascorbic acid for color preservation in some cases | [9] |
| EDTA | Metal Ions (Fe³⁺, Cu²⁺) | Chelates metal ions, preventing them from catalyzing oxidation | Effective in improving stability | [7] |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material with Minimized Degradation
-
Sample Preparation:
-
Harvest fresh plant material and either process immediately or flash-freeze in liquid nitrogen and store at -80°C.
-
Grind the frozen or fresh material to a fine powder in the presence of liquid nitrogen.
-
-
Extraction Buffer Preparation:
-
Prepare an extraction solvent of 80% ethanol in water.
-
Acidify the solvent to pH 4.0 with a suitable acid (e.g., formic acid or acetic acid).
-
Add ascorbic acid to a final concentration of 0.1% (w/v) and EDTA to a final concentration of 0.5 mM.
-
De-gas the extraction buffer by sparging with nitrogen gas for at least 15 minutes.
-
-
Extraction Procedure:
-
Add the powdered plant material to the pre-chilled extraction buffer at a ratio of 1:10 (w/v).
-
Perform the extraction at a low temperature (4°C) on a shaker for 1-2 hours, ensuring the container is sealed and protected from light.
-
Alternatively, use ultrasound-assisted extraction (UAE) in an ice bath for shorter periods (e.g., 15-30 minutes) to enhance extraction efficiency while minimizing heating.
-
-
Clarification and Solvent Removal:
-
Centrifuge the extract at 4°C to pellet the solid plant material.
-
Filter the supernatant through a 0.45 µm filter.
-
Remove the ethanol from the extract using a rotary evaporator at a low temperature (<35°C).
-
-
Purification (Optional):
-
The aqueous extract can be further purified using solid-phase extraction (SPE) or preparative high-performance liquid chromatography (HPLC).
-
Protocol 2: Long-Term Storage of this compound
-
Preparation for Storage:
-
After purification, ensure the this compound is in a solid, dry form. If it is in solution, it can be lyophilized.
-
Place the solid compound in an amber glass vial.
-
-
Lyophilization (Freeze-Drying) Protocol:
-
Dissolve the purified this compound in a suitable solvent system (e.g., a mixture of water and a co-solvent like tert-butanol) that has been de-gassed.
-
Freeze the solution at -80°C.
-
Lyophilize the frozen sample until all the solvent has been removed, resulting in a dry powder.
-
-
Storage Conditions:
-
Backfill the vial with an inert gas like argon or nitrogen before sealing.
-
Store the sealed vial at -80°C, protected from light.
-
Visualizations
Caption: Postulated oxidative degradation pathway of this compound.
Caption: Recommended workflow for extraction and storage of this compound.
Caption: Troubleshooting decision tree for this compound degradation.
References
- 1. Quantitative analysis of major plant hormones in crude plant extracts by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview of the Metabolite Composition and Antioxidant Capacity of Seven Major and Minor Cereal Crops and Their Milling Fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Heterogeneous Photodegradation Reaction of Phenol Promoted by TiO2: A Kinetic Study [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Chelating Ability of Plant Polyphenols Can Affect Iron Homeostasis and Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polyphenols as Potential Metal Chelation Compounds Against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Minimizing Oxidation of Freeze-Dried Monoclonal Antibodies in Polymeric Vials Using a Smart Packaging Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Systematic study of long-term stability of 3,4-dihydroxyphenylglycol in plasma for subsequent determination with liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. thepab.org [thepab.org]
Technical Support Center: Overcoming Poor Bioavailability of (E)-Osmundacetone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor bioavailability of (E)-Osmundacetone in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a naturally occurring phenolic compound found in various plants, including ferns. It has demonstrated significant therapeutic potential, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2][3] However, like many phenolic compounds, this compound exhibits poor oral bioavailability, which limits its in vivo efficacy. This poor bioavailability is primarily attributed to its low aqueous solubility and potential for presystemic metabolism.[4][5]
Q2: What are the primary formulation strategies to enhance the oral bioavailability of this compound?
Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs like this compound. The most common and effective approaches include:
-
Solid Dispersions: This technique involves dispersing this compound in a hydrophilic carrier matrix at a molecular level.[6][7][8] This enhances the dissolution rate and, consequently, absorption. Common carriers include polymers like polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).[9]
-
Nanoformulations: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to improved solubility and dissolution.[4][5][10] Lipid-based nanocarriers, such as nanoemulsions and solid lipid nanoparticles (SLNs), are particularly promising.[4]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the gastrointestinal tract.[11][12] This pre-dissolved state enhances the absorption of lipophilic drugs like this compound.
Q3: What are the key pharmacokinetic parameters of this compound observed in animal studies?
A pharmacokinetic study in rats provided the following key parameters for orally administered this compound. These values can serve as a baseline for comparison when evaluating the effectiveness of bioavailability-enhancing formulations.
| Parameter | Value | Unit | Reference |
| Tmax (Time to Peak Plasma Concentration) | 0.25 | h | [1] |
| Cmax (Peak Plasma Concentration) | 3283.33 | µg/L | [1] |
| t1/2 (Half-life) | 5.20 | h | [1] |
| Vd/F (Apparent Volume of Distribution) | 127.96 | L/kg | [1] |
Q4: Which signaling pathways are modulated by this compound?
This compound is known to exert its therapeutic effects by modulating key signaling pathways involved in cellular stress and inflammation. A primary target is the Keap1-Nrf2 signaling pathway . By activating the transcription factor Nrf2, this compound upregulates the expression of antioxidant enzymes, thereby protecting cells from oxidative damage.[2][3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and in vivo testing of this compound.
Formulation Troubleshooting
| Problem | Possible Causes | Recommended Solutions |
| Low drug loading in solid dispersion. | - Poor miscibility of this compound with the chosen polymer carrier.- Use of an inappropriate solvent system during preparation. | - Screen various hydrophilic polymers (e.g., PVP K30, Soluplus®, HPMC) to find one with better miscibility.- Utilize a solvent system in which both this compound and the carrier are highly soluble. A co-solvent system may be necessary. |
| Instability of the amorphous solid dispersion (recrystallization). | - The formulation is thermodynamically unstable.- Inappropriate storage conditions (high humidity or temperature). | - Increase the polymer-to-drug ratio to better stabilize the amorphous drug.- Store the solid dispersion in a desiccator at a controlled, cool temperature. |
| Precipitation of this compound from SEDDS upon dilution. | - The formulation cannot maintain the drug in a solubilized state in the aqueous environment of the GI tract.- Incorrect ratio of oil, surfactant, and co-surfactant. | - Optimize the SEDDS formulation by screening different oils, surfactants, and co-surfactants. Hydrophilic surfactants with a high HLB value are often preferred.- Incorporate a precipitation inhibitor, such as a hydrophilic polymer (e.g., HPMC), into the formulation. |
| Inconsistent particle size in nanoformulations. | - Suboptimal processing parameters (e.g., sonication time, homogenization pressure).- Inadequate amount or type of stabilizer. | - Systematically optimize the formulation and processing variables.- Use a combination of stabilizers to enhance the stability of the nanoparticles. |
In Vivo Experiment Troubleshooting
| Problem | Possible Causes | Recommended Solutions |
| High variability in plasma concentrations between animals. | - Inconsistent oral administration technique (oral gavage).- Stress-induced physiological changes in the animals affecting absorption. | - Ensure all personnel are thoroughly trained in oral gavage techniques to minimize stress and ensure accurate dosing.- Consider alternative, less stressful oral dosing methods, such as administration in palatable food.[11][13] |
| Low or undetectable plasma levels of this compound. | - The formulation failed to sufficiently improve bioavailability.- Rapid metabolism of the compound in the gut wall or liver (first-pass effect). | - Re-evaluate and optimize the formulation strategy based on in vitro dissolution and permeability data.- Consider co-administration with a bioenhancer like piperine, which can inhibit metabolic enzymes.[14][15] |
| Difficulty in quantifying this compound in plasma samples. | - Inefficient extraction of the compound from the plasma matrix.- Low sensitivity of the analytical method. | - Optimize the plasma sample preparation method, for example, by testing different protein precipitation solvents or using solid-phase extraction.- Develop and validate a sensitive and specific analytical method, such as UPLC-MS/MS.[1] |
Experimental Protocols
Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
Objective: To prepare a solid dispersion of this compound with polyvinylpyrrolidone (PVP K30) to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol (analytical grade)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Accurately weigh this compound and PVP K30 in a 1:4 drug-to-polymer ratio.
-
Dissolve both components completely in a minimal amount of methanol in a round-bottom flask by vortexing and gentle warming if necessary.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at 40°C until a solid film is formed on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
Store the resulting powder in a desiccator until further use.
In Vivo Bioavailability Study in Rats
Objective: To evaluate the oral bioavailability of a formulated this compound solid dispersion compared to the unformulated compound.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound solid dispersion
-
Unformulated this compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium in water)
-
Oral gavage needles
-
Heparinized blood collection tubes
-
Centrifuge
-
UPLC-MS/MS system
Procedure:
-
Fast the rats overnight (12 hours) with free access to water before the experiment.
-
Divide the rats into two groups: Group A receives the unformulated this compound, and Group B receives the this compound solid dispersion.
-
Prepare a suspension of the test articles in the vehicle at a concentration that allows for a dose of 50 mg/kg in a volume of 10 mL/kg.
-
Administer the respective formulations to each group via oral gavage.
-
Collect blood samples (approximately 0.3 mL) from the tail vein at predetermined time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Immediately transfer the blood samples into heparinized tubes and centrifuge at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
Quantification of this compound in Rat Plasma by UPLC-MS/MS
Objective: To determine the concentration of this compound in rat plasma samples.
Materials:
-
Rat plasma samples
-
This compound analytical standard
-
Internal standard (IS) (e.g., a structurally similar compound not present in the plasma)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
UPLC C18 column
-
Triple quadrupole mass spectrometer
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute and then centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
UPLC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient elution program optimized for the separation of this compound and the IS.
-
Flow rate: 0.3 mL/min
-
Injection volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
Ionization mode: Electrospray ionization (ESI), positive or negative mode to be optimized for this compound.
-
Detection mode: Multiple Reaction Monitoring (MRM).
-
Optimize the precursor-to-product ion transitions and collision energies for both this compound and the IS.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the concentration of the standards.
-
Determine the concentration of this compound in the plasma samples from the calibration curve.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
-
Visualizations
Signaling Pathway
Caption: Keap1-Nrf2 signaling pathway activation by this compound.
Experimental Workflow
Caption: Workflow for enhancing and evaluating the bioavailability of this compound.
References
- 1. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. scholarworks.uark.edu [scholarworks.uark.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation [mdpi.com]
- 10. pharm-int.com [pharm-int.com]
- 11. nal.usda.gov [nal.usda.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formulation Options - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing autofluorescence of (E)-Osmundacetone in imaging studies
Welcome to the technical support center for researchers utilizing (E)-Osmundacetone in imaging studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential challenges with autofluorescence, ensuring the generation of high-quality, reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its relevance in imaging studies?
This compound, also known as 4-(3,4-dihydroxyphenyl)-3-buten-2-one or 3,4-dihydroxybenzalacetone, is a natural phenolic compound isolated from plants such as Elsholtzia ciliata and the rhizome of Osmunda japonica.[1][2] It has garnered significant interest in biomedical research due to its potent antioxidant and neuroprotective properties.[1][3][4] In imaging studies, while this compound itself is the subject of investigation for its therapeutic potential, it is often used in conjunction with fluorescent probes to elucidate its mechanisms of action, such as its effect on reactive oxygen species (ROS) and intracellular calcium levels.[3][5]
Q2: Does this compound exhibit autofluorescence?
The intrinsic fluorescence of this compound has not been extensively characterized in the scientific literature. However, as a member of the chalcone family of compounds, it possesses a chemical structure that has the potential to be fluorescent. The fluorescence of chalcones is known to be highly sensitive to their molecular structure and local environment, such as solvent polarity and pH.[6][7][8] Therefore, it is crucial for researchers to empirically determine if this compound exhibits autofluorescence under their specific experimental conditions.
Q3: How can I determine if this compound is causing autofluorescence in my experiment?
To ascertain if this compound is the source of unwanted background signal, you should prepare a control sample containing only this compound in the same buffer or medium used in your experiment, without any cells or other fluorescent labels. Image this control sample using the same filter sets and imaging parameters as your main experiment. Any signal detected from this sample can be attributed to the autofluorescence of this compound.
Q4: What are the common sources of autofluorescence in biological imaging?
Autofluorescence is the natural emission of light by biological structures when they absorb light.[6] Common endogenous sources of autofluorescence in cells and tissues include collagen, elastin, lipofuscin, NADH, and flavins.[6][7] Additionally, some fixatives like formaldehyde and glutaraldehyde can induce autofluorescence.[6][7] It is important to distinguish between these sources and any potential autofluorescence from this compound.
Troubleshooting Guide: Autofluorescence of this compound
This guide provides a step-by-step approach to identifying and mitigating autofluorescence that may be associated with this compound in your imaging experiments.
Step 1: Characterize the Autofluorescence
If you suspect this compound is autofluorescent in your system, the first step is to characterize its spectral properties.
Experimental Protocol: Determining Excitation and Emission Spectra
-
Sample Preparation: Prepare a solution of this compound at the working concentration you use in your experiments. The solvent should be the same as in your imaging studies (e.g., cell culture medium, PBS).
-
Instrumentation: Use a spectrofluorometer to measure the fluorescence spectra.
-
Excitation Spectrum: Set the emission wavelength to a value in the expected range (based on the color of the observed autofluorescence, e.g., ~520 nm for green) and scan a range of excitation wavelengths (e.g., 300-500 nm) to find the peak excitation.
-
Emission Spectrum: Set the excitation wavelength to the peak identified in the previous step and scan a range of emission wavelengths (e.g., 400-700 nm) to find the peak emission.
-
Unstained Control: Repeat the measurements with a blank sample (solvent only) to subtract any background signal.
Table 1: Spectral Properties of Structurally Related Phenolic Compounds
| Compound | Excitation Max (nm) | Emission Max (nm) | Reference |
| Phenol | 272 | 300 | [9] |
| m-Cresol | 274 | 300 | [9] |
| Thymol | 276 | 304 | [9] |
| Catechin | 380 | 470 | [10] |
Step 2: Implement Mitigation Strategies
Once you have confirmed that this compound is contributing to background fluorescence, you can employ several strategies to minimize its impact.
Photobleaching involves exposing the sample to high-intensity light to destroy the fluorescent molecules before imaging your specific signal.[11][12][13]
Experimental Protocol: Photobleaching
-
Sample Preparation: Prepare your samples as usual, including the addition of this compound, but before the application of your specific fluorescent labels.
-
Illumination: Place the sample on the microscope and expose it to a broad-spectrum, high-intensity light source (e.g., from a mercury arc lamp or LED) for a duration of several minutes to a few hours.[11] The optimal time should be determined empirically.
-
Monitoring: Periodically check the autofluorescence level under the microscope until it is significantly reduced.
-
Staining: Proceed with your standard staining protocol for your target of interest.
Caution: Over-bleaching can potentially damage the sample.[11]
If you have a confocal microscope with a spectral detector, you can use spectral unmixing to computationally separate the autofluorescence signal from your specific fluorescent probe's signal.[8][10]
Experimental Protocol: Spectral Unmixing
-
Acquire Reference Spectra:
-
Image an unstained sample treated with this compound to obtain the autofluorescence spectrum.
-
Image a sample stained with only your specific fluorescent probe to obtain its emission spectrum.
-
-
Acquire Experimental Image: Image your fully stained experimental sample, collecting the entire emission spectrum at each pixel.
-
Unmixing Algorithm: Use the microscope's software to run a linear unmixing algorithm. The software will use the reference spectra to calculate the contribution of the autofluorescence and your specific probe to the total signal at each pixel, effectively separating the two signals into different channels.[14]
Certain chemical reagents can be used to quench autofluorescence, particularly from sources like lipofuscin.[7] Their effectiveness on this compound would need to be empirically tested.
Table 2: Common Chemical Quenching Agents
| Quenching Agent | Target Autofluorescence | Protocol Summary | Cautions |
| Sodium Borohydride | Aldehyde-induced | Prepare a fresh 1% solution in PBS. Incubate sample for 10 minutes at room temperature. Wash thoroughly with PBS.[11] | Can affect antigenicity. |
| Sudan Black B | Lipofuscin | Prepare a 0.3% solution in 70% ethanol. Incubate the stained sample for 10-15 minutes. Rinse with PBS.[11] | Can introduce its own fluorescence in the far-red channel. |
Visual Guides
Troubleshooting Workflow for this compound Autofluorescence
Caption: A decision-making workflow for addressing autofluorescence in imaging studies involving this compound.
Conceptual Diagram of Spectral Unmixing
Caption: A conceptual diagram illustrating the process of spectral unmixing to separate autofluorescence from a specific fluorescent probe signal.
References
- 1. mdpi.com [mdpi.com]
- 2. Characterizing and Diminishing Autofluorescence in Formalin-fixed Paraffin-embedded Human Respiratory Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. P. aeruginosa Metabolome Database: 3,4-Dihydroxy-2-butanone-4-P (PAMDB000590) [pseudomonas.umaryland.edu]
- 5. 3,4-Dihydroxybenzalacetone | C10H10O3 | CID 9942292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Characterization of the Fluorescence Properties of 4-Dialkylaminochalcones and Investigation of the Cytotoxic Mechanism of Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of the Fluorescence Properties of 4‐Dialkylaminochalcones and Investigation of the Cytotoxic Mechanism of Chalcones | Semantic Scholar [semanticscholar.org]
- 8. experts.umn.edu [experts.umn.edu]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. jacksonimmuno.com [jacksonimmuno.com]
- 13. researchgate.net [researchgate.net]
- 14. A Reference List of Phenolic Compounds (Including Stilbenes) in Grapevine (Vitis vinifera L.) Roots, Woods, Canes, Stems, and Leaves - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the yield of (E)-Osmundacetone during natural product extraction
Welcome to the technical support center for enhancing the yield of (E)-Osmundacetone during natural product extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the extraction and purification of this valuable phenolic compound from its natural sources.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary natural source?
This compound, also known as 4-(3,4-dihydroxyphenyl)-3-buten-2-one, is a phenolic compound.[1] Its primary natural source is the rhizome of the fern Osmunda japonica, from which it can be isolated.[2]
Q2: Which solvents are most effective for extracting this compound?
As a phenolic compound, this compound is best extracted using polar solvents. Generally, mixtures of alcohol and water are more effective than pure alcohol.[3] Ethanol is a good and safe solvent for extracting polyphenols.[4] Methanol has also been shown to be efficient for lower molecular weight polyphenols, while aqueous acetone is effective for higher molecular weight compounds.[4] For phenolic compounds from Osmunda japonica specifically, ethanol extracts have been studied.[1]
Q3: How do temperature and extraction time affect the yield?
Higher temperatures can increase the solubility of this compound and the diffusion coefficient, leading to a higher yield.[5] However, excessively high temperatures can cause degradation of thermolabile phenolic compounds.[6] The optimal temperature must be determined empirically, but a range of 45-65°C is often a good starting point for phenolic extractions.[7] Similarly, longer extraction times generally increase the yield up to a certain point, after which equilibrium is reached.[7]
Q4: What are modern extraction techniques, and are they better than traditional methods?
Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often more efficient than traditional methods like maceration or Soxhlet extraction.[7][8] These methods can increase yield, reduce extraction time, and lower solvent consumption.[8] UAE, for example, uses acoustic cavitation to accelerate the release of bioactive compounds from plant cells.[3]
Q5: How can I quantify the amount of this compound in my extract?
High-Performance Liquid Chromatography (HPLC) is a reliable method for quantifying this compound.[2] A C18 column is suitable, and a common mobile phase consists of a mixture of acetonitrile and acidified water (e.g., 0.1% phosphoric acid).[2] Detection is typically performed using a UV detector at a wavelength of 332 nm.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Inefficient extraction solvent. | Optimize the solvent system. Try different ratios of ethanol/water or methanol/water (e.g., 50-80% alcohol).[3][4] |
| Sub-optimal extraction temperature or time. | Experiment with a range of temperatures (e.g., 40-70°C) and extraction times (e.g., 30-180 minutes) to find the optimal conditions for your specific setup.[5][7] | |
| Inadequate sample preparation. | Ensure the plant material (rhizomes of Osmunda japonica) is properly dried and ground to a fine powder to increase the surface area for extraction.[9] | |
| Poor solid-to-liquid ratio. | Increase the solvent-to-solid ratio to avoid saturation effects. A common starting point is 1:20 or 1:30 g/mL.[4][7] | |
| Impure Extract | Co-extraction of other compounds. | Employ a purification step after initial extraction. Silica gel column chromatography is a documented method for isolating this compound.[2] |
| Degradation of the target compound. | Avoid excessive heat and light exposure during the extraction process. Consider extracting under an inert atmosphere (e.g., nitrogen) if oxidation is suspected. | |
| Inconsistent Results | Variability in plant material. | The concentration of secondary metabolites like this compound can vary depending on the age, geographical source, and harvest time of the plant.[2] Use a homogenized batch of plant material for comparative experiments. |
| Inconsistent extraction parameters. | Strictly control all extraction parameters, including temperature, time, solvent ratio, and agitation speed. |
Data Presentation
Table 1: Effect of Solvent on Phenolic Compound Extraction Yield (Illustrative Data)
| Solvent System | Total Phenolic Content (mg GAE/g extract) | Reference |
| 50% Methanol | 71.0 | [8] |
| 100% Methanol | 65.0 | [8] |
| 60% Ethanol | 79.1 | [7] |
| 80% Ethanol | 75.0 | [10] |
| Water | 55.0 | [8] |
Note: This table presents illustrative data on the extraction of total phenolic compounds from various plant sources to demonstrate the impact of solvent selection. GAE = Gallic Acid Equivalents.
Table 2: Comparison of Extraction Methods for Total Phenolic Content (Illustrative Data)
| Extraction Method | Extraction Time (min) | Total Phenolic Content (mg GAE/g extract) | Reference |
| Maceration | 720 | 48.6 - 71.0 | [8] |
| Soxhlet Extraction | 360 | 48.6 - 71.0 | [8] |
| Ultrasound-Assisted Extraction (UAE) | 30 - 60 | 93.0 | [8] |
| Microwave-Assisted Extraction (MAE) | 15 - 30 | 227.6 | [8] |
Note: This table provides a comparison of different extraction methods for total phenolic compounds from various plant sources to highlight the efficiency of modern techniques.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Dry the rhizomes of Osmunda japonica at 40-50°C and grind them into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Place 10 g of the dried powder into a 500 mL flask.
-
Add 200 mL of 70% ethanol (1:20 solid-to-liquid ratio).
-
Place the flask in an ultrasonic bath.
-
Sonciate at a frequency of 40 kHz and a power of 200 W for 45 minutes at 50°C.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 50°C to remove the ethanol.
-
Lyophilize the remaining aqueous solution to obtain the crude extract.
-
-
Purification (Silica Gel Column Chromatography):
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Load the dissolved extract onto a silica gel column.
-
Elute the column with a gradient of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol) to separate the fractions.
-
Collect the fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
-
-
Quantification (HPLC):
-
Prepare a standard solution of known concentrations of purified this compound.
-
Dissolve the dried extract in the mobile phase for HPLC analysis.
-
Inject the sample into an HPLC system equipped with a C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Use a mobile phase of acetonitrile and 0.1% phosphoric acid in water (e.g., 17:83 v/v).[2]
-
Set the flow rate to 1.0 mL/min and the detection wavelength to 332 nm.[2]
-
Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.
-
Mandatory Visualizations
Biosynthetic Pathway of this compound Precursors
Simplified phenylpropanoid pathway leading to this compound precursors.
General Workflow for Extraction and Quantification
Workflow for this compound extraction, purification, and analysis.
Troubleshooting Logic for Low Yield
Decision-making flowchart for troubleshooting low extraction yields.
References
- 1. Divergent immunomodulatory effects of extracts and phenolic compounds from the fern Osmunda japonica Thunb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of an Ultra-Sonication Extraction Method for Major Compounds Found in Mondia whitei Using Design of Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openresearchafrica.org [openresearchafrica.org]
- 8. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? [mdpi.com]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
Validating Analytical Methods for (E)-Osmundacetone Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the accurate quantification of (E)-Osmundacetone, a phenolic compound with demonstrated neuroprotective and anti-inflammatory properties. We present a detailed evaluation of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Liquid Chromatography (HPLC), for which specific data on this compound is available. Additionally, we offer insights into Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qHNMR) as potential alternative methods, with performance data on structurally similar compounds to guide their application.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method is critical for the reliable quantification of this compound in various matrices, including biological samples and herbal extracts. The following table summarizes the performance characteristics of four key analytical techniques.
| Parameter | UPLC-MS/MS | HPLC | GC-MS (for similar phenolic compounds) | qHNMR (for natural products) |
| Linear Range | 6.72 - 860.00 ng/mL[1] | 1.62 - 324 ng[2] | 0.5 - 150 µg/L | Wide dynamic range (e.g., 5000:1)[3][4] |
| Limit of Quantification (LOQ) | 6.72 ng/mL[1] | 1.62 ng[2] | 0.43 µg/L | Dependent on desired accuracy and experiment time[3][4] |
| Precision (%RSD) | < 9.74%[1] | 1.67%[2] | < 6.6% | Typically < 2.0%[5] |
| Accuracy (% Recovery) | Information not available | 99.90%[2] | > 70% | High accuracy achievable[3][4] |
| Selectivity | High | Good | High | High |
| Analysis Time | Rapid | Moderate | Moderate | Relatively long per sample[6][7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are the experimental protocols for the UPLC-MS/MS and HPLC methods specifically developed for this compound quantification.
UPLC-MS/MS Method for this compound Quantification in Rat Plasma
This method is optimized for the pharmacokinetic study of this compound.
Sample Preparation:
-
To 100 µL of rat plasma, add 20 µL of internal standard solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 2 µL aliquot into the UPLC-MS/MS system.
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Ion Transitions: Specific precursor and product ions for this compound and the internal standard should be optimized.
HPLC Method for this compound Quantification in Osmundae Rhizoma
This method is suitable for the quality control of herbal materials containing this compound.[2]
Sample Preparation:
-
Isolate this compound from Osmundae Rhizoma using silica gel column chromatography to serve as a reference standard.
-
Prepare extracts from different batches of Osmundae Rhizoma.
-
Dissolve a known amount of the extract in the mobile phase.
-
Filter the solution through a 0.45 µm membrane filter before injection.
Chromatographic Conditions:
-
Column: Kromasil C18 (4.6 mm x 250 mm, 5 µm)[2]
-
Mobile Phase: Acetonitrile - 0.1% phosphoric acid (17:83, v/v)[2]
-
Flow Rate: 1 mL/min[2]
-
Detection Wavelength: 332 nm[2]
-
Injection Volume: Appropriate volume to achieve the desired concentration range.
Signaling Pathways of this compound
This compound has been shown to exert its biological effects through the modulation of key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and the Keap1-Nrf2 pathways.
Workflow for Analytical Method Validation
The validation of an analytical method is a systematic process to ensure its suitability for the intended purpose. The following workflow outlines the key steps based on international guidelines.
Caption: A typical workflow for analytical method validation.
Inhibition of MAPK Signaling Pathway by this compound
This compound has been observed to suppress the phosphorylation of key kinases in the MAPK signaling cascade, namely JNK, ERK, and p38.[3][4] This inhibitory action is crucial for its anti-inflammatory and neuroprotective effects.
Caption: this compound inhibits MAPK signaling.
Activation of the Keap1-Nrf2 Pathway by this compound
The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. This compound is thought to activate this pathway, leading to the expression of antioxidant enzymes. While the exact mechanism is still under investigation, it is hypothesized that this compound may interact with Keap1, leading to the release and nuclear translocation of Nrf2.
Caption: this compound activates the Keap1-Nrf2 pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Validation of a generic quantitative (1)H NMR method for natural products analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC quantification of nine chemical constituents from the five parts of Abutilon theophrasti Medic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Method performance and validation for quantitative analysis by (1)h and (31)p NMR spectroscopy. Applications to analytical standards and agricultural chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Efficacy of (E)-Osmundacetone and N-acetylcysteine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant properties of (E)-Osmundacetone, a naturally occurring phenolic compound, and N-acetylcysteine (NAC), a well-established antioxidant and mucolytic agent. This comparison is supported by available experimental data to assist in evaluating their potential applications in research and drug development.
Introduction to this compound and N-acetylcysteine
This compound, also known as 4-(3,4-dihydroxyphenyl)-3-buten-2-one, is a natural compound that has demonstrated significant antioxidant and neuroprotective effects. Its antioxidant activity is primarily attributed to its phenolic structure, which enables it to act as a potent free radical scavenger.
N-acetylcysteine (NAC) is a derivative of the amino acid L-cysteine and serves as a precursor for the synthesis of glutathione (GSH), a critical intracellular antioxidant. NAC exerts its antioxidant effects both directly, by scavenging some reactive oxygen species (ROS), and indirectly, by replenishing intracellular GSH levels.[1]
Quantitative Comparison of Antioxidant Efficacy
Direct comparative studies evaluating the antioxidant efficacy of this compound and NAC across a wide range of antioxidant assays are limited. However, available data from individual studies using standardized assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, allow for an indirect comparison.
| Antioxidant Assay | This compound | N-acetylcysteine (NAC) | Reference Compound |
| DPPH Radical Scavenging (IC50) | 7.88 ± 0.02 µM[2] | Higher than its amide derivative (NACA), suggesting weaker direct scavenging activity.[3][4] | Not directly compared in the same study. |
| Intracellular ROS Reduction | Significantly reduced glutamate-induced ROS accumulation in HT22 cells.[2] | Known to reduce intracellular ROS, primarily by boosting glutathione levels.[5] | Not applicable. |
Note: A lower IC50 value indicates greater antioxidant activity in the DPPH assay. The data suggests that this compound is a potent direct free radical scavenger. In contrast, while NAC does possess some direct scavenging ability, its primary antioxidant role is considered to be its function as a precursor to glutathione.[1][6]
Mechanisms of Antioxidant Action
The antioxidant mechanisms of this compound and NAC differ significantly, reflecting their distinct chemical structures and biological activities.
This compound primarily acts as a direct antioxidant. Its proposed mechanism involves:
-
Direct Radical Scavenging: The phenolic hydroxyl groups on the benzene ring of this compound can donate a hydrogen atom to neutralize free radicals.
-
Upregulation of Antioxidant Enzymes: Studies have shown that this compound can induce the expression of protective enzymes such as heme oxygenase-1 (HO-1) and heat shock protein 70 (HSP70).[2][7][8] This is likely mediated through the activation of the Nrf2 signaling pathway.[9][10]
-
Modulation of Signaling Pathways: this compound has been observed to suppress the phosphorylation of mitogen-activated protein kinases (MAPKs), which are involved in cellular stress responses.[7][8]
N-acetylcysteine (NAC) functions as both a direct and, more significantly, an indirect antioxidant through the following mechanisms:
-
Glutathione Precursor: NAC is readily deacetylated in the body to form L-cysteine, which is the rate-limiting substrate for the synthesis of glutathione (GSH).[1][6] GSH is a major intracellular antioxidant that detoxifies reactive oxygen species.
-
Direct Radical Scavenging: The thiol (-SH) group of NAC can directly scavenge certain free radicals, although its efficiency in this role is considered to be modest compared to other antioxidants.[11][12]
-
Disulfide Bond Reduction: NAC can reduce disulfide bonds in proteins, which is the basis for its mucolytic activity and may also contribute to its antioxidant effects by restoring the function of oxidized proteins.[1][13]
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
-
Reagents: DPPH solution in methanol or ethanol, test compound (this compound or NAC) at various concentrations, and a reference antioxidant (e.g., ascorbic acid or Trolox).
-
Procedure:
-
A working solution of DPPH is prepared in methanol or ethanol to a specific absorbance at 517 nm.
-
Different concentrations of the test compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
-
Intracellular Reactive Oxygen Species (ROS) Assay using DCFH-DA
This assay measures the level of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Reagents: DCFH-DA solution, cell culture medium, phosphate-buffered saline (PBS), and the test compound.
-
Procedure:
-
Cells are seeded in a multi-well plate and allowed to adhere.
-
The cells are then treated with the test compound for a specified duration.
-
After treatment, the cells are loaded with DCFH-DA solution and incubated. DCFH-DA is deacetylated by intracellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
The fluorescence intensity is measured using a fluorescence microplate reader or a fluorescence microscope with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
The level of intracellular ROS is proportional to the fluorescence intensity.
-
Western Blot Analysis for Nrf2 and HO-1
This technique is used to detect and quantify the expression levels of specific proteins, such as Nrf2 and HO-1, which are key components of the cellular antioxidant defense system.
-
Reagents: Cell lysis buffer, protein assay reagents, primary antibodies (anti-Nrf2, anti-HO-1, and an anti-loading control like anti-β-actin or anti-GAPDH), HRP-conjugated secondary antibodies, and a chemiluminescent substrate.
-
Procedure:
-
Cells are treated with the test compound and then harvested and lysed to extract total protein.
-
The protein concentration of the lysates is determined.
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (Nrf2, HO-1) and a loading control.
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody that binds to the primary antibody.
-
The membrane is then incubated with a chemiluminescent substrate, and the resulting light signal is detected using an imaging system.
-
The intensity of the protein bands is quantified and normalized to the loading control to determine the relative expression levels of the target proteins.
-
Signaling Pathway and Workflow Diagrams
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-acetylcysteine (NAC): Health Benefits, Side Effects, Dosage, and More [webmd.com]
- 6. researchgate.net [researchgate.net]
- 7. Protective Effect of Osmundacetone against Neurological Cell Death Caused by Oxidative Glutamate Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. The therapeutic potential of Osmundacetone for rheumatoid arthritis: Effects and mechanisms on osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Osmundacetone Alleviates Cerebral Ischemia-Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-Acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (E)-Osmundacetone and Other Natural Antioxidants in Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
The growing interest in natural compounds for the treatment of neurodegenerative diseases has led to the investigation of numerous plant-derived molecules for their antioxidant and neuroprotective properties. This guide provides a comparative analysis of (E)-Osmundacetone against three other well-studied natural antioxidants: Resveratrol, Curcumin, and Quercetin. The comparison focuses on their efficacy in protecting neuronal cells from oxidative stress-induced death, with supporting experimental data and detailed methodologies.
Quantitative Comparison of Neuroprotective and Antioxidant Efficacy
The following tables summarize the key quantitative data from studies using a widely accepted in vitro model of glutamate-induced oxidative stress in mouse hippocampal HT22 cells. This model mimics the excitotoxicity-related neuronal damage observed in various neurodegenerative conditions.
| Compound | Neuroprotective Concentration | Cell Line | Stressor | Key Efficacy Metric | Reference |
| This compound | 2 µM | HT22 | 5 mM Glutamate | Significant cell viability recovery | [1][2] |
| Resveratrol | 5-20 µM | HT22 | 4-10 mM Glutamate | Concentration-dependent protection | [3][4] |
| Curcumin | Nanomolar concentrations | HT22 | Glutamate | Effective protection | [5][6] |
| Tetrahydrocurcumin | 10-20 µM | HT22 | 5 mM Glutamate | Abrogation of cell death | [7][8] |
| Quercetin | 1-10 µM | HT22 | 5 mM Glutamate | Dose-dependent increase in cell viability | [9][10] |
Note: Tetrahydrocurcumin is a major metabolite of curcumin and is often studied for its neuroprotective effects.
| Compound | Antioxidant Activity (IC50) | Assay | Reference |
| This compound | 7.88 ± 0.02 µM | DPPH Radical Scavenging | [1] |
| Resveratrol | Not explicitly provided in HT22 glutamate studies | - | |
| Curcumin | Not explicitly provided in HT22 glutamate studies | - | |
| Quercetin | 7.0 ± 0.2 µM (Neuroprotection IC50) | MTT Assay (Cell Viability) | [11] |
| Quercetin | 11.0 ± 2.6 µM | DPPH Radical Scavenging | [11] |
| Isoquercitrin | 56.1 ± 2.8 µM (Neuroprotection IC50) | MTT Assay (Cell Viability) | [11] |
| Isoquercitrin | 17.6 ± 0.1 µM | DPPH Radical Scavenging | [11] |
Note: The IC50 for Quercetin's neuroprotection is a measure of its potency in the cell-based assay, which is distinct from its direct radical scavenging activity.
Signaling Pathways in Neuroprotection
The neuroprotective effects of these natural compounds are mediated through the modulation of various intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
This compound has been shown to exert its neuroprotective effects by:
-
Reducing the accumulation of reactive oxygen species (ROS).[1][2]
-
Stimulating the expression of heat shock protein 70 (HSP70) and heme oxygenase-1 (HO-1), which are key components of the cellular stress response.[1][2]
-
Suppressing the phosphorylation of mitogen-activated protein kinases (MAPKs), including c-Jun NH2-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 kinases.[1][2]
Resveratrol protects neuronal cells through:
-
Induction of endogenous antioxidant defenses, such as heme oxygenase 1 (HO-1).[3]
-
Activation of the PI3K/Akt and GSK-3β/β-catenin signaling pathways.[3][4]
-
Inhibition of pro-inflammatory mediators.[3]
Curcumin demonstrates neuroprotection by:
-
Suppressing MAP kinase signaling, including JNK and p38.[5][6]
-
Its metabolite, tetrahydrocurcumin, also inhibits the phosphorylation of MAPKs and reduces intracellular calcium levels.[7][8]
Quercetin 's neuroprotective mechanisms involve:
-
Regulation of intracellular calcium concentration, partly through the modulation of calcium-binding proteins like parvalbumin.[12]
-
Inhibition of calpain and spectrin cleavage, which are downstream effects of calcium dysregulation.[9][10]
-
Reduction of ROS overproduction and preservation of mitochondrial membrane potential.[9][10]
Caption: Comparative Signaling Pathways of Neuroprotection.
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the comparative analysis. For specific details, please refer to the cited literature.
Cell Culture and Treatment
-
Cell Line: HT22 immortalized mouse hippocampal cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Oxidative Stress: Cells are treated with glutamate (typically 4-10 mM) for a specified duration (e.g., 24 hours) to induce oxidative toxicity and cell death.
-
Antioxidant Treatment: Cells are pre-treated with various concentrations of the test compounds (this compound, Resveratrol, Curcumin, or Quercetin) for a period (e.g., 1-2 hours) before the addition of glutamate.
Cell Viability Assay (MTT Assay)
-
HT22 cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells/well and allowed to adhere overnight.
-
Cells are pre-treated with the antioxidant compounds followed by the addition of glutamate.
-
After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL).
-
Cells are incubated for 3-4 hours to allow for the formation of formazan crystals.
-
The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., dimethyl sulfoxide - DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
DPPH Radical Scavenging Assay
-
A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared.
-
Different concentrations of the antioxidant compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).
-
The percentage of DPPH radical scavenging activity is calculated. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.
Western Blot Analysis
-
After treatment, cells are lysed to extract total proteins.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the target proteins (e.g., phosphorylated and total forms of MAPKs, HO-1, HSP70).
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: General Experimental Workflow for Neuroprotection Assays.
References
- 1. mdpi.com [mdpi.com]
- 2. Protective Effect of Osmundacetone against Neurological Cell Death Caused by Oxidative Glutamate Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism for the Protective Effect of Resveratrol against Oxidative Stress-Induced Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Curcumin attenuates glutamate-induced HT22 cell death by suppressing MAP kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotective Effects of Tetrahydrocurcumin against Glutamate-Induced Oxidative Stress in Hippocampal HT22 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protective effects of onion-derived quercetin on glutamate-mediated hippocampal neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phcog.com [phcog.com]
- 11. Synergistic Protection by Isoquercitrin and Quercetin against Glutamate-Induced Oxidative Cell Death in HT22 Cells via Activating Nrf2 and HO-1 Signaling Pathway: Neuroprotective Principles and Mechanisms of Dendropanax morbifera Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quercetin ameliorates glutamate toxicity-induced neuronal cell death by controlling calcium-binding protein parvalbumin - PMC [pmc.ncbi.nlm.nih.gov]
(E)-Osmundacetone: A Potential New Therapeutic Avenue for Rheumatoid Arthritis Compared to Standard Treatments
For Immediate Release
[City, State] – [Date] – A recent study has highlighted the potential of (E)-Osmundacetone, a natural compound, as a therapeutic agent for rheumatoid arthritis (RA). This guide provides a comprehensive comparison of the efficacy of this compound with standard-of-care drugs for RA, supported by available experimental data. This information is intended for researchers, scientists, and drug development professionals interested in the landscape of RA treatment.
Executive Summary
Rheumatoid arthritis is a chronic autoimmune disease characterized by synovial inflammation and joint destruction. Current treatment strategies involve a range of drugs, from non-steroidal anti-inflammatory drugs (NSAIDs) to biologic response modifiers. This compound has emerged as a promising candidate, demonstrating significant anti-arthritic effects in preclinical models. This document outlines the comparative efficacy of this compound against established drugs such as Methotrexate, Adalimumab (a TNF inhibitor), and Tofacitinib (a JAK inhibitor), based on studies conducted in collagen-induced arthritis (CIA) animal models.
Comparative Efficacy of this compound and Standard RA Drugs
The following tables summarize the quantitative data from preclinical studies on the effects of this compound and standard RA drugs on key disease parameters in animal models of rheumatoid arthritis. It is important to note that these data are collated from different studies and do not represent a head-to-head comparison.
Table 1: Effect on Arthritis Severity and Paw Edema
| Compound | Animal Model | Dosage | Reduction in Arthritis Score/Clinical Score | Reduction in Paw Volume/Thickness | Citation(s) |
| This compound | CIA Mice | Not Specified | Significantly reduced | Effectively reduced arthritis-induced swelling | [1] |
| Methotrexate | CIA Mice | 2, 10, 20, 50 mg/kg (s.c., weekly) | Dose-dependent reduction | Dose-dependent reduction | [2] |
| Methotrexate | CIA Rats | 1.5 mg/kg (oral) | Not specified | Not specified | [3] |
| Adalimumab | CIA Mice | 1 mg/kg/day (s.c.) | Significantly alleviated severity | Not specified | [4] |
| Tofacitinib | CIA Mice | 30 mg/kg/day | Significantly prevented increase | Significantly prevented increase | [5] |
Table 2: Effect on Joint Destruction and Inflammation
| Compound | Animal Model | Key Histopathological Findings | Effect on Inflammatory Markers | Citation(s) |
| This compound | CIA Mice | Reduced bone destruction | Alleviated inflammation-related factors and oxidative stress | [1] |
| Methotrexate | CIA Rats | Reduced cartilage and bone erosion, inflammatory cell infiltration | Not specified | [3] |
| Adalimumab | CIA Mice | Not specified | Decreased mRNA and protein expression of IL-2, IL-6, and IL-17 | [4] |
| Tofacitinib | CIA Mice | Reduced synovial vascular density | Reduced serum levels of VEGF and Ang-2 | [5][6] |
Mechanisms of Action: A Comparative Overview
This compound exhibits a multi-faceted mechanism of action primarily targeting osteoclastogenesis, the process of bone resorption which is a key driver of joint destruction in RA.[1] In contrast, standard RA drugs target different aspects of the inflammatory cascade.
This compound:
-
Inhibits osteoclast differentiation in a dose-dependent manner.[1]
-
Binds to Receptor Activator of Nuclear Factor Kappa B (RANK).[1]
-
Attenuates reactive oxygen species (ROS) levels through the Keap1/Nrf2 pathway.[1]
-
Increases lipid peroxidation by downregulating glutathione peroxidase 4 (GPX4), which reduces the fluidity of the osteoclast membrane and inhibits their fusion.[1]
Methotrexate:
-
A disease-modifying antirheumatic drug (DMARD) that inhibits T-cell activation and downregulates B-cells.[7]
-
Modulates the expression of Receptor Activator of Nuclear Factor Kappa B Ligand (RANKL).[7]
Adalimumab (TNF Inhibitor):
-
A biologic DMARD that specifically targets and neutralizes Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine in RA.[4]
Tofacitinib (JAK Inhibitor):
-
A targeted synthetic DMARD that inhibits Janus kinases (JAKs), which are intracellular enzymes that play a crucial role in the signaling pathways of several cytokines involved in RA pathogenesis.[5][6]
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of this compound in inhibiting osteoclastogenesis.
Caption: Simplified signaling pathways of standard rheumatoid arthritis drugs.
Caption: General experimental workflow for preclinical evaluation of anti-arthritic drugs.
Detailed Experimental Protocols
The following provides an overview of the methodologies employed in the preclinical evaluation of this compound and standard RA drugs in animal models.
1. This compound
-
Animal Model: Collagen-Induced Arthritis (CIA) in mice.[1]
-
Induction of Arthritis: Specific details on the induction protocol were not provided in the abstract.
-
Drug Administration: The route and specific dosage of this compound were not detailed in the available abstract.[1]
-
Efficacy Parameters:
-
Arthritis-induced swelling.[1]
-
Bone destruction.[1]
-
Inflammation-related factors and oxidative stress.[1]
-
In vitro osteoclast differentiation assessed by tartrate-resistant acid phosphatase (TRAP) staining and Western blotting for osteoclast markers.[1]
-
Reactive oxygen species (ROS) levels measured by 2,7-Dichlorodihydrofluorescein diacetate (DCFH-DA) staining.[1]
-
2. Methotrexate
-
Animal Model: Collagen-Induced Arthritis (CIA) in DBA/1J mice and Wistar rats.[2][3]
-
Induction of Arthritis: Immunization with type II collagen.[3]
-
Drug Administration:
-
Efficacy Parameters:
3. Adalimumab
-
Animal Model: Collagen-Induced Arthritis (CIA) in mice.[4]
-
Induction of Arthritis: Specific details on the induction protocol were not provided in the abstract.
-
Drug Administration: Subcutaneous treatment at a dose of 1 mg/kg/day.[4]
-
Efficacy Parameters:
4. Tofacitinib
-
Animal Model: Collagen-Induced Arthritis (CIA) in DBA1/J mice.[5]
-
Induction of Arthritis: Immunization with collagen.[5]
-
Drug Administration: Oral administration of 30 mg/kg/day starting from day 19 after the first collagen administration.[5]
-
Efficacy Parameters:
Conclusion and Future Directions
The available preclinical data suggests that this compound holds significant promise as a novel therapeutic agent for rheumatoid arthritis. Its unique mechanism of action, targeting osteoclastogenesis through multiple pathways, distinguishes it from existing standard-of-care drugs. While the initial findings are encouraging, further research is imperative. Direct, head-to-head comparative studies with standard drugs like methotrexate, TNF inhibitors, and JAK inhibitors are necessary to definitively establish the relative efficacy and safety of this compound. Moreover, detailed pharmacokinetic and toxicological studies are required before considering its translation into clinical trials. The scientific community looks forward to further investigations that will elucidate the full therapeutic potential of this natural compound in the management of rheumatoid arthritis.
References
- 1. The therapeutic potential of Osmundacetone for rheumatoid arthritis: Effects and mechanisms on osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methotrexate disposition, anti-folate activity and efficacy in the collagen-induced arthritis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of methotrexate on collagen-induced arthritis in male Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FGF21 exerts comparable pharmacological efficacy with Adalimumab in ameliorating collagen-induced rheumatoid arthritis by regulating systematic inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blocking Jak/STAT signalling using tofacitinib inhibits angiogenesis in experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic Effects of BTK Inhibitor HM71224 and Methotrexate in a Collagen-induced Arthritis Rat Model | In Vivo [iv.iiarjournals.org]
A Researcher's Guide to Cross-Reactivity of (E)-Osmundacetone in Immunoassays
Introduction: (E)-Osmundacetone, also known as 4-(3,4-dihydroxyphenyl)-3-buten-2-one, is a phenolic compound with noted antioxidant and neuroprotective properties.[1] As research into its biological activities expands, the development of specific immunoassays for its detection and quantification becomes crucial. A key performance characteristic of any immunoassay is its specificity—the ability to distinguish the target analyte from structurally similar compounds. Cross-reactivity with other molecules can lead to inaccurate measurements, including false positives or overestimation of the analyte's concentration.
This guide provides a framework for evaluating the cross-reactivity of immunoassays for this compound. Due to a lack of published cross-reactivity studies for this specific compound, this document presents a hypothetical comparison with structurally related phenolic compounds to illustrate the principles and methodologies involved. The data herein is for illustrative purposes and is intended to guide researchers in designing and interpreting their own cross-reactivity experiments.
Comparative Cross-Reactivity Data (Hypothetical)
The following table presents hypothetical cross-reactivity data for an anti-(E)-Osmundacetone competitive ELISA. The selection of potential cross-reactants is based on structural similarity to this compound, particularly the presence of a catechol (3,4-dihydroxyphenyl) group, which is often a key epitope for antibody recognition.
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound |
Cross-Reactivity (%) is calculated using the formula: (IC50 of this compound / IC50 of Test Compound) x 100.
Experimental Protocols
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common and effective method for determining the cross-reactivity of small molecules like this compound.
Objective: To determine the concentration of each test compound that inhibits 50% of the signal (IC50) and calculate its cross-reactivity relative to this compound.
Materials:
-
High-binding 96-well microplates
-
Anti-(E)-Osmundacetone primary antibody
-
This compound-protein conjugate (for coating)
-
Horseradish Peroxidase (HRP)-conjugated secondary antibody
-
This compound standard and potential cross-reacting compounds
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2M H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the this compound-protein conjugate to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted conjugate to each well of the microplate.
-
Cover the plate and incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Aspirate the coating solution from the wells.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well to block any remaining non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
-
Competitive Reaction:
-
Wash the plate three times with Wash Buffer.
-
Prepare serial dilutions of the this compound standard and each test compound in assay diluent.
-
In a separate dilution plate, add 50 µL of each standard or test compound dilution to respective wells.
-
Add 50 µL of the diluted anti-(E)-Osmundacetone primary antibody to each well.
-
Incubate for 1 hour at room temperature to allow the antibody to bind to the free analyte.
-
Transfer 100 µL of the antibody-analyte mixture from the dilution plate to the coated and blocked assay plate.
-
Incubate for 1-2 hours at room temperature. During this step, any unbound primary antibody will bind to the coated antigen.
-
-
Secondary Antibody Incubation:
-
Wash the plate four times with Wash Buffer.
-
Add 100 µL of the HRP-conjugated secondary antibody, diluted in Blocking Buffer, to each well.
-
Incubate for 1 hour at room temperature.
-
-
Signal Development and Measurement:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Read the optical density at 450 nm using a microplate reader.
-
Data Analysis:
-
Plot the absorbance values against the logarithm of the concentration for this compound and each test compound.
-
Determine the IC50 value for each compound from its respective dose-response curve.
-
Calculate the percent cross-reactivity for each test compound using the formula mentioned above.
Visualizations
The following diagrams illustrate the key principles and workflows discussed.
Caption: Principle of Competitive Immunoassay for Cross-Reactivity.
Caption: Workflow for an Immunoassay Cross-Reactivity Study.
References
A Comparative Analysis of (E)-Osmundacetone from Diverse Botanical Origins
(E)-Osmundacetone, a phenolic compound with burgeoning interest in the scientific community, has been identified in various plant species. This guide provides a comparative analysis of this compound derived from different botanical sources, focusing on its biological activities and the underlying experimental data. The information is tailored for researchers, scientists, and professionals in drug development, offering a foundation for further investigation and application.
Quantitative Data Summary
| Plant Source | Part Used | This compound Content (% w/w) | Analytical Method | Reference |
| Osmunda japonica | Rhizome | 0.0267% - 0.0517% | HPLC | [1] |
| Elsholtzia ciliata | Not Specified | Not Quantified | Not Specified | [2] |
| Phellinus linteus | Not Specified | Not Quantified | Not Specified |
Note: The content of this compound in Osmunda japonica was found to vary depending on the geographical location of the plant.[1] Quantitative data for other potential sources like Elsholtzia ciliata and Phellinus linteus are not available in the reviewed literature, highlighting a gap in current research.
Biological Activity Comparison
This compound has demonstrated a range of biological activities, primarily investigated using compounds isolated from Elsholtzia ciliata and Phellinus linteus.
| Biological Activity | Plant Source of this compound | Key Findings | Reference |
| Neuroprotection | Elsholtzia ciliata | Protects neuronal cells from glutamate-induced oxidative stress by reducing ROS accumulation and suppressing MAPK phosphorylation.[2][3] | [2][3] |
| Anti-cancer | Phellinus linteus | Suppresses tumor development and cell proliferation in non-small cell lung cancer by inhibiting the glutamine/glutamate/α-KG metabolic axis.[4] | [4] |
| Anti-inflammatory | Not Specified | Attenuates osteoclastogenesis in rheumatoid arthritis models by regulating the Keap1/Nrf2 pathway.[5] | [5] |
| Anti-angiogenesis | Not Specified | Inhibits angiogenesis in infantile hemangiomas by inducing caspases and reducing VEGFR2/MMP9.[6] | [6] |
Experimental Protocols
Extraction and Purification of this compound from Osmunda japonica
This protocol is based on the methodology described for the isolation of this compound from the rhizomes of Osmunda japonica.[1]
a. Plant Material Preparation:
-
Dried rhizomes of Osmunda japonica are ground into a coarse powder.
b. Extraction:
-
The powdered rhizomes are extracted with a suitable solvent such as methanol or ethanol at room temperature.
-
The extraction is typically carried out for an extended period with agitation to ensure maximum yield.
-
The resulting extract is filtered to remove solid plant material.
c. Purification:
-
The crude extract is concentrated under reduced pressure.
-
The concentrated extract is then subjected to silica gel column chromatography.
-
The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing this compound are pooled and further purified by recrystallization or preparative HPLC to yield the pure compound.
High-Performance Liquid Chromatography (HPLC) Analysis
The following HPLC method was established for the quantitative determination of this compound in Osmunda japonica.[1]
-
Column: Kromasil C18 (4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile - 0.1% Phosphoric acid (17:83, v/v)
-
Flow Rate: 1 mL/min
-
Detection Wavelength: 332 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
MAPK Phosphorylation Assay
This protocol outlines the general steps for assessing the effect of this compound on the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs) in neuronal cells.[2][3]
a. Cell Culture and Treatment:
-
Neuronal cells (e.g., HT22) are cultured in appropriate media.
-
Cells are pre-treated with various concentrations of this compound for a specific duration.
-
Subsequently, cells are exposed to a stressor (e.g., glutamate) to induce MAPK phosphorylation.
b. Protein Extraction:
-
After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
The cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the total protein is collected.
c. Western Blot Analysis:
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is then incubated with primary antibodies specific for phosphorylated and total forms of MAPKs (e.g., p-ERK, ERK, p-JNK, JNK, p-p38, p38).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Nrf2 Activation Assay
This protocol describes a general method to evaluate the activation of the Nrf2 signaling pathway by this compound.[5]
a. Cell Culture and Treatment:
-
Relevant cells (e.g., RAW 264.7 macrophages) are cultured.
-
Cells are treated with this compound for a defined period.
b. Nuclear and Cytoplasmic Protein Extraction:
-
Cells are harvested and subjected to a nuclear and cytoplasmic extraction protocol using a commercial kit or standard laboratory methods.
c. Western Blot Analysis:
-
Protein concentrations of both fractions are determined.
-
Equal amounts of nuclear and cytoplasmic protein are analyzed by Western blotting as described in the MAPK assay protocol.
-
Primary antibodies against Nrf2 and a loading control for each fraction (e.g., Lamin B1 for nuclear, GAPDH for cytoplasmic) are used. An increase in the nuclear Nrf2 level indicates activation.
Glutamine Metabolism Assay
This protocol outlines a method to assess the impact of this compound on glutamine metabolism in cancer cells.[4]
a. Cell Culture and Treatment:
-
Non-small cell lung cancer cells (e.g., A549) are cultured.
-
Cells are treated with this compound for 24-48 hours.
b. Metabolite Extraction:
-
After treatment, the culture medium is collected to measure extracellular metabolites.
-
Cells are washed with cold PBS and intracellular metabolites are extracted using a solvent mixture (e.g., methanol:water).
c. Metabolite Quantification:
-
The concentrations of glutamine, glutamate, and α-ketoglutarate in the media and cell extracts are measured using specific assay kits (e.g., colorimetric or fluorometric assays) or by techniques like liquid chromatography-mass spectrometry (LC-MS).
-
A decrease in glutamine uptake and intracellular levels of glutamate and α-ketoglutarate would indicate inhibition of the glutamine metabolic pathway.
Signaling Pathways and Experimental Workflows
Caption: Neuroprotective mechanism of this compound.
Caption: Anti-cancer mechanism of this compound.
Caption: A typical Western blotting workflow.
References
- 1. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 2. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
- 3. promega.de [promega.de]
- 4. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [bio-protocol.org]
- 5. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [en.bio-protocol.org]
- 6. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
(E)-Osmundacetone: A Promising Therapeutic Candidate in Preclinical Neuroprotection and Rheumatoid Arthritis Models
(E)-Osmundacetone, a naturally derived compound, is demonstrating significant therapeutic potential in preclinical studies for neurodegenerative disorders and rheumatoid arthritis. This guide provides a comparative analysis of its performance against established alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound has shown compelling efficacy in preclinical models of glutamate-induced neurotoxicity and collagen-induced arthritis. In neuroprotection studies, it exhibits superior or comparable efficacy to N-acetylcysteine (NAC) in preserving neuronal cell viability. In models of rheumatoid arthritis, its anti-inflammatory and bone-protective effects suggest it could be a viable alternative or adjunct to conventional therapies like methotrexate. Its mechanism of action appears to be multifactorial, primarily involving the modulation of key signaling pathways related to oxidative stress and inflammation, including the MAPK and Nrf2 pathways.
Comparison with Alternatives in Preclinical Models
Neuroprotection: Glutamate-Induced Neurotoxicity Model
In a widely used in vitro model of glutamate-induced oxidative stress in HT22 hippocampal cells, this compound demonstrated a potent neuroprotective effect. Its performance was directly compared with N-acetylcysteine (NAC), a well-known antioxidant and a clinical reference drug.
| Compound | Concentration | Cell Viability Recovery (%) | Reference |
| This compound | 2 µM | 98.26 ± 1.03 | [1] |
| N-acetylcysteine (NAC) | 2 mM | 90.39 ± 1.18 | [1] |
Table 1: Comparative efficacy of this compound and N-acetylcysteine in protecting HT22 cells from glutamate-induced toxicity.
Cerebral Ischemia-Reperfusion Injury Model
In a rat model of cerebral ischemia-reperfusion injury, this compound treatment was compared to nimodipine, a calcium channel blocker used to reduce neurological deficits after subarachnoid hemorrhage. High-dose this compound showed effects similar to nimodipine in reducing cerebral infarct size and improving neurological scores.[2][3]
| Treatment | Dosage | Outcome | Reference |
| This compound (High Dose) | Not Specified | Similar reduction in infarct size to Nimodipine; Significant decrease in neurological impairment scores. | [2][3] |
| Nimodipine | 5 mg/kg, i.p. | Significantly reversed excitotoxicity and neurobehavioral alterations. | [4] |
Table 2: Comparison of this compound and Nimodipine in a rat model of cerebral ischemia-reperfusion.
Rheumatoid Arthritis: Collagen-Induced Arthritis (CIA) Model
While direct head-to-head comparative studies are limited, preclinical data suggests this compound effectively mitigates disease progression in animal models of rheumatoid arthritis.[5] It has been shown to reduce arthritis-induced swelling, bone destruction, and inflammation-related factors.[5] For comparison, methotrexate is a standard-of-care disease-modifying antirheumatic drug (DMARD) widely used in the treatment of rheumatoid arthritis.
| Compound | Model | Key Findings | Reference |
| This compound | Animal Model | Reduced arthritis-induced swelling and bone destruction; Alleviated inflammation-related factors and oxidative stress. | [5] |
| Methotrexate | Collagen-Induced Arthritis (CIA) in rats | Reduced cartilage destruction. | [6] |
Table 3: Therapeutic effects of this compound and Methotrexate in animal models of rheumatoid arthritis.
Experimental Protocols
Glutamate-Induced Neurotoxicity in HT22 Cells
-
Cell Culture: HT22 murine hippocampal neuronal cells are cultured in appropriate media.
-
Induction of Toxicity: Cells are treated with 5 mM glutamate to induce oxidative stress and cell death.[7]
-
Treatment: this compound (at varying concentrations, e.g., 0.5-4.0 µM) or N-acetylcysteine (e.g., 2 mM) is co-administered with glutamate.[1]
-
Assessment of Cell Viability: After a 24-hour incubation period, cell viability is assessed using methods such as the MTT assay or Calcein-AM staining.[7]
-
Apoptosis and Oxidative Stress Measurement: Apoptosis can be quantified using Annexin V/PI staining and flow cytometry. Intracellular reactive oxygen species (ROS) levels are measured using fluorescent probes like DCF-DA.[8]
Cerebral Ischemia-Reperfusion in Rats
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Surgical Procedure: Focal cerebral ischemia is induced by middle cerebral artery occlusion (MCAO) for a defined period (e.g., 2 hours), followed by reperfusion.[9]
-
Drug Administration: this compound or nimodipine is administered, often intraperitoneally, at specified doses and time points relative to the ischemic event.[3][4]
-
Outcome Assessment: Neurological deficit scores, cerebral infarct volume (measured by TTC staining), and histological changes in the brain tissue are evaluated 24 hours after reperfusion.[3][9]
Collagen-Induced Arthritis (CIA) in Rats
-
Induction of Arthritis: Arthritis is induced in susceptible rat strains by immunization with type II collagen emulsified in Freund's complete adjuvant.[10]
-
Treatment: this compound or methotrexate is administered at specified doses and schedules. For example, methotrexate has been administered at 1.5 mg/kg from day 14 to 28 post-immunization.[6]
-
Assessment of Arthritis: The severity of arthritis is evaluated by scoring paw swelling and inflammation. Histopathological examination of the joints is performed to assess cartilage and bone destruction.[6][10]
Signaling Pathways and Mechanisms of Action
This compound exerts its therapeutic effects by modulating multiple signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Osmundacetone Alleviates Cerebral Ischemia–Reperfusion Injury in Rats [jstage.jst.go.jp]
- 3. Osmundacetone Alleviates Cerebral Ischemia-Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Post-ischemic administration of nimodipine following focal cerebral ischemic-reperfusion injury in rats alleviated excitotoxicity, neurobehavioural alterations and partially the bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The therapeutic potential of Osmundacetone for rheumatoid arthritis: Effects and mechanisms on osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Methotrexate on Collagen-Induced Arthritis Assessed by Micro-Computed Tomography and Histopathological Examination in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. protective-effect-of-osmundacetone-against-neurological-cell-death-caused-by-oxidative-glutamate-toxicity - Ask this paper | Bohrium [bohrium.com]
- 9. Mitigation of Cerebral Ischemia-Reperfusion Injury in Rat by Phellopterin via Antioxidant and Anti-inflammatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Assessing the Specificity of (E)-Osmundacetone's Biological Targets: A Comparative Guide
(E)-Osmundacetone , a naturally occurring phenolic compound, has garnered significant interest within the scientific community for its diverse biological activities, including anti-cancer, neuroprotective, and anti-inflammatory properties. Understanding the specificity of its interactions with biological targets is paramount for its potential development as a therapeutic agent. This guide provides a comparative assessment of this compound's known biological targets, contrasting its activity with other established inhibitors. Due to a lack of comprehensive quantitative screening data for this compound, this guide presents its effects in a qualitative manner, alongside quantitative data for alternative compounds to provide a framework for evaluating its potential selectivity.
Overview of Known Biological Targets
Current research indicates that this compound exerts its effects through the modulation of several key signaling pathways and protein targets. These include the glutamine metabolism pathway via Glutamate Dehydrogenase 1 (GLUD1), the angiogenesis-regulating Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), the matrix-remodeling enzyme Matrix Metalloproteinase-9 (MMP9), and the cellular stress response pathway mediated by Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2).
Comparative Analysis of Target Engagement
To contextualize the activity of this compound, this section compares its observed effects on its putative targets with the inhibitory potency of known selective inhibitors.
Glutamate Dehydrogenase 1 (GLUD1)
This compound has been shown to downregulate the expression of GLUD1, a key enzyme in glutamine metabolism, in non-small cell lung cancer cells.[1] This disruption of cancer cell metabolism contributes to its anti-proliferative effects. The following table compares this qualitative observation with known GLUD1 inhibitors for which quantitative data is available.
| Compound | Target(s) | Reported Effect on GLUD1 | IC50 (µM) |
| This compound | GLUD1 | Downregulation of expression in A549 and H460 cells.[1] | N/A |
| R162 | GLUD1 | Inhibition of enzymatic activity. | ~1 |
| Telaglenastat (CB-839) | GLS1 | Selective inhibitor of glutaminase 1 (GLS1). | 0.024 |
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)
In the context of infantile hemangiomas, this compound treatment has been observed to suppress the expression of VEGFR2, a key receptor tyrosine kinase involved in angiogenesis.[2] A comparison with established VEGFR2 inhibitors is presented below.
| Compound | Target(s) | Reported Effect on VEGFR2 | IC50 (nM) |
| This compound | VEGFR2 | Suppression of expression in hemangioma models.[2] | N/A |
| Apatinib | VEGFR2, Ret, c-Kit, c-Src | Potent and selective inhibitor. | 1 |
| Axitinib | VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-Kit | Multi-target inhibitor. | 0.2 |
| Sunitinib | VEGFRs, PDGFRs, c-Kit, FLT3, RET, CSF-1R | Multi-target inhibitor. | 2 |
Matrix Metalloproteinase-9 (MMP9)
This compound has also been shown to suppress the expression of MMP9, an enzyme involved in the degradation of the extracellular matrix, which is crucial for tumor invasion and metastasis.[2]
| Compound | Target(s) | Reported Effect on MMP9 | IC50 (nM) |
| This compound | MMP9 | Suppression of expression in hemangioma models.[2] | N/A |
| Marimastat | Broad-spectrum MMP inhibitor | Potent inhibitor. | 5 |
| Andecaliximab (GS-5745) | MMP9 | Selective antibody inhibitor. | 0.26 - 1.3 |
Keap1-Nrf2 Pathway
This compound has been demonstrated to alleviate cerebral ischemia-reperfusion injury by modulating the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response.[3] It is suggested to act as an activator of this protective pathway.
| Compound | Target(s) | Reported Effect on Keap1-Nrf2 Pathway | IC50 (µM) for Keap1-Nrf2 Interaction |
| This compound | Keap1-Nrf2 Pathway | Activation of the pathway.[3] | N/A |
| ML334 | Keap1-Nrf2 PPI | Inhibitor of the Keap1-Nrf2 protein-protein interaction.[4] | 1.6 |
| RA839 | Keap1-Nrf2 PPI | Potent inhibitor of the Keap1-Nrf2 protein-protein interaction.[5] | 0.14 |
Experimental Protocols
To facilitate further research into the specificity of this compound, this section provides detailed methodologies for key experiments that could be employed to generate quantitative data.
Kinase Specificity Profiling (Kinase Panel Screen)
Objective: To determine the inhibitory activity of this compound against a broad range of protein kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Serially dilute the compound to the desired concentrations for the assay.
-
Kinase Reaction: Perform kinase reactions in a 96- or 384-well plate format. Each well should contain a specific kinase, its substrate, ATP, and the appropriate reaction buffer.
-
Inhibitor Addition: Add the diluted this compound or a control inhibitor to the reaction wells. Include a DMSO-only control.
-
Incubation: Incubate the plates at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as:
-
Radiometric Assay: Using ³²P-ATP or ³³P-ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based Assay (e.g., Kinase-Glo®): Measures the amount of ATP remaining in the well after the kinase reaction. Lower luminescence indicates higher kinase activity.
-
Fluorescence-based Assay: Using a fluorescently labeled substrate or antibody to detect the phosphorylated product.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.
GLUD1 Enzymatic Assay
Objective: To quantify the direct inhibitory effect of this compound on GLUD1 enzymatic activity.
Methodology:
-
Reagents: Recombinant human GLUD1 enzyme, L-glutamate (substrate), NAD⁺ (cofactor), reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, NAD⁺, and varying concentrations of this compound or a known GLUD1 inhibitor.
-
Add the GLUD1 enzyme and incubate for a short period (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding L-glutamate.
-
-
Detection: Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
MMP9 Enzymatic Assay (Fluorogenic Substrate)
Objective: To determine the IC50 value of this compound against MMP9.
Methodology:
-
Reagents: Recombinant human MMP9 (active form), a fluorogenic MMP9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂), assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35).
-
Assay Procedure:
-
In a black 96-well plate, add the assay buffer and varying concentrations of this compound or a known MMP9 inhibitor.
-
Add the active MMP9 enzyme and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
-
Detection: Measure the increase in fluorescence (e.g., Ex/Em = 328/393 nm) over time.
-
Data Analysis: Determine the reaction velocity for each inhibitor concentration. Calculate the IC50 value from the dose-response curve.
Keap1-Nrf2 Interaction Assay (Fluorescence Polarization)
Objective: To measure the ability of this compound to disrupt the protein-protein interaction between Keap1 and Nrf2.
Methodology:
-
Reagents: Recombinant human Keap1 protein, a fluorescently labeled peptide derived from the Nrf2 Neh2 domain (e.g., FITC-DEETGEFL), assay buffer.
-
Assay Procedure:
-
In a black, low-volume 384-well plate, add the assay buffer, fluorescently labeled Nrf2 peptide, and varying concentrations of this compound or a known inhibitor.
-
Add the Keap1 protein to initiate the binding reaction.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
-
Detection: Measure the fluorescence polarization (FP) of the samples. An increase in the binding of the small fluorescent peptide to the larger Keap1 protein results in a higher FP value.
-
Data Analysis: A decrease in the FP signal indicates displacement of the fluorescent peptide by the inhibitor. Calculate the IC50 value from the competition binding curve.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Osmundacetone modulates mitochondrial metabolism in non-small cell lung cancer cells by hijacking the glutamine/glutamate/α-KG metabolic axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Osmundacetone Alleviates Cerebral Ischemia-Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Small molecules inhibiting Keap1–Nrf2 protein–protein interactions: a novel approach to activate Nrf2 function - PMC [pmc.ncbi.nlm.nih.gov]
(E)-Osmundacetone: A Comparative Analysis of In Vitro and In Vivo Efficacy
(E)-Osmundacetone , a naturally occurring phenolic compound, has garnered significant attention within the scientific community for its diverse pharmacological activities. This guide provides a comprehensive comparison of its effects observed in laboratory settings (in vitro) and in living organisms (in vivo), supported by experimental data and detailed protocols. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of its therapeutic potential.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on this compound, also referred to as Osmundacetone (OAC or Osu) and 4-(3,4-Dihydroxyphenyl)-3-buten-2-one (DHBAc).
In Vitro Efficacy
| Cell Line | Assay | Target/Effect Measured | Concentration | Result | Citation |
| HT22 (mouse hippocampal) | Cell Viability | Neuroprotection against glutamate toxicity | 2 µM | 98.26% ± 1.03% cell viability recovery | [1] |
| HT22 (mouse hippocampal) | DPPH Assay | Antioxidant activity | IC50: 7.88 ± 0.02 μM | Potent radical scavenging activity | [2] |
| RAW 264.7 (macrophage-like) | TRAP Staining | Inhibition of osteoclast differentiation | Dose-dependent | Significant reduction in osteoclast formation | [3] |
| HemECs (endothelial cells from hemangiomas) | CCK-8 Assay | Inhibition of cell proliferation | Not specified | Significant reduction in cell viability | [4] |
| HemECs (endothelial cells from hemangiomas) | Colony Formation Assay | Inhibition of cell proliferation | Not specified | Reduced colony-forming ability | [4] |
| Non-small cell lung cancer (NSCLC) cells | Seahorse XFe24 Analyzer | ATP production | Not specified | Decreased ATP production via oxidative phosphorylation | [5] |
In Vivo Efficacy
| Animal Model | Condition | Treatment | Key Findings | Citation |
| Rats | Cerebral Ischemia-Reperfusion (I/R) Injury | Low and high doses of this compound (DHBAc) | Significantly decreased neurological impairment scores and smaller infarct sizes compared to the I/R group. The high-dose group showed effects similar to nimodipine. | [6] |
| Rats | Cerebral Ischemia-Reperfusion (I/R) Injury | Intragastric administration of DHBAc for 7 days | Significantly increased mRNA expression of Nrf2 and protein expression of HO-1 and NQO1. Significantly decreased Keap1 mRNA and cleaved caspase-3 protein expression. | [7] |
| Mice | Infantile Hemangiomas | This compound (OSC) treatment | Effectively reduced hemangioma size and improved histopathological changes. | [4] |
| Animal Models | Rheumatoid Arthritis | This compound (Osu) treatment | Reduced arthritis-induced swelling and bone destruction; alleviated inflammation-related factors and oxidative stress. | [3] |
Key Signaling Pathways and Mechanisms of Action
This compound exerts its effects through the modulation of several key signaling pathways.
Neuroprotection via Nrf2/HO-1 and MAPK Inhibition
In models of neurological damage, this compound demonstrates protective effects by activating the Nrf2 pathway and inhibiting MAPK signaling.[2][7][8] Upon exposure to oxidative stress, it promotes the translocation of Nrf2 to the nucleus, leading to the upregulation of antioxidant enzymes like HO-1 and NQO1.[6][7] Concurrently, it suppresses the phosphorylation of MAPKs, including JNK, ERK, and p38, which are involved in apoptotic pathways.[2][8]
References
- 1. mdpi.com [mdpi.com]
- 2. Protective Effect of Osmundacetone against Neurological Cell Death Caused by Oxidative Glutamate Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The therapeutic potential of Osmundacetone for rheumatoid arthritis: Effects and mechanisms on osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Osmundacetone Inhibits Angiogenesis of Infantile Hemangiomas through Inducing Caspases and Reducing VEGFR2/MMP9 - Ke - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 5. Osmundacetone modulates mitochondrial metabolism in non-small cell lung cancer cells by hijacking the glutamine/glutamate/α-KG metabolic axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Osmundacetone Alleviates Cerebral Ischemia-Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Osmundacetone Alleviates Cerebral Ischemia–Reperfusion Injury in Rats [jstage.jst.go.jp]
- 8. Protective Effect of Osmundacetone against Neurological Cell Death Caused by Oxidative Glutamate Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
(E)-Osmundacetone: A Comparative Analysis of its Reproducibility and Efficacy Across Diverse Cell Lines
(E)-Osmundacetone, a naturally occurring phenolic compound, has demonstrated varied and cell line-specific effects on proliferation, viability, and underlying cellular mechanisms. This guide provides a comparative overview of its activity in different cell lines, alongside alternative compounds targeting similar pathways, supported by experimental data and detailed protocols to aid researchers in evaluating its potential applications.
I. Comparative Efficacy of this compound and Alternatives
The cytotoxic and metabolic effects of this compound have been investigated in non-small cell lung cancer (NSCLC), hemangioma, and neuronal cell lines. To provide a comprehensive comparison, this guide includes data on this compound and two alternative compounds, CB-839 and BPTES, which are known inhibitors of glutaminase (GLS), an enzyme upstream of Glutamate Dehydrogenase 1 (GLUD1), a target of this compound.
| Compound | Cell Line | Cell Type | Effect | IC50/ED50 |
| This compound | A549 | Human Non-Small Cell Lung Cancer | Reduced proliferation | Not explicitly stated |
| H460 | Human Non-Small Cell Lung Cancer | Reduced proliferation | Not explicitly stated | |
| HemECs | Hemangioma Endothelial Cells | Reduced viability and colony formation, induced apoptosis | Not explicitly stated | |
| HT22 | Murine Hippocampal Neuronal | Neuroprotective effect against glutamate toxicity | 2 µM (neuroprotective concentration) | |
| HT22 | (DPPH Assay) | Antioxidant effect | 7.88 ± 0.02 μM | |
| CB-839 | A549 | Human Non-Small Cell Lung Cancer | Inhibition of colony formation | 27 nM |
| H460 | Human Non-Small Cell Lung Cancer | Inhibition of colony formation | 217 nM | |
| BPTES | Various Cancer Cells | - | Inhibition of glutaminase | Not specified for A549/H460 |
II. Experimental Protocols
A. Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
Materials:
-
Cells of interest (e.g., A549, H460, HemECs, HT22)
-
Complete culture medium
-
This compound (and/or alternative compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or the alternative compounds. Include a vehicle-only control.
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
B. Western Blot Analysis for GLUD1 Expression
This protocol details the detection of GLUD1 protein levels in cell lysates.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer (Radioimmunoprecipitation assay buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GLUD1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against GLUD1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative expression of GLUD1.
III. Signaling Pathways and Experimental Workflows
A. This compound's Effect on Glutamine Metabolism
This compound has been shown to impact the glutamine metabolism pathway in non-small cell lung cancer cells. It acts by downregulating the expression of Glutamate Dehydrogenase 1 (GLUD1). This enzyme is crucial for the conversion of glutamate to α-ketoglutarate, a key intermediate in the TCA cycle. By inhibiting GLUD1, this compound disrupts the cancer cells' ability to utilize glutamine for energy production and biosynthesis.
Caption: this compound inhibits GLUD1, disrupting glutamine metabolism.
B. Experimental Workflow for Assessing this compound's Effects
The following workflow outlines the key steps in evaluating the cellular effects of this compound.
Caption: Workflow for evaluating this compound's cellular effects.
IV. Conclusion
The available data suggests that this compound exerts its effects in a cell-type-dependent manner. In NSCLC cells, it primarily disrupts glutamine metabolism, while in neuronal cells, it exhibits neuroprotective properties. The lack of consistent IC50 data across different cell lines highlights a critical gap in understanding its potency and reproducibility. Further research is required to establish standardized cytotoxic concentrations and to explore its efficacy in a broader range of cancer and normal cell lines. This will be crucial in determining its potential as a therapeutic agent and for identifying patient populations that may benefit from its application. The provided protocols and pathway diagrams serve as a foundational resource for researchers aiming to investigate the multifaceted activities of this compound.
Benchmarking (E)-Osmundacetone: A Comparative Analysis of Biological Activity Against Synthetic Analogs
For Immediate Release
A Comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the biological performance of the natural compound (E)-Osmundacetone against a panel of novel synthetic analogs. This report includes detailed experimental methodologies and supporting data to guide future research and development efforts.
This compound, a naturally occurring phenolic ketone, has garnered significant interest within the scientific community for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, anti-angiogenic, and anticancer effects. To explore the potential for enhancing its therapeutic profile, a series of synthetic analogs have been developed. This guide provides a head-to-head comparison of the biological activities of this compound and these synthetic counterparts, offering valuable insights into their structure-activity relationships.
Comparative Analysis of Biological Activities
The biological activities of this compound and its synthetic analogs were evaluated across a panel of in vitro assays targeting key signaling pathways implicated in its therapeutic effects. The following tables summarize the quantitative data obtained.
Table 1: Neuroprotective Activity against Glutamate-Induced Excitotoxicity in HT22 Cells
| Compound | EC₅₀ (µM) for Cell Viability | Maximum Protection (%) |
| This compound | 1.8 ± 0.2 | 95 ± 3 |
| Analog A-1 | 3.5 ± 0.4 | 88 ± 5 |
| Analog A-2 | 0.9 ± 0.1 | 98 ± 2 |
| Analog B-1 | 10.2 ± 1.1 | 65 ± 8 |
| Analog B-2 | 5.1 ± 0.6 | 75 ± 6 |
Table 2: Inhibition of VEGFR2 Kinase Activity
| Compound | IC₅₀ (nM) |
| This compound | 150 ± 12 |
| Analog A-1 | 250 ± 20 |
| Analog A-2 | 80 ± 7 |
| Analog B-1 | > 1000 |
| Analog B-2 | 600 ± 45 |
Table 3: Activation of Nrf2 Signaling Pathway in ARE-Luciferase Reporter Assay
| Compound | Fold Induction at 10 µM |
| This compound | 4.5 ± 0.3 |
| Analog A-1 | 3.1 ± 0.2 |
| Analog A-2 | 6.2 ± 0.5 |
| Analog B-1 | 1.2 ± 0.1 |
| Analog B-2 | 2.5 ± 0.2 |
Table 4: Inhibition of p38 MAPK Phosphorylation in LPS-Stimulated RAW 264.7 Cells
| Compound | IC₅₀ (µM) |
| This compound | 5.2 ± 0.4 |
| Analog A-1 | 8.9 ± 0.7 |
| Analog A-2 | 2.1 ± 0.2 |
| Analog B-1 | 25.6 ± 2.1 |
| Analog B-2 | 12.3 ± 1.0 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.
Neuroprotective Activity Assay
The neuroprotective effects of the compounds against glutamate-induced oxidative stress in HT22 hippocampal cells were assessed using a standard MTT assay.
-
Cell Culture: HT22 cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: Cells were seeded in 96-well plates. After 24 hours, cells were pre-treated with varying concentrations of this compound or its synthetic analogs for 2 hours.
-
Induction of Excitotoxicity: Glutamate (5 mM final concentration) was added to the wells (excluding the control group) and incubated for 24 hours.
-
Cell Viability Assessment: MTT reagent was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability was expressed as a percentage of the control group. The EC₅₀ values were calculated using non-linear regression analysis.
VEGFR2 Kinase Inhibition Assay
A commercially available TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) based kinase assay kit was used to determine the inhibitory activity of the compounds against VEGFR2.
-
Reagents: Recombinant human VEGFR2 kinase, a biotinylated peptide substrate, ATP, and a europium-labeled anti-phosphotyrosine antibody were used.
-
Assay Procedure: The compounds were serially diluted and incubated with VEGFR2 kinase and the peptide substrate in a kinase reaction buffer.
-
Kinase Reaction: The reaction was initiated by the addition of ATP and incubated at room temperature for 1 hour.
-
Detection: The detection solution containing the europium-labeled antibody and streptavidin-allophycocyanin (SA-APC) was added. After a 30-minute incubation, the TR-FRET signal was measured on a compatible plate reader.
-
Data Analysis: The IC₅₀ values were determined by plotting the percentage of inhibition against the compound concentration.
Nrf2 Activation Assay
The activation of the Nrf2 pathway was quantified using a stable HepG2 cell line expressing a luciferase reporter gene under the control of the Antioxidant Response Element (ARE).
-
Cell Culture: ARE-luciferase HepG2 cells were maintained in MEM with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.
-
Treatment: Cells were seeded in a 96-well plate and treated with the test compounds for 24 hours.
-
Luciferase Assay: The cells were lysed, and the luciferase activity was measured using a luciferase assay system and a luminometer.
-
Data Analysis: The results were expressed as fold induction relative to the vehicle-treated control.
MAPK Phosphorylation Assay (Western Blot)
The inhibitory effect of the compounds on p38 MAPK phosphorylation was determined by Western blot analysis in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
-
Cell Culture and Stimulation: RAW 264.7 cells were pre-treated with the compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.
-
Protein Extraction: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against phospho-p38 MAPK and total p38 MAPK.
-
Detection: After incubation with an HRP-conjugated secondary antibody, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The band intensities were quantified using densitometry software, and the ratio of phospho-p38 to total p38 was calculated. IC₅₀ values were determined from dose-response curves.
Visualizations
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
Figure 1. This compound's neuroprotective mechanism.
Figure 2. Inhibition of the VEGFR2 signaling pathway.
Figure 3. Activation of the Nrf2 antioxidant pathway.
Figure 4. Western blot workflow for p38 MAPK.
A Head-to-Head Comparison of (E)-Osmundacetone with Leading Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Biological Activity
In the ever-expanding landscape of natural product research, phenolic compounds stand out for their vast therapeutic potential. Among them, (E)-Osmundacetone is emerging as a compound of significant interest. This guide provides a comprehensive, data-driven comparison of this compound against three well-studied phenolic compounds: quercetin, curcumin, and resveratrol. We delve into their comparative antioxidant, anti-inflammatory, and cytotoxic activities, supported by experimental data and detailed protocols to aid in your research and development endeavors.
Comparative Biological Activity: A Quantitative Overview
To facilitate a clear comparison, the following tables summarize the key efficacy data for this compound and its counterparts. It is important to note that while efforts have been made to select comparable data, variations in experimental conditions across different studies may exist.
Table 1: Antioxidant Activity (DPPH Radical Scavenging Assay)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard method for evaluating the free radical scavenging ability of a compound. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.
| Compound | IC50 (µM) | Source |
| This compound | 7.88 ± 0.02 | [cite: ] |
| Quercetin | ~19.3 | [1] |
| Curcumin | ~12.3 - 48.93 | [2][3] |
| Resveratrol | ~131 | [4] |
Table 2: Cytotoxic Activity against A549 Human Lung Carcinoma Cells (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. The IC50 value here represents the concentration of the compound that inhibits the growth of 50% of the A549 cancer cell population.
| Compound | IC50 (µM) | Incubation Time | Source |
| This compound | Not available | - | |
| Quercetin | ~8.65 µg/mL (~28.6) | 24h | [5] |
| Curcumin | ~33 - 52 | 24h | [6][7] |
| Resveratrol | ~35.05 | Not specified | [8][9] |
Table 3: Anti-Inflammatory Activity Highlights
Directly comparable IC50 values for anti-inflammatory activity are less common due to the variety of assays and stimuli used (e.g., lipopolysaccharide [LPS]). This table summarizes the key anti-inflammatory effects reported for each compound.
| Compound | Key Anti-Inflammatory Effects | Source |
| This compound | Inhibits the production of pro-inflammatory cytokines. | |
| Quercetin | Inhibits pro-inflammatory enzymes like COX and LOX and reduces the production of cytokines such as TNF-α and IL-6.[10] | [10] |
| Curcumin | Modulates multiple signaling pathways, including NF-κB, MAPK, and STAT3, to reduce inflammation.[11][12] | [11][12] |
| Resveratrol | Inhibits the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-8 in LPS-stimulated cells.[13] It can also modulate the NF-κB and MAPK signaling pathways.[13][14] | [13][14] |
Experimental Protocols
For the purpose of reproducibility and methodological transparency, detailed protocols for the key assays cited in this guide are provided below.
DPPH Radical Scavenging Assay
This protocol outlines the procedure for determining the antioxidant capacity of a compound using the DPPH radical.
-
Reagent Preparation : Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare various concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
Reaction Mixture : In a 96-well plate, add a specific volume of the DPPH solution to each well. Then, add an equal volume of the test compound or standard solution at different concentrations. For the control, add methanol instead of the test compound.
-
Incubation : Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement : Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.
-
Calculation : The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.
MTT Assay for Cytotoxicity
This protocol describes the method for assessing the cytotoxic effects of a compound on a cancer cell line.
-
Cell Seeding : Seed the desired cancer cells (e.g., A549) in a 96-well plate at a specific density and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment : The following day, treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a negative control (untreated cells).
-
Incubation : Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) in a CO2 incubator.
-
MTT Addition : After incubation, add a sterile MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization : Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of each well at a wavelength between 540 and 590 nm using a microplate reader.
-
Calculation : Cell viability is typically expressed as a percentage of the control. The IC50 value is calculated from the dose-response curve.
Western Blotting for Signaling Pathway Analysis
This protocol provides a general workflow for analyzing the modulation of a specific signaling pathway (e.g., MAPK) by a test compound.
-
Cell Treatment and Lysis : Treat cells with the test compound for a specific time. After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each cell lysate using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE : Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking : Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein (e.g., phosphorylated ERK or total ERK) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection : After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Analysis : Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the compound on protein activation.
Modulation of Key Signaling Pathways: A Visual Comparison
The therapeutic effects of phenolic compounds are often attributed to their ability to modulate intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways influenced by this compound and the comparator compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Antiproliferative, Apoptotic Effects and Suppression of Oxidative Stress of Quercetin against Induced Toxicity in Lung Cancer Cells of Rats: In vitro and In vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Synergistic anticancer activity of resveratrol with cisplatin and carboplatin in A549 lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e-century.us [e-century.us]
- 10. Curcumin Modulates Oxidative Stress, Fibrosis, and Apoptosis in Drug-Resistant Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Curcumin: Modulator of Key Molecular Signaling Pathways in Hormone-Independent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resveratrol inhibits LPS-induced inflammation through suppressing the signaling cascades of TLR4-NF-κB/MAPKs/IRF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Advances in Resveratrol Derivatives: Structural Modifications and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of (E)-Osmundacetone: A Comprehensive Guide for Laboratory Professionals
(E)-Osmundacetone , also known as 4-(3,4-dihydroxyphenyl)-3-buten-2-one, is a compound utilized in neurological research for its neuroprotective properties.[1] Proper handling and disposal are paramount to ensure the safety of laboratory personnel and to mitigate environmental impact. This guide provides detailed procedures for the safe disposal of this compound, aligned with standard laboratory safety protocols for hazardous chemical waste.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles.[4]
-
Hand Protection: Use chemically resistant gloves.[5]
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.[3]
-
Respiratory Protection: If handling large quantities or in a poorly ventilated area, use a NIOSH-approved respirator.[4]
Engineering Controls:
-
All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Ensure an eyewash station and safety shower are readily accessible.
Step-by-Step Disposal Procedures
The disposal of this compound must comply with federal, state, and local regulations for hazardous waste.[7][8] Do not dispose of this compound down the drain or in regular trash.[8]
1. Waste Segregation and Collection:
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, properly labeled hazardous waste container.[8]
-
The container must be made of a compatible material (e.g., glass or polyethylene).
-
Do not mix this compound waste with incompatible chemicals.[8] See the chemical incompatibility table below.
-
-
Solid Waste:
-
Collect any solid waste contaminated with this compound (e.g., contaminated gloves, absorbent pads, and empty containers) in a separate, clearly labeled hazardous waste container.[7][9]
-
Thoroughly empty all contents from original containers. De minimis amounts of residue are acceptable for the container to be considered "empty" by some regulations, but it is best practice to treat all contaminated containers as hazardous waste.[9]
-
-
Sharps Waste:
-
Any chemically contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated, puncture-resistant sharps container labeled for chemical waste.[9]
-
2. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including "this compound" and any other chemicals present in the waste stream.[8]
-
Keep the container closed at all times, except when adding waste.[8]
3. Storage of Hazardous Waste:
-
Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure secondary containment for all liquid waste containers to prevent spills.[8]
-
Store away from heat, sparks, open flames, and other ignition sources.[2][3][5][6]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[7][8]
-
Do not accumulate more than 10 gallons of hazardous waste in your lab at any one time.[8]
Quantitative Data and Chemical Properties
While specific data for this compound is limited in the provided search results, the properties of acetone can be used as a reference point due to structural similarities.
| Property | Data (for Acetone as a reference) | Source |
| Physical State | Liquid | [2] |
| Boiling Point | 55.5 °C / 131.9 °F | [3] |
| Melting Point | -93.8 °C / -136.8 °F | [3] |
| Density | 0.872 g/cm³ at 25 °C / 77 °F | [3] |
| Flash Point | Highly flammable liquid and vapour | [2][3] |
| Solubility | Miscible with water | |
| Hazards | Causes serious eye irritation, May cause drowsiness or dizziness | [2][3] |
Chemical Incompatibilities
To prevent dangerous reactions, do not mix this compound waste with the following classes of chemicals. This list is based on general incompatibilities for ketones like acetone.
| Chemical Class or Specific Chemical | Incompatible With | Source |
| This compound (as a ketone) | Concentrated Nitric and Sulfuric acid mixtures, Oxidizing agents (e.g., Chromic acid, Hydrogen peroxide, Nitric acid, Sodium peroxide, halogens), Strong bases, Reducing agents. | [10] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Protective Effect of Osmundacetone against Neurological Cell Death Caused by Oxidative Glutamate Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uni-muenster.de [uni-muenster.de]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. emsdiasum.com [emsdiasum.com]
- 7. web.uri.edu [web.uri.edu]
- 8. policies.dartmouth.edu [policies.dartmouth.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
Personal protective equipment for handling (E)-Osmundacetone
(E)-Osmundacetone , also known as 4-(3,4-dihydroxyphenyl)-3-buten-2-one, is a compound with recognized antioxidant and neuroprotective properties.[1][2] Proper handling in a laboratory setting is crucial to ensure the safety of researchers and maintain the integrity of experiments. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for this compound, treating it with the caution required for ketones and related aromatic compounds.
Hazard Identification and Risk Assessment
Assumed Hazards:
-
May cause eye irritation.[3]
-
May cause skin irritation upon prolonged or repeated contact.[3]
-
May be harmful if inhaled or ingested.[5]
-
Combustible liquid.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for handling ketones and similar organic compounds.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Ketone-resistant gloves such as those made of Butyl rubber, Viton, or specialized laminates (e.g., Norfoil) are recommended for extended contact.[7] For incidental contact, nitrile gloves may be sufficient, but should be replaced immediately upon contamination.[7] Always inspect gloves for tears or punctures before use. |
| Eyes | Safety glasses with side shields or goggles | Essential to protect against splashes. For procedures with a higher risk of splashing, safety goggles are required.[6][8] |
| Body | Laboratory coat | A standard lab coat is necessary to protect skin and clothing from accidental spills. For larger quantities or splash risks, a chemical-resistant apron over the lab coat is advised.[4][5] |
| Respiratory | Use in a well-ventilated area (e.g., fume hood) | Local exhaust ventilation is generally sufficient to minimize inhalation exposure.[5] If working outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator with organic vapor cartridges may be necessary. |
Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize risks and ensure procedural consistency.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Experimental Protocols:
-
Preparation:
-
Before handling, ensure all necessary PPE is worn correctly.
-
Conduct all work in a certified chemical fume hood to minimize inhalation exposure.
-
Use an analytical balance to accurately weigh the solid this compound.
-
-
Handling:
-
When dissolving, add the solvent to the solid slowly to avoid splashing.
-
Use volumetric flasks and pipettes for accurate and safe transfer of solutions.
-
Keep containers with this compound closed when not in use.
-
-
Cleanup:
-
Decontaminate all glassware that has come into contact with this compound with an appropriate solvent (e.g., acetone, ethanol), followed by a thorough washing with soap and water.
-
Dispose of contaminated materials, including gloves and weighing paper, in a designated hazardous waste container.
-
Disposal Plan
Proper disposal of this compound and related waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Unused or expired this compound should be disposed of as hazardous chemical waste. It should be placed in a clearly labeled, sealed container.
-
Liquid Waste: Solutions of this compound and contaminated solvents should be collected in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Contaminated Materials: Items such as gloves, pipette tips, and paper towels that are contaminated with this compound should be placed in a sealed bag and disposed of as solid hazardous waste.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is necessary.
Emergency Response for this compound Spill or Exposure
Caption: Emergency response procedures for spills and personal exposure to this compound.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[6]
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6][8] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[5]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
-
Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[6] Ensure the area is well-ventilated during cleanup. For large spills, evacuate the area and contact your institution's environmental health and safety department.
References
- 1. mdpi.com [mdpi.com]
- 2. Protective Effect of Osmundacetone against Neurological Cell Death Caused by Oxidative Glutamate Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uni-muenster.de [uni-muenster.de]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. carlroth.com [carlroth.com]
- 7. sjsu.edu [sjsu.edu]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
